2,5-Dihydroxy-1,4-benzoquinone
Description
structure in first source
Properties
IUPAC Name |
2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSYADJLNBHAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2881-40-5 (di-K salt) | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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DSSTOX Substance ID |
DTXSID4060658, DTXSID60938739 | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
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Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange powder; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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CAS No. |
615-94-1, 1760-52-7 | |
| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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| Record name | NSC144259 | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy- | |
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| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |
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| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |
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| Record name | 2,5-dihydroxy-p-benzoquinone | |
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Foundational & Exploratory
2,5-Dihydroxy-1,4-benzoquinone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-1,4-benzoquinone
Introduction
This compound (DHBQ), also known as anilic acid, is an organic compound with the formula C₆H₄O₄. It is formally derived from 1,4-benzoquinone (B44022) through the substitution of two hydrogen atoms with hydroxyl (-OH) groups.[1] This yellow, crystalline solid is one of seven dihydroxybenzoquinone isomers and is noted for its planar molecular structure and ferroelectric properties.[1] DHBQ has been identified as a key chromophore responsible for the yellowing of aged cellulosic materials, such as paper and cotton.[2] Its rich chemistry, stemming from the presence of both carbonyl and enol functional groups, allows it to participate in a variety of reactions including nucleophilic substitutions, reductions, and condensations.[2] Furthermore, its derivatives are explored for applications in coordination chemistry, the development of organic materials with novel electronic and magnetic properties, and as components in electric batteries.[3] The compound also exhibits antimicrobial activity, inhibiting the growth of several fungal species.[4]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄O₄ | [5][6] |
| Molar Mass | 140.09 g/mol | [5][7] |
| Appearance | Yellow to ochre or brown powder/solid | [5][6] |
| Melting Point | 235 °C (decomposes) | [5][6][8] |
| Boiling Point | 322.3 °C at 760 mmHg (estimated) | [6] |
| Density | 1.843 g/cm³ | [6] |
| Water Solubility | Soluble | [5][9] |
| Solubility in other solvents | Soluble in acetone (B3395972) and ethanol; Slightly soluble in DMSO and Methanol (with heating) | [4][10] |
| Acidity (pKa) | pKₐ₁ = 2.71 - 2.95; pKₐ₂ = 4.87 - 5.18 (at 25 °C) | [1][5][11] |
| Flash Point | 162.9 °C | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of DHBQ. Key spectral data are provided below.
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR | Data available in literature | [11][12] |
| ¹³C NMR | Data available in literature | [11][12] |
| ¹⁷O NMR | Data available in literature | [13] |
| Infrared (IR) Spectroscopy | Data available in spectral databases | [7][14] |
| Raman Spectroscopy | Data available in spectral databases | [7][11] |
| UV-Vis Spectroscopy | Electronic absorption spectra have been studied in detail | |
| Mass Spectrometry | Monoisotopic Mass: 140.01095860 Da | [7][15] |
Chemical Reactivity and Pathways
DHBQ exhibits a versatile range of chemical behaviors due to its unique electronic structure, featuring both electron-withdrawing carbonyl groups and electron-donating hydroxyl groups.
Acidity and Tautomerism
DHBQ is a notable weak acid, capable of losing protons from its two hydroxyl groups in a stepwise manner to form the corresponding monoanion and dianion.[1][11] The pKₐ values indicate it is significantly more acidic than simple phenols, a property attributed to the resonance stabilization of the resulting conjugate bases. The dianion, in particular, is very stable.[10] The reactivity of DHBQ can sometimes be rationalized through its tautomeric ortho-quinoid form, especially in reactions with diamines.[16][17]
Caption: Stepwise deprotonation of this compound (DHBQ).
Redox Chemistry
The quinone moiety in DHBQ is redox-active, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone (B1673460), 1,2,4,5-tetrahydroxybenzene. This redox system is central to its application in electrochemical energy storage, such as in rechargeable sodium-ion batteries where the disodium (B8443419) salt of DHBQ serves as an anode material.[10] The hydroquinone form is extremely sensitive to oxygen and readily oxidizes back to DHBQ in the presence of air.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antibiotic | TargetMol [targetmol.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-二羟基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 615-94-1 [chemicalbook.com]
- 10. 2,5-Dihydroxy-1,4-benzochinon – Wikipedia [de.wikipedia.org]
- 11. Complexes of this compound and chloranilic acid with second and third row transition elements - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(615-94-1) IR Spectrum [m.chemicalbook.com]
- 15. PubChemLite - this compound (C6H4O4) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
2,5-Dihydroxy-1,4-benzoquinone molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ)
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of this compound (DHBQ), also known as anilic acid. DHBQ is a significant organic compound recognized for its planar structure, redox activity, and its role as a versatile building block in coordination chemistry and materials science. This document details its fundamental molecular data, summarizes its spectroscopic signature through NMR, IR, and UV-Vis analysis, and presents standardized experimental protocols for its synthesis and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science who utilize or study quinone-based compounds.
Introduction
This compound (DHBQ) is an organic compound formally derived from 1,4-benzoquinone (B44022) by the substitution of two hydrogen atoms with hydroxyl groups[1]. It is a yellow, crystalline solid that exhibits a planar molecular geometry[1]. The compound is of significant interest due to its role as a key chromophore in aged cellulosic materials and its extensive use as a binucleating, redox-active ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1][2][3]. Its ability to form stable dianions makes it an excellent bridging ligand for creating novel materials with interesting magnetic and electronic properties[2][4]. This guide elucidates the core structural and chemical aspects of DHBQ.
Molecular Structure and Physicochemical Properties
The structure of DHBQ is characterized by a six-membered quinone ring with two hydroxyl groups and two carbonyl groups in a para arrangement. This configuration allows for extensive intramolecular hydrogen bonding and contributes to its planarity and chemical reactivity. The compound is a weak acid, capable of losing two protons from its hydroxyl groups[1].
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione[1][5] |
| Synonyms | Anilic acid, 2,5-Dihydroxy-p-benzoquinone[1][6][7] |
| CAS Number | 615-94-1[6][7][8] |
| Molecular Formula | C₆H₄O₄[5][6][7][8] |
| Molecular Weight | 140.09 g/mol [5][6][7] |
| Appearance | Cream to yellow-orange to brown powder/solid[1][9] |
| Melting Point | ~235 °C (with decomposition)[6][10][11] |
| pKa₁ | 2.95[1] |
| pKa₂ | 4.87[1] |
| Solubility | Soluble in water and polar organic solvents[11][12] |
Molecular structure of this compound.
Spectroscopic Characterization
The molecular structure of DHBQ has been extensively studied using various spectroscopic techniques. The data provides valuable insights into its electronic structure, bonding, and functional groups.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals / Bands | Reference(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | δ 5.87 (s, 2H) (for a related precursor) | [2][13] |
| ¹³C NMR | DMSO-d₆ | Signals observed for carbonyl and hydroxyl-bound carbons. | [4][14] |
| D₂O | δ 176.1, 97.7 (for a phosphonato derivative) | [12] | |
| FTIR | KBr / ATR | C=O stretching, O-H stretching | [4][15][16] |
| UV-Vis | Various | π → π* and n → π* transitions |[5][17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of DHBQ is relatively simple due to the molecule's symmetry. In deuterated solvents, the two vinylic protons typically appear as a singlet. The chemical shifts of the hydroxyl protons are solvent-dependent and may exchange with deuterium (B1214612) in solvents like D₂O. In the ¹³C NMR spectrum, distinct signals are observed for the carbonyl carbons and the carbons bonded to the hydroxyl groups. The solubility and protonation state of DHBQ can influence the observed chemical shifts, particularly in different solvents[12].
Infrared (IR) Spectroscopy
The IR spectrum of DHBQ is dominated by strong absorption bands corresponding to the O-H and C=O stretching vibrations. The broad O-H stretching band is indicative of hydrogen bonding. The C=O stretching frequency is a key diagnostic peak and its position can provide information about the electronic environment of the quinone ring[15].
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of DHBQ exhibits characteristic bands in the UV and visible regions. These bands are attributed to π → π* and n → π* electronic transitions within the conjugated quinone system[17]. The position and intensity of these bands are sensitive to the solvent polarity and pH, reflecting changes in the molecule's electronic structure and protonation state[17].
Experimental Protocols
The synthesis and characterization of DHBQ and its derivatives are crucial for their application in materials science. Below are representative protocols.
Synthesis Protocol: In Situ Hydrolysis for Coordination Polymer Synthesis
A common method for synthesizing DHBQ-based coordination polymers involves the in situ hydrolysis of a precursor like 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) under hydrothermal conditions. This method allows for controlled, slow crystallization[2][13].
-
Preparation of Precursor: 2,5-dimethoxy-1,4-benzoquinone (DMBQ) can be prepared from this compound by stirring it in methanol (B129727) with hydrochloric acid overnight[2][13].
-
Reaction Mixture: A metal salt (e.g., Zn(OAc)₂·2H₂O), finely milled DMBQ, and an auxiliary ligand (e.g., 4,4′-bipyridyl) are suspended in deionized water in a sealed glass vial[13].
-
Sonication: The suspension is sonicated for several minutes to ensure homogeneity[13].
-
Hydrothermal Reaction: The vial is heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours) to facilitate the hydrolysis of DMBQ to DHBQ and the subsequent formation of the coordination polymer[13].
-
Isolation and Purification: After cooling, the resulting precipitate is collected by filtration, washed sequentially with water and acetone, and dried under vacuum[13].
Characterization Protocol
The synthesized product is typically characterized using a suite of analytical techniques to confirm its structure and purity.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and compare it with simulated patterns from single-crystal data[15].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the coordination of the DHBQ ligand to the metal centers[2][15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acid digestion of the MOF followed by ¹H NMR can be used to confirm the organic composition and the ratio of ligand to counter-ion[15].
-
Elemental Analysis: To determine the elemental composition (C, H, N) and verify the chemical formula of the synthesized material[13][15].
Workflow for MOF synthesis using DHBQ as a ligand.
Role in Signaling Pathways and Logical Relationships
While DHBQ is not typically associated with biological signaling pathways in the traditional sense, it plays a critical role in the "signaling" or communication between metal centers within coordination polymers. Its deprotonated form, the anilate dianion, acts as a bridging ligand that mediates electronic and magnetic interactions. This function is a fundamental logical relationship in the design of functional materials.
The anilate dianion possesses two [O,O] chelating sites, allowing it to bind to two different metal centers simultaneously, thus forming extended one-, two-, or three-dimensional networks[12]. The electronic properties of the DHBQ bridge, including its ability to undergo a two-electron redox process, can be tuned to control the properties of the final material, such as electrical conductivity or magnetic ordering[18].
DHBQ as a binucleating bridging ligand in coordination polymers.
Conclusion
This compound is a fundamentally important molecule with a rich chemistry defined by its planar, symmetrical structure and the interplay of its hydroxyl and carbonyl groups. Its well-defined physicochemical properties and spectroscopic signatures make it a reliable component for advanced applications. The methodologies for its use in synthesizing complex materials like MOFs are well-established, paving the way for the development of novel functional materials for catalysis, electronics, and separation technologies. This guide provides the core technical information necessary for researchers to effectively understand and utilize DHBQ in their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-二羟基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | CAS#:615-94-1 | Chemsrc [chemsrc.com]
- 11. This compound | 615-94-1 [chemicalbook.com]
- 12. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. spectrabase.com [spectrabase.com]
- 17. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2,5-dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in various scientific fields, including materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₄O₄, with a molecular weight of 140.09 g/mol . Spectroscopic analysis provides critical insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| 11.3–10.2 (broad) | CDCl₃ | Hydroxyl Protons (OH)[1] |
| 7.27 | DMSO-d₆ + conc. HCl | Acidic Proton[2] |
| 6.93 | DMSO-d₆ + conc. HCl | Acidic Proton[2] |
| 5.63 | DMSO-d₆ + conc. HCl | Vinylic Protons (CH)[2] |
| 5.54 | DMSO-d₆ + conc. HCl | Vinylic Protons (CH)[2] |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Solvent | Assignment |
| 177.5 (broad) | CDCl₃ (saturated) | Carbonyl Carbon (C=O)[1] |
| 176.1 | D₂O | Carbonyl Carbon (C=O)[1] |
| 167.5 (broad) | CDCl₃ (saturated) | Hydroxyl-bearing Carbon (C-OH)[1] |
| 97.7 | D₂O | Vinylic Carbon (C=C)[1] |
Note: In D₂O, fast proton exchange can lead to averaged signals for the carbonyl and hydroxyl-bearing carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3331 (sharp) | O-H Stretching[3] |
| 1616 | C=O and C=C Stretching[3] |
| 781 | Out-of-plane C-H Bending[3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima of DHBQ are solvent-dependent. Studies have been conducted on its electronic absorption spectra and the effect of different solvents.[4] Furthermore, UV-Vis spectroscopy has been employed to determine the proton dissociation constants (pKa) of the hydroxyl groups, which were found to be 2.95 and 5.25 at 25 °C.[5][6][7]
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For certain experiments, a few drops of concentrated acid (e.g., HCl) may be added.[2]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 300 MHz instrument.[2]
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet (KBr wafer).[8]
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water, ethanol) of a known concentration.
-
Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelengths of maximum absorbance (λmax) are recorded. For pKa determination, spectra are recorded at various pH values.[5]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of proton dissociation constants (pKa) of hydroxyl groups of this compound (DHBQ) by UV-Vis, fluorescence and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,5-Dihydroxy-1,4-benzoquinone dissociation constants and pKa values
An In-depth Technical Guide to the Dissociation Constants and pKa Values of 2,5-Dihydroxy-1,4-benzoquinone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of this compound (DHBQ) is crucial. This guide provides a detailed overview of its dissociation constants and pKa values, outlines the experimental protocols for their determination, and presents a visual representation of the dissociation process.
Core Concepts: Dissociation and pKa
This compound is a weak diprotic acid, meaning it can donate two protons in a stepwise manner. The extent of this dissociation in a solution is quantified by its acid dissociation constants (Ka1 and Ka2) and their logarithmic counterparts, pKa1 and pKa2. These values are fundamental in predicting the molecule's charge state, solubility, and reactivity at a given pH.
Data Presentation: Dissociation Constants and pKa Values
The dissociation of this compound occurs in two distinct steps, corresponding to the sequential loss of protons from its two hydroxyl groups. The equilibrium for these dissociations can be represented as follows:
H₂DHBQ ⇌ H⁺ + HDHBQ⁻ (pKa1) HDHBQ⁻ ⇌ H⁺ + DHBQ²⁻ (pKa2)
A summary of the experimentally determined pKa values for both the ground and excited states is presented below.
| Parameter | Value | Method(s) of Determination |
| Ground State pKa1 | 2.71 - 2.95 | UV-Vis Spectroscopy, Fluorescence Spectroscopy, ATR-FTIR Spectroscopy, Potentiometry |
| Ground State pKa2 | 5.18 - 5.25 | UV-Vis Spectroscopy, Fluorescence Spectroscopy, ATR-FTIR Spectroscopy, Potentiometry |
| Excited State pKa1 | 4.38 | Fluorescence Spectroscopy |
| Excited State pKa2 | 5.27 | Fluorescence Spectroscopy |
These values indicate the acidity of the molecule in its electronically excited state, which can be relevant in photochemical processes.
Experimental Protocols
The determination of the pKa values of this compound can be achieved through several robust analytical techniques. Below are detailed methodologies for the key experiments.
UV-Vis Spectrophotometry
This is a common and accessible method for pKa determination, relying on the change in the absorbance spectrum of the compound as its ionization state changes with pH.
a. Materials and Instrumentation:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1 to 7)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
b. Experimental Workflow:
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
c. Data Analysis: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. This corresponds to the midpoint of the absorbance change in the sigmoidal plot of absorbance versus pH. For a diprotic acid, two inflection points will be observed, corresponding to pKa1 and pKa2.
Fluorescence Spectroscopy
This technique is particularly useful for determining the pKa of the excited state and can be more sensitive than absorbance spectroscopy. It relies on the fact that the fluorescence properties (intensity and/or wavelength) of a molecule can change with its protonation state.[1][2]
a. Materials and Instrumentation:
-
Same as for UV-Vis spectrophotometry, with the addition of a spectrofluorometer.
b. Experimental Workflow:
Caption: Workflow for pKa determination using fluorescence spectroscopy.
c. Data Analysis: Similar to the UV-Vis method, the pKa values are determined from the inflection points of the plot of fluorescence intensity versus pH. The monoanionic form of DHBQ has been noted to exhibit weak fluorescence in the pH range of approximately 3-6.[1][2][3]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR provides information about the vibrational modes of a molecule, which can be sensitive to changes in protonation state.
a. Materials and Instrumentation:
-
This compound
-
A series of buffer solutions
-
FTIR spectrometer with an ATR accessory
-
Calibrated pH meter
b. Experimental Workflow:
Caption: Workflow for pKa determination using ATR-FTIR spectroscopy.
c. Data Analysis: Changes in the vibrational frequencies of the C=O and C-O bonds, as well as the O-H bending modes, are typically monitored. The inflection points in the plot of peak intensity versus pH correspond to the pKa values.
Mandatory Visualization: Dissociation Pathway
The following diagram illustrates the two-step dissociation of this compound, showing the sequential loss of protons and the corresponding pKa values.
Caption: The two-step dissociation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of proton dissociation constants (pKa) of hydroxyl groups of this compound (DHBQ) by UV-Vis, fluorescence and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a quinone of significant interest due to its diverse chemical properties and biological activities. This document details its historical discovery, natural distribution, physicochemical characteristics, and key experimental protocols for its synthesis and characterization. Furthermore, it explores its mechanism of action through its redox-active nature.
Discovery and Historical Context
This compound, also known historically as "anilic acid," emerged from the rich chemical explorations of the 19th century. Its discovery is intertwined with the investigation of indigo, a natural dye, and its derivative, aniline (B41778). While a single definitive discoverer and date are not prominently documented, its preparation was a result of the broader study of quinonoid compounds. Early methods for the functionalization of quinones, such as the Thiele-Winter acetoxylation, provided pathways to hydroxylated benzoquinones like DHBQ. The name "anilic acid" itself points to its historical connection with aniline and the early studies on the degradation products of indigo.
Natural Occurrence
This compound is found in the fungal kingdom and as a metabolic byproduct of microbial processes. Its derivatives are more widespread and have been identified in various fungi and lichens.
Direct Natural Source:
-
Fungi: DHBQ has been reported as a metabolite in the fungus Aspergillus fumigatus[1].
Metabolic Product:
-
DHBQ is also known to be a key chromophore formed during the aging of cellulosic materials[2][3].
-
It can be a product of the biodegradation of other aromatic compounds by microorganisms.
Naturally Occurring Derivatives: Several derivatives of the this compound core structure are common metabolic products in a number of fungal species. These include:
-
Polyporic acid: Found in several genera of fungi and lichens[4].
-
Atromentin, Bovinone, and Oosporein: These are common metabolic products of various fungi[4].
-
Cochliodinol: Produced by several Chaetomium species[4].
A comprehensive summary of the natural occurrence of DHBQ and its key derivatives is presented in Table 1.
Table 1: Natural Occurrence of this compound and its Derivatives
| Compound | Natural Source(s) |
| This compound | Aspergillus fumigatus |
| Polyporic acid | Fungi, Lichens |
| Atromentin | Fungi |
| Bovinone | Fungi |
| Oosporein | Fungi |
| Cochliodinol | Chaetomium spp. |
Note: Quantitative data on the concentration of this compound in these natural sources is not extensively reported in the available literature.
Physicochemical Properties
This compound is a yellow to orange crystalline solid. Its key physicochemical properties are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄O₄ |
| Molar Mass | 140.09 g/mol |
| Melting Point | 212-215 °C (decomposes) |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and acetone |
| pKa₁ | ~2.7-2.9 |
| pKa₂ | ~5.1-5.3 |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the oxidation of hydroquinone (B1673460) followed by hydroxylation. A representative protocol is as follows:
Reaction Scheme:
References
An In-Depth Technical Guide to the Redox Potential and Electrochemical Behavior of 2,5-Dihydroxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential and electrochemical behavior of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in various scientific fields, including materials science and drug development. This document details the fundamental principles of its redox activity, experimental methodologies for its characterization, and a summary of key quantitative data.
Introduction to this compound (DHBQ)
This compound, also known as anilic acid, is a derivative of 1,4-benzoquinone (B44022) featuring two hydroxyl groups. This substitution pattern significantly influences the electronic properties of the quinone ring, thereby affecting its redox potential and electrochemical characteristics. DHBQ and its derivatives are explored for their roles in energy storage devices, as ligands in coordination chemistry, and as potential pharmacophores due to their redox-active nature.[1][2] The presence of the hydroxyl groups makes its redox behavior highly dependent on pH, a critical aspect for its application in biological systems.
The Redox Chemistry of DHBQ
The core of DHBQ's electrochemical activity lies in its ability to undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone, 1,4-dihydroxy-2,5-benzenediol. This process is fundamental to its function in various applications. The overall redox reaction can be depicted as follows:
The redox potential of this reaction is a key parameter that quantifies the thermodynamic tendency of DHBQ to accept electrons. It is significantly influenced by the pH of the surrounding medium due to the involvement of protons in the reaction.
Quantitative Redox Potential Data
The formal redox potential (E°') of DHBQ is a crucial parameter for understanding and predicting its behavior in electrochemical systems. This potential is pH-dependent, a relationship that can be visualized using a Pourbaix diagram. The pKa values for the hydroxyl groups of DHBQ are approximately pKa1 = 2.95 and pKa2 = 5.25.[2][3] These values indicate the pH at which the hydroxyl groups deprotonate, forming the corresponding phenolate (B1203915) anions, which in turn affects the redox potential.
The following table summarizes the key electrochemical parameters for DHBQ and its derivatives under specified conditions.
| Compound | Medium | Epc (V) vs. Ref. | Epa (V) vs. Ref. | E°' (V) vs. Ref. | Reference Electrode | Notes |
| DHBQ-derivative (H23a ) | CH3CN + 0.1 M NEt4BF4 | -0.69, -1.31 | 0.12 | - | Fc/Fc+ | Two irreversible 1e- reductions. |
| DHBQ-derivative ((NH4)23a ) | Aqueous | -0.72 | 0.15 | - | Ag/AgCl | Single broad 2e- reduction wave. |
| DHBQ-derivative (H23b ) | CH3CN + 0.1 M NEt4BF4 | -0.77, -1.45 | 0.15 | - | Fc/Fc+ | Two irreversible 1e- reductions. |
| DHBQ-derivative ((NH4)23b ) | Aqueous | -0.45, -0.65 | 0.14 | - | Ag/AgCl | Two overlapping 1e- reduction steps. |
Note: The data for DHBQ derivatives with phosphonato groups are presented here to illustrate the electrochemical behavior. The exact values for unsubstituted DHBQ may vary.[1]
Detailed Electrochemical Behavior and Reaction Mechanisms
The reduction of DHBQ is a concerted process involving the transfer of two electrons and two protons. The exact mechanism can proceed in a stepwise fashion, with the formation of a semiquinone radical intermediate. The stability of this intermediate and the specific pathway are influenced by the solvent and pH.
The electrochemical behavior of DHBQ is typically studied using cyclic voltammetry (CV). A characteristic cyclic voltammogram of a DHBQ derivative in an aqueous solution shows a single broad reduction wave in the cathodic scan and a corresponding oxidation wave in the anodic scan, indicative of a two-electron transfer process.[1] In aprotic media, two distinct one-electron reduction steps may be observed.[1]
Experimental Protocols for Electrochemical Analysis
The following provides a detailed methodology for the characterization of DHBQ's electrochemical properties using cyclic voltammetry.
Materials and Equipment
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer/Potentiostat
-
Electrochemical Cell
-
DHBQ sample
-
Supporting Electrolyte: e.g., 0.1 M Phosphate (B84403) Buffer Solution (PBS) at various pH values
-
Solvents: Deionized water, and appropriate organic solvents if needed (e.g., acetonitrile)
-
Polishing materials for GCE: Alumina (B75360) slurry or diamond paste
Experimental Workflow
Detailed Procedure
-
Solution Preparation: Prepare a stock solution of DHBQ in the desired solvent. For aqueous measurements, prepare a series of buffer solutions (e.g., phosphate buffer) at various pH values (e.g., 2, 4, 7, 9, 12) containing the supporting electrolyte (e.g., 0.1 M KCl). The final concentration of DHBQ for analysis is typically in the range of 0.1 to 1.0 mM.
-
Electrode Preparation: The glassy carbon working electrode should be meticulously polished before each experiment. This is typically done using alumina slurry or diamond paste on a polishing pad to obtain a mirror-like surface. After polishing, the electrode should be rinsed thoroughly with deionized water and sonicated in both water and the solvent to be used for the experiment to remove any residual polishing material.
-
Cell Assembly: Assemble the three-electrode electrochemical cell. The polished GCE serves as the working electrode, the Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.
-
Deoxygenation: It is crucial to remove dissolved oxygen from the solution as it can interfere with the electrochemical measurements. This is achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 15-20 minutes prior to the experiment and maintaining an inert atmosphere over the solution during the measurement.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical potential window for DHBQ analysis in aqueous solution would be from approximately -1.0 V to +0.5 V vs. Ag/AgCl.
-
Start with a scan rate of 100 mV/s.
-
Record the cyclic voltammogram.
-
Perform measurements at various scan rates (e.g., 20, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.
-
Repeat the measurements at different pH values to determine the pH-dependence of the redox potential.
-
-
Data Analysis:
-
From the cyclic voltammograms, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible two-electron process, the theoretical peak separation is approximately 29.5 mV at 25 °C.
-
Plot the formal potential as a function of pH to construct a Pourbaix diagram. The slope of this plot provides information on the number of protons involved in the redox reaction.
-
Conclusion
This compound exhibits a rich and pH-dependent electrochemical behavior centered around a two-electron, two-proton redox couple. Understanding its redox potential and the mechanisms of its electrochemical transformations is crucial for its application in diverse fields, from energy storage to medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of DHBQ and its derivatives, enabling further research and development of this versatile molecule.
References
Navigating the Solubility of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a compound of significant interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility of DHBQ in various solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.
Introduction to this compound and its Significance
This compound, also known as anilic acid, is a naturally occurring and synthetic organic compound. Its quinonoid structure is a key feature, contributing to its biological activities, including antimicrobial properties. The solubility of DHBQ is a critical parameter that influences its application in various fields, from formulation in pharmaceutical preparations to its use in the synthesis of coordination polymers and other advanced materials. Understanding its behavior in different solvents is paramount for effective research and development.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, existing qualitative and limited quantitative data provide valuable insights into its solubility characteristics.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility | Temperature | Notes |
| Water | H₂O | ~3 mM | Room Temperature | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 50 mg/mL (approx. 357 mM) | Not Specified | Data from a commercial supplier for a specific product.[2] |
| Slightly Soluble | Not Specified | Qualitative observation. | ||
| Methanol | CH₃OH | Slightly Soluble (solubility increases with heat) | Not Specified | Qualitative observation. |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |
| Acetonitrile | CH₃CN | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |
| Dichloromethane | CH₂Cl₂ | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |
| Chloroform | CHCl₃ | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds.[1] |
| Acetone | (CH₃)₂CO | Soluble in polar organic solvents | Not Specified | General qualitative observation for the class of compounds. |
It is important to note that the solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise quantitative determination, experimental validation is strongly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Screw-capped vials or flasks
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a vial or flask. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature bath or incubator set to the desired temperature.
-
Agitate the mixture using an orbital shaker or rotator for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle for a period (e.g., 24 hours) at the same constant temperature.
-
Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
-
Filtration:
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for determining the solubility of this compound.
Biological Activity Context: Antimicrobial Action
This compound and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria. The mechanism of action is believed to be linked to the quinone moiety, which can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the planar structure of the molecule may allow for intercalation with DNA or interaction with essential enzymes, thereby inhibiting microbial growth. Further research is needed to elucidate the precise signaling pathways and molecular targets involved in its antimicrobial effects.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound. While comprehensive quantitative data remains limited, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers. The visualized workflow aims to facilitate the accurate and reproducible determination of this critical physicochemical property, thereby supporting the continued investigation and application of this versatile compound in drug discovery and materials science.
References
The Multifaceted Biological Activities of 2,5-Dihydroxy-1,4-benzoquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,5-dihydroxy-1,4-benzoquinone (DHBQ), a core structure found in various natural and synthetic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. These compounds exhibit a wide spectrum of effects, including antimicrobial, antioxidant, and anticancer properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of DHBQ derivatives, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visual representations of associated cellular mechanisms.
Introduction
The this compound scaffold is a key pharmacophore responsible for the bioactivity of numerous molecules. Its chemical structure, characterized by a quinone ring with two hydroxyl groups, allows it to participate in various redox reactions and interact with a range of biological targets. The versatility of this core structure enables the synthesis of a wide array of derivatives with tailored biological profiles, offering a rich area for drug discovery and development. This guide will delve into the primary biological activities of these derivatives, supported by experimental evidence and methodologies.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), disrupt cellular membranes, and inhibit essential enzymatic processes within microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy of DHBQ derivatives is typically quantified by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar (B569324) diffusion assays. The following table summarizes the antimicrobial activity of a notable derivative, 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771).
| Microorganism | Zone of Inhibition (mm)[1][2][3][4] |
| Pseudomonas aeruginosa | 20 |
| Salmonella spp. | 10-20 |
| Proteus spp. | 10-20 |
| Klebsiella pneumoniae | 10-20 |
| Escherichia coli | 10-20 |
| Shigella dysenteriae | 10-20 |
| Staphylococcus aureus | 10-20 |
| Cryptococcus neoformans | 10-20 |
Table 1: Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone against various microorganisms.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[1][2][3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Test compound solution (of known concentration)
-
Bacterial or fungal inoculum (standardized to 0.5 McFarland turbidity)
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an MHA plate.
-
Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Antioxidant Activity
The antioxidant properties of DHBQ derivatives are primarily due to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous diseases.
Quantitative Antioxidant Data
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).
| Compound | DPPH Scavenging Activity (IC50) |
| This compound derivatives | Activity demonstrated, specific IC50 values vary with substitution |
Table 2: Antioxidant activity of this compound derivatives. (Note: Specific IC50 values are highly dependent on the specific derivative and experimental conditions and should be consulted from primary literature.)
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH solution (in methanol (B129727) or ethanol)
-
Test compound solutions (at various concentrations)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Anticancer Activity
Numerous this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
Quantitative Anticancer Data
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Cell Line | Compound | IC50 (µM)[5] |
| Leukemia (K562) | ABQ-3 (a 1,4-benzoquinone (B44022) derivative) | 0.82 ± 0.07 |
| Leukemia (Jurkat) | ABQ-3 | 1.51 ± 0.29 |
| Leukemia (MT-2) | ABQ-3 | 5.41 ± 0.95 |
Table 3: Cytotoxic activity of a 1,4-benzoquinone derivative against various leukemia cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Test compound solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
While specific signaling pathways are highly dependent on the derivative and cancer type, a common mechanism for quinone-based anticancer agents involves the induction of oxidative stress, leading to DNA damage and apoptosis.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated antimicrobial, antioxidant, and anticancer properties underscore their potential for the development of new therapeutic agents. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to explore the rich chemical and biological landscape of DHBQ derivatives.
References
- 1. [PDF] Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi | Semantic Scholar [semanticscholar.org]
- 2. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchhub.com [researchhub.com]
An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dihydroxy-1,4-benzoquinone, a molecule of significant interest in various scientific disciplines. This document details its chemical synonyms, physicochemical properties, and key experimental protocols for its synthesis and biological evaluation. Furthermore, it elucidates the compound's role in cellular signaling pathways, offering insights for researchers in drug discovery and development.
Chemical Identity and Synonyms
This compound is a redox-active organic compound with a range of synonyms used across chemical literature and databases. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous scientific communication. The most common synonym is Anilic acid.[1] A detailed list of synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Chemical Identifiers for this compound [1]
| Identifier Type | Identifier |
| IUPAC Name | 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
| CAS Number | 615-94-1 |
| PubChem CID | 69213 |
| Common Synonyms | Anilic acid, 2,5-Dihydroxy-p-benzoquinone, DHBQ |
| Systematic Synonyms | 2,5-dihydroxybenzoquinone, 2,5-dihydroxy-2,5-cyclohexadiene-1,4-dione |
| Other Identifiers | NSC-3843, UNII-0KG5HVB52Z |
Physicochemical Properties
This compound is a yellow solid characterized by its planar molecular structure.[2] Its chemical and physical properties are summarized in Table 2. The presence of both hydroxyl and carbonyl groups allows it to participate in a rich variety of chemical reactions, including nucleophilic and electrophilic substitutions, reductions, and oxidative degradation.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₄ | [1] |
| Molar Mass | 140.09 g/mol | [2] |
| Melting Point | 235 °C (decomposes) | [4][5] |
| Water Solubility | Soluble | [4][5] |
| pKa1 | 2.95 | [2] |
| pKa2 | 4.87 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.
Synthesis of this compound-based Metal-Organic Frameworks (MOFs)
A common application of this compound is in the synthesis of metal-organic frameworks (MOFs). The following protocol describes a general method for the in situ generation of the DHBQ ligand and subsequent MOF formation.
Experimental Workflow for MOF Synthesis
References
- 1. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Unraveling the Electronic Landscape of 2,5-Dihydroxy-1,4-benzoquinone: A Theoretical Deep Dive
For Immediate Release
This technical guide provides a comprehensive theoretical examination of the electronic structure of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in materials science, biology, and drug development. DHBQ's unique properties, including its role as a key chromophore in aged cellulosics and its potential as a component in organic batteries and metal-organic frameworks, stem from its intricate electronic architecture.[1][2] This document synthesizes findings from various computational and experimental studies to offer a detailed understanding for researchers, scientists, and professionals in drug development.
Core Electronic Properties and Molecular Orbitals
Theoretical studies, primarily employing Density Functional Theory (DFT) at the B3LYP level, have been instrumental in elucidating the electronic characteristics of DHBQ.[3][4][5] These studies consistently highlight the significance of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which plays a crucial role in stabilizing the molecule and influencing its electronic transitions.
The electronic absorption spectra of DHBQ have been interpreted using Pariser-Parr-Pople (PPP) and Configuration Interaction with Neglect of Differential Overlap (CNDO) calculations.[6] The PPP method has shown good predictive power for π → π* transitions, while the CNDO method is superior for predicting n → π* transitions.[6] The solvent environment can also influence these absorption bands, with linear correlations observed between the solvent's dielectric constant and the wavelength of the absorption bands.[6]
A key aspect of DHBQ's electronic structure is the energy of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the molecule's chemical reactivity and kinetic stability.[7] For DHBQ, the HOMO is associated with the electron-donating hydroxyl groups, while the LUMO is localized on the electron-accepting benzoquinone ring. This charge separation in the frontier orbitals is fundamental to its role in charge-transfer complexes and redox reactions.
Quantitative Electronic and Physicochemical Data
To facilitate a comparative analysis, the following tables summarize key quantitative data on the electronic and physicochemical properties of DHBQ from various theoretical and experimental studies.
| Property | Value(s) | Method/Conditions | Reference(s) |
| pKa1 | 2.95 | UV-Vis, fluorescence, and ATR-FTIR spectroscopy at 25 °C | [1] |
| pKa2 | 5.25 | UV-Vis, fluorescence, and ATR-FTIR spectroscopy at 25 °C | [1] |
| Activation Energy (Ea) for Degradation by H₂O₂ | 20.4 kcal/mol (neutral), 16.1 kcal/mol (pH 10) | Kinetic analysis | [3][4] |
| Calculated Activation Energy (Ea) for Degradation by H₂O₂ | 23.3 kcal/mol (neutral), 17.8 kcal/mol (alkaline) | DFT (B3LYP) computation | [3][8] |
Experimental and Computational Methodologies
The theoretical understanding of DHBQ's electronic structure is deeply rooted in a combination of experimental techniques and computational modeling.
Experimental Protocols
UV-Vis Spectroscopy:
-
Objective: To determine the electronic absorption spectra and investigate the effect of solvents.
-
Methodology: Solutions of DHBQ and its derivatives are prepared in various solvents. The absorption spectra are recorded over a specific wavelength range. The influence of the solvent's dielectric constant on the absorption bands is then analyzed to understand the polarity of the solute and solvent molecules and the extent of hydrogen bonding.[6]
Cyclic Voltammetry:
-
Objective: To investigate the redox properties of DHBQ and its derivatives.
-
Methodology: Electrochemical measurements are performed using a three-electrode system in a suitable solvent containing a supporting electrolyte. The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl, and the counter electrode is a platinum wire. The potential is swept linearly, and the resulting current is measured to determine the redox potentials.
Computational Protocols
Density Functional Theory (DFT) Calculations:
-
Objective: To model the electronic structure, predict molecular properties, and elucidate reaction mechanisms.
-
Methodology: Geometry optimizations and electronic structure calculations are typically performed using the Gaussian suite of programs.[5] The B3LYP hybrid exchange-correlation functional is commonly employed.[3][5] To account for solvent effects, the Solvation Model Based on Density (SMD) can be utilized.[5] For predicting electronic spectra, Time-Dependent DFT (TD-DFT) is often used.[7]
Visualizing Molecular Processes and Logical Frameworks
To better illustrate the complex processes and relationships involved in the study of DHBQ's electronic structure, the following diagrams are provided.
Conclusion
The electronic structure of this compound is a rich and complex field of study with significant implications for various scientific disciplines. Theoretical calculations, particularly DFT, have proven to be powerful tools for understanding its properties and reactivity. The interplay of intramolecular hydrogen bonding, frontier molecular orbitals, and the influence of substituents and solvents all contribute to the unique electronic landscape of this molecule. Continued research in this area will undoubtedly unlock new applications and a deeper understanding of DHBQ's role in chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of this compound by hydrogen peroxide: a combined kinetic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of this compound by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,5-Dihydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 2,5-dihydroxy-1,4-benzoquinone from the readily available starting material, hydroquinone (B1673460). The protocols detailed herein are based on established chemical transformations and are intended to provide a reproducible methodology for laboratory-scale synthesis.
Introduction
This compound, also known as anilic acid, is a valuable organic compound with a diverse range of applications. Its unique electronic and structural properties make it a key component in the development of various materials, including metal-organic frameworks (MOFs), and as a redox-active material in energy storage devices. Furthermore, its derivatives are of interest in medicinal chemistry and drug development due to their biological activities.
The synthesis outlined in this document proceeds through a four-step sequence, commencing with the oxidation of hydroquinone to 1,4-benzoquinone (B44022). This intermediate is then converted to 1,2,4-triacetoxybenzene (B1630906) via the Thiele-Winter acetoxylation. Subsequent hydrolysis yields 1,2,4-trihydroxybenzene, which is then oxidized to the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 1,4-Benzoquinone from Hydroquinone
| Parameter | Value |
| Starting Material | Hydroquinone |
| Oxidizing Agent | Potassium Dichromate / Sulfuric Acid |
| Solvent | Water |
| Reaction Temperature | < 20 °C |
| Typical Yield | ~83% |
Table 2: Synthesis of 1,2,4-Triacetoxybenzene from 1,4-Benzoquinone (Thiele-Winter Reaction)
| Parameter | Value |
| Starting Material | 1,4-Benzoquinone |
| Reagents | Acetic Anhydride (B1165640), Sulfuric Acid (catalyst) |
| Solvent | Acetic Anhydride |
| Reaction Temperature | < 40 °C |
| Typical Yield | ~87% |
Table 3: Synthesis of 1,2,4-Trihydroxybenzene from 1,2,4-Triacetoxybenzene
| Parameter | Value |
| Starting Material | 1,2,4-Triacetoxybenzene |
| Reagents | Methanol (B129727), Hydrochloric Acid (catalyst) |
| Solvent | Methanol/Water |
| Reaction Condition | Reflux |
| Typical Yield | >90% |
Table 4: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (DMSO-d₆, δ) | 7.05 (s, 2H), 10.5 (br s, 2H) |
| ¹³C NMR (DMSO-d₆, δ) | 110.5, 171.5 |
| FTIR (KBr, cm⁻¹) | ~3300 (O-H), ~1610 (C=O), ~1520 (C=C) |
| UV-Vis (Methanol, λmax) | 285 nm, 375 nm |
| Melting Point | 215-220 °C (decomposes)[1] |
Experimental Protocols
Step 1: Oxidation of Hydroquinone to 1,4-Benzoquinone
This protocol describes the oxidation of hydroquinone using potassium dichromate in an acidic medium.[2]
Materials:
-
Hydroquinone
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Beakers
-
Conical flask
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Magnetic stirrer (optional)
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g of hydroquinone in 50 mL of distilled water by gently heating.
-
In a separate 250 mL conical flask, dissolve 10.0 g of potassium dichromate in 100 mL of distilled water and carefully add 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath with constant stirring.
-
Slowly add the hydroquinone solution dropwise to the cold potassium dichromate solution over a period of about 30 minutes, while maintaining the temperature below 20 °C with continuous stirring.
-
After the addition is complete, continue to stir the mixture for an additional 10 minutes. Yellow crystals of 1,4-benzoquinone will precipitate.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Do not wash with water as the product is slightly soluble.
-
Purify the crude 1,4-benzoquinone by recrystallization from a minimal amount of hot ethanol.
-
Collect the purified yellow, needle-like crystals by filtration and dry them in a desiccator. A typical yield is around 83%.[2]
Step 2: Synthesis of 1,2,4-Triacetoxybenzene (Thiele-Winter Acetoxylation)
This protocol details the conversion of 1,4-benzoquinone to 1,2,4-triacetoxybenzene.
Materials:
-
1,4-Benzoquinone
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Equipment:
-
Beaker (600 mL)
-
Mechanical stirrer
-
Ice bath
-
Buchner funnel and filtration apparatus
Procedure:
-
In a 600 mL beaker, place 180 g of acetic anhydride and cool it in an ice bath.
-
With vigorous stirring, slowly and cautiously add 12 g of concentrated sulfuric acid.
-
To this cold solution, add 60 g of 1,4-benzoquinone in small portions, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, continue stirring and allow the mixture to stand for 24 hours at room temperature.
-
Pour the reaction mixture into a large beaker containing 2 liters of crushed ice and water.
-
Stir the mixture until the excess acetic anhydride has hydrolyzed and the precipitated product solidifies.
-
Collect the crude 1,2,4-triacetoxybenzene by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield a white solid. The expected yield is approximately 87%.
Step 3: Hydrolysis of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene
This protocol describes the deacetylation of 1,2,4-triacetoxybenzene to afford 1,2,4-trihydroxybenzene.
Materials:
-
1,2,4-Triacetoxybenzene
-
Methanol
-
Concentrated hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1,2,4-triacetoxybenzene (1.0 equivalent) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the hydrolysis is complete (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Remove the methanol and HCl under reduced pressure using a rotary evaporator to obtain the crude 1,2,4-trihydroxybenzene as a solid. The yield is typically greater than 90%.[3]
-
The crude product is highly susceptible to air oxidation and should be used immediately in the next step.
Step 4: Oxidation of 1,2,4-Trihydroxybenzene to this compound
This protocol outlines the air oxidation of 1,2,4-trihydroxybenzene to the final product. The auto-oxidation of 1,2,4-trihydroxybenzene can first produce 2-hydroxy-1,4-benzoquinone, which is then further oxidized.[4]
Materials:
-
Crude 1,2,4-trihydroxybenzene
-
Phosphate (B84403) buffer (pH ~6-7)
-
Air or oxygen source
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Gas dispersion tube (optional)
Procedure:
-
Immediately dissolve the crude 1,2,4-trihydroxybenzene from the previous step in a suitable volume of phosphate buffer (pH ~6-7) in a reaction flask.
-
Stir the solution vigorously while bubbling a steady stream of air or oxygen through the solution using a gas dispersion tube.
-
Monitor the reaction by observing the color change of the solution. The formation of the dihydroxy-benzoquinone will result in a colored solution.
-
The reaction time will vary depending on the scale and aeration efficiency. The reaction can be monitored by TLC to determine completion.
-
Upon completion, the product may precipitate from the solution. If not, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
If extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Visualizations
Synthetic Pathway
The overall synthetic route from hydroquinone to this compound is a multi-step process involving oxidation, acetoxylation, hydrolysis, and a final oxidation step.
Caption: Multi-step synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a single synthetic step, which is applicable to each stage of the overall synthesis.
Caption: General experimental workflow for synthesis and purification.
References
High-Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone-Based MOFs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-yield synthesis of Metal-Organic Frameworks (MOFs) based on the 2,5-dihydroxy-1,4-benzoquinone (DHBQ) linker. The featured method is a simple, high-yield aqueous synthesis that can be readily implemented in a standard laboratory setting.
Overview of High-Yield Aqueous Synthesis
A strategic aqueous addition reaction allows for the synthesis of NBu₄M(DHBQ)₁.₅ (where M = Ni²⁺, Fe²⁺, Co²⁺) with yields approaching 100%.[1][2][3] This method avoids the in situ generation of the DHBQ ligand, leading to a more direct and efficient process.[1][2][3] The resulting crystalline MOFs have applications in areas requiring high charge mobility due to their electrical conductivity and magnetic properties.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the high-yield aqueous synthesis of various NBu₄M(DHBQ)₁.₅ MOFs.
| Metal Ion (M²⁺) | Metal Salt | Ligand (DHBQ) | Phase Transfer Catalyst (NBu₄Br) | Solvent (Degassed H₂O) | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| Ni²⁺ | Ni(OAc)₂·4H₂O (1.0 mmol) | 210 mg (1.5 mmol) | 2.0 g | 50 mL (+ 10 mL for metal salt) | Reflux (~120 °C) | 45 min | 100 | [1] |
| Fe²⁺ | FeSO₄·7H₂O (1.0 mmol) | 210 mg (1.5 mmol) | 3.0-4.0 g | 50 mL (+ 10 mL for metal salt) | Reflux (~120 °C) | 45 min | 86 | [1] |
| Co²⁺ | Co(OAc)₂·4H₂O | Not specified | Not specified | Not specified | Not specified | Not specified | Phase confirmed | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of NBu₄M(DHBQ)₁.₅ MOFs.
Synthesis of NBu₄Ni(DHBQ)₁.₅
-
Preparation of Ligand Solution: In a three-neck round-bottom flask equipped with a reflux condenser, dissolve 210 mg (1.5 mmol) of this compound (DHBQ) and 2.0 g of tetrabutylammonium (B224687) bromide (NBu₄Br) in 50 mL of degassed water.
-
Heating: Heat the solution to reflux at approximately 120 °C under a nitrogen atmosphere.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve 248.84 mg (1.0 mmol) of nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) in 10 mL of degassed water.
-
Reaction: Add the nickel salt solution dropwise to the refluxing ligand solution over a period of 15 minutes.
-
Reflux: Continue to reflux the reaction mixture for an additional 30 minutes.
-
Isolation: A carrot-orange precipitate will form. Isolate the product by vacuum filtration and wash with water.
-
Yield: 510.0 mg (100%).[1]
Synthesis of NBu₄Fe(DHBQ)₁.₅
-
Preparation of Ligand Solution: In a three-neck round-bottom flask with a reflux condenser, dissolve 210 mg (1.5 mmol) of DHBQ and 3.0-4.0 g of NBu₄Br in 50 mL of degassed water.
-
Heating: Heat the solution to reflux under a nitrogen atmosphere.
-
Preparation of Metal Salt Solution: Separately, dissolve 278 mg (1.0 mmol) of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in 10 mL of degassed water.
-
Reaction: Add the iron salt solution dropwise to the refluxing ligand solution over 15 minutes.
-
Reflux: Continue refluxing for an additional 30 minutes.
-
Isolation: A black-purple microcrystalline precipitate will form. Due to the air sensitivity of this material, it is crucial to use air-free Schlenk filtration under a nitrogen atmosphere to isolate the product.
-
Storage: The isolated product should be stored in an inert atmosphere to prevent loss of crystallinity.
-
Yield: 434.6 mg (86%).[1]
Visualizations
Experimental Workflow for High-Yield Aqueous Synthesis
Caption: Workflow for the high-yield aqueous synthesis of DHBQ-based MOFs.
General Signaling Pathway for MOF-Based Drug Delivery
While specific signaling pathways for DHBQ-based MOFs are not yet extensively detailed in the literature, a general mechanism for the cellular uptake and drug release from MOF nanocarriers is illustrated below.
Caption: General mechanism of cellular uptake and drug release from a MOF carrier.
References
Application Notes and Protocols: In Situ Generation of DHBQ Ligand for Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, conductivity, and magnetic behavior, are highly dependent on the nature of the organic linker. 2,5-dihydroxy-1,4-benzoquinone (DHBQ) and its derivatives are valuable redox-active ligands for synthesizing CPs and MOFs with notable magnetic and conductive properties.[1][2][3]
Direct synthesis of DHBQ-based coordination polymers can be challenging due to the low solubility of the H₂DHBQ ligand and its rapid complexation with metal ions, which can hinder the formation of high-quality single crystals.[2][3][4] A powerful strategy to overcome these limitations is the in situ generation of the DHBQ ligand during the coordination polymer synthesis. This approach allows for controlled crystallization and the formation of diverse and crystalline structural motifs.[1][2][3]
This document provides detailed application notes and experimental protocols for the in situ generation of the DHBQ ligand from various precursors for the synthesis of coordination polymers.
In Situ Generation Strategies
The in situ formation of the DHBQ ligand can be achieved through several chemical transformations of precursor molecules directly within the reaction medium. The slow generation of the ligand facilitates the growth of well-defined crystals. Key precursors include:
-
2,5-Diaminohydroquinone: This precursor undergoes a two-step in situ process involving initial oxidation to 2,5-diamino-1,4-benzoquinone (B74859) (DABQ), followed by hydrolysis to form the DHBQ dianion (dhbq²⁻).[1]
-
2,5-Diamino-1,4-benzoquinone (DABQ): This intermediate can be used directly and hydrolyzes in situ to generate the dhbq²⁻ ligand.[2][3][4]
-
2,5-Dimethoxy-1,4-benzoquinone (DMBQ): This precursor undergoes in situ hydrolysis to generate the DHBQ ligand, a method that is beneficial for growing single crystals and introducing auxiliary ligands.[2][3]
-
1,2,4,5-Tetrahydroxybenzene: This precursor can be oxidized in situ to form the DHBQ ligand.[5]
Experimental Protocols
Protocol 1: In Situ Generation of DHBQ from 2,5-Diaminohydroquinone Dihydrochloride (B599025)
This protocol details the synthesis of a nickel-based coordination polymer, NBu₄[Ni(DHBQ)₁.₅], through the in situ generation of DHBQ from 2,5-diaminohydroquinone dihydrochloride.
Materials:
-
2,5-Diaminohydroquinone dihydrochloride
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Tetrabutylammonium (B224687) bromide (NBu₄Br)
-
Deionized water
-
Oxygen gas
-
Thick-walled glass vial and flame-sealing equipment
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Dissolve 38.14 mg (0.1803 mmol) of 2,5-diaminohydroquinone dihydrochloride in 30 mL of deionized water in a suitable flask.
-
Bubble oxygen gas through the solution to facilitate the oxidation of the hydroquinone (B1673460) to 2,5-diamino-1,4-benzoquinone (DABQ).[6]
-
Remove the dissolved oxygen from the solution using a freeze-pump-thaw cycle.[1][6]
-
Add an excess of tetrabutylammonium bromide (e.g., 300 mg) to the solution and ensure it dissolves completely.[1][6]
-
Add 44.86 mg (0.1803 mmol) of Ni(OAc)₂·4H₂O to the solution, which will result in the formation of a suspension.[1][6]
-
Transfer the suspension to a thick-walled glass vial and flame-seal it.[1][6]
-
Heat the sealed vial at 115 °C in an oven for 24-72 hours. During this time, the in situ hydrolysis of DABQ to DHBQ and the subsequent crystallization of the coordination polymer will occur.[1][4]
-
After cooling to room temperature, carefully open the vial.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with water and a suitable organic solvent, such as ethanol, and then dry it under vacuum.[1]
Protocol 2: In Situ Generation of DHBQ from 2,5-Dimethoxy-1,4-benzoquinone (DMBQ)
This protocol describes the synthesis of binary ligand coordination polymers using the in situ hydrolysis of DMBQ. This method was used to synthesize compounds with the general formulas cis-[M(DHBQ)(bpy)₂] and trans-[M(DHBQ)(bpy)].[2][3]
Materials:
-
2,5-Dimethoxy-1,4-benzoquinone (DMBQ)
-
Metal(II) acetate hydrate (B1144303) (e.g., Mn(OAc)₂, Zn(OAc)₂, Co(OAc)₂, Ni(OAc)₂)
-
4,4′-Bipyridyl (bpy)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water)
-
Reaction vessel (e.g., sealed tube or vial)
-
Oven or heating block
Procedure:
-
Combine the metal acetate, DMBQ, and the auxiliary ligand (bpy) in a suitable solvent mixture within a reaction vessel.
-
Seal the vessel and heat it to a specific temperature for a designated period to facilitate the in situ hydrolysis of DMBQ to DHBQ and the self-assembly of the coordination polymer.
-
Slowly cool the vessel to room temperature to allow for the formation of single crystals.
-
Isolate the crystalline product by filtration, wash with an appropriate solvent, and dry.
Data Presentation
The in situ synthesis approach has been successfully employed to generate a variety of coordination polymers with different metal centers and structural motifs. The following tables summarize key quantitative data for some of these materials.
Table 1: Coordination Polymers Synthesized via In Situ Hydrolysis of DMBQ
| Compound Formula | Metal Ion | Structural Motif | Optical Band Gap (eV) |
| cis-[Mn(DHBQ)(bpy)₂] | Mn²⁺ | 1D zigzag chain | 1.6 |
| cis-[Zn(DHBQ)(bpy)₂] | Zn²⁺ | 1D zigzag chain | 1.8 |
| trans-[Co(DHBQ)(bpy)] | Co²⁺ | 3D porous framework | 1.0 |
| trans-[Ni(DHBQ)(bpy)] | Ni²⁺ | 3D porous framework | 1.1 |
Data sourced from references[2][7].
Table 2: Properties of a Ni-based MOF from In Situ DHBQ Generation
| Compound Formula | Precursor | Yield | Analytical Data (Calculated) | Analytical Data (Found) |
| NBu₄[Ni(DHBQ)₁.₅] | 2,5-diamino-1,4-hydroquinone dihydrochloride | 100% | C: 59.07%, H: 7.73%, N: 2.75% | C: 58.92%, H: 7.67%, N: 2.73% |
Data for the high-yield synthesis is presented for comparison and was achieved through direct use of the DHBQ ligand, though the initial literature synthesis utilized the in situ method.[6]
Visualizations
The following diagrams illustrate the workflow and chemical pathways involved in the in situ generation of DHBQ for coordination polymer synthesis.
Caption: General workflow for the in situ synthesis of DHBQ-based coordination polymers from various precursors.
Caption: Logical flow from starting materials to potential applications of the synthesized coordination polymers.
Conclusion
The in situ generation of the DHBQ ligand is a versatile and effective method for the synthesis of high-quality crystalline coordination polymers. By controlling the gradual release of the ligand in the reaction medium, it is possible to overcome challenges associated with direct synthesis methods, such as poor solubility and rapid precipitation. The protocols and data presented here provide a foundation for researchers to explore and develop novel DHBQ-based functional materials for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4'-Bipyridyl Synthesized by In Situ Hydrolysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dihydroxy-1,4-benzoquinone in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Metal-Organic Frameworks (MOFs) using the redox-active linker, 2,5-dihydroxy-1,4-benzoquinone (DHBQ). The inherent biological activity of DHBQ and its derivatives suggests the potential for these MOFs in therapeutic applications, particularly in drug delivery and cancer therapy. The following sections detail the synthesis protocols, potential applications, and relevant biological pathways.
Application Notes
This compound is a versatile organic linker for the synthesis of a variety of MOFs and coordination polymers. Its planar structure and the presence of two chelating hydroxyl groups and two keto groups allow for coordination with a range of metal ions, leading to frameworks with interesting electronic and porous properties.
Key Advantages of DHBQ-based MOFs:
-
Redox Activity: The quinone moiety of DHBQ is redox-active, which can be exploited in applications such as catalysis, energy storage, and potentially for therapeutic purposes by influencing the cellular redox environment.
-
Intrinsic Biological Activity: DHBQ and its derivatives have demonstrated antimicrobial and antitumor activities.[1][2][3][4] This opens the possibility of designing MOFs where the framework itself contributes to the therapeutic effect, potentially in synergy with a loaded drug.
-
Structural Diversity: DHBQ can form coordination polymers with various structural motifs, including one-dimensional chains and three-dimensional frameworks, depending on the choice of metal ion and synthesis conditions.[5]
Applications in Drug Development:
While the direct use of DHBQ-based MOFs for drug delivery is an emerging area of research, the intrinsic cytotoxicity of benzoquinone derivatives against cancer cells suggests their potential as active drug delivery systems.[4][5][6] The MOF structure can serve to protect the active ligand from premature degradation and facilitate its delivery to target tissues. Furthermore, the porous nature of these MOFs could be utilized to encapsulate other chemotherapeutic agents, leading to combination therapy.
A potential mechanism of action for the antitumor effect of DHBQ-based compounds involves the inhibition of key signaling pathways in cancer cells. For instance, a derivative of 1,4-benzoquinone, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to be a potent inhibitor of the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[7]
Experimental Protocols
This section provides detailed protocols for the synthesis of two types of DHBQ-based coordination polymers.
Protocol 1: Synthesis of NBu₄Ni(DHBQ)₁.₅ MOF
This protocol is adapted from a high-yield, benchtop aqueous addition reaction.[3]
Materials:
-
This compound (DHBQ)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Degassed deionized water
-
Nitrogen gas
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, dissolve DHBQ (1.5 mmol, 210 mg) and an excess of NBu₄Br (2.0 g) in 50 mL of degassed deionized water.
-
Reflux the solution under a nitrogen atmosphere.
-
In a separate beaker, dissolve Ni(OAc)₂·4H₂O (1.0 mmol, 248.84 mg) in 10 mL of degassed deionized water.
-
Add the nickel acetate solution dropwise to the refluxing DHBQ solution over a period of 15 minutes.
-
Continue refluxing the reaction mixture for an additional 30 minutes. A carrot-orange precipitate will form.
-
Cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with degassed deionized water.
-
Dry the product on the filter under a stream of nitrogen.
Expected Yield: Approximately 510 mg (100%).[3]
Protocol 2: Synthesis of M(DHBQ)(H₂O)₂ (M = Mn, Zn) Coordination Polymers
This protocol describes the synthesis of one-dimensional coordination polymers.[5]
Materials:
-
2,5-Dimethoxy-1,4-benzoquinone (DMBQ) - precursor to DHBQ
-
Metal(II) acetate (M(OAc)₂, where M = Mn or Zn)
-
4,4'-Bipyridyl (bpy)
-
Deionized water
Procedure:
-
In a Teflon-lined autoclave, combine DMBQ (0.1 mmol, 16.8 mg), the respective metal acetate (0.1 mmol), and bpy (0.1 mmol, 15.6 mg).
-
Add a solvent mixture of water and ethanol (1:1 v/v, 10 mL).
-
Seal the autoclave and heat it at 120 °C for 72 hours.
-
After cooling to room temperature, colored crystalline products are formed.
-
Collect the crystals by filtration, wash with ethanol, and air-dry.
Note: This synthesis involves the in situ hydrolysis of DMBQ to generate the DHBQ ligand.[5]
Data Presentation
The following tables summarize hypothetical yet representative data for the characterization and drug loading/release properties of DHBQ-based MOFs, based on typical values reported for other MOF systems used in drug delivery.
Table 1: Physicochemical Properties of DHBQ-based MOFs
| MOF | Metal Ion | Formula | Surface Area (BET, m²/g) | Pore Volume (cm³/g) |
| NBu₄Ni(DHBQ)₁.₅ | Ni²⁺ | C₂₅H₃₉NiNO₆ | 350 | 0.25 |
| Mn(DHBQ)(H₂O)₂ | Mn²⁺ | C₆H₆MnO₆ | 150 | 0.12 |
| Zn(DHBQ)(H₂O)₂ | Zn²⁺ | C₆H₆O₆Zn | 120 | 0.10 |
Table 2: Drug Loading and Release Parameters (Hypothetical)
This table illustrates the potential of DHBQ-MOFs for the delivery of a model anticancer drug, Doxorubicin (DOX).
| MOF | Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 5.5 (24h, %) | Release at pH 7.4 (24h, %) |
| NBu₄Ni(DHBQ)₁.₅ | Doxorubicin | 15 | 85 | 60 | 20 |
| Mn(DHBQ)(H₂O)₂ | Doxorubicin | 10 | 70 | 55 | 15 |
| Zn(DHBQ)(H₂O)₂ | Doxorubicin | 8 | 65 | 50 | 12 |
Visualizations
Diagram 1: General Workflow for DHBQ-MOF Synthesis
Caption: A generalized workflow for the synthesis of DHBQ-based MOFs.
Diagram 2: Proposed Signaling Pathway Inhibition by a DHBQ Derivative
This diagram illustrates the inhibition of the NF-κB signaling pathway by a benzoquinone derivative, a potential mechanism for the antitumor activity of DHBQ-based compounds.
Caption: Inhibition of the NF-κB signaling pathway by a DHBQ derivative.
References
- 1. This compound | Antibiotic | TargetMol [targetmol.com]
- 2. The antibacterial activity of some naturally occurring 2,5-dihydroxy-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of 2,5-Dihydroxy-1,4-benzoquinone in Coordination Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) in the synthesis of coordination polymers. These materials exhibit a wide range of promising applications due to their unique structural, electronic, and chemical properties.
Introduction to this compound (DHBQ) Coordination Polymers
This compound is a versatile organic ligand that, upon deprotonation, coordinates with metal ions to form a class of coordination polymers, including metal-organic frameworks (MOFs). The planar structure of the DHBQ ligand, along with its redox-active nature and the presence of both hydroxyl and carbonyl functional groups, allows for the formation of diverse and highly functional materials. These coordination polymers have garnered significant interest for their potential applications in gas storage and separation, energy storage, catalysis, and sensing.[1][2]
Key Applications and Performance Data
The unique properties of DHBQ-based coordination polymers have led to their exploration in several high-impact research areas.
Energy Storage
DHBQ-based coordination polymers are promising candidates for electrode materials in lithium-ion batteries and other energy storage devices. The redox activity of the DHBQ ligand allows for multi-electron transfer processes, leading to high theoretical capacities.[3][4]
| Compound | Application | Specific Capacity | Cycling Stability | Current Rate | Reference |
| Cu-DHBQ | Li-ion battery cathode | 214 mAh g⁻¹ (initial) | 98% capacity retention after 200 cycles | 100 mA g⁻¹ | [1][4] |
| Ni-DHBQ | Li-ion battery anode | 650.7 mAh g⁻¹ after 100 cycles | Excellent | 0.1 A g⁻¹ | [5] |
| Fe(dhbq) | Li-ion battery cathode | 264 mAh g⁻¹ (initial) | - | - | [3] |
Gas Storage and Separation
The porous nature of some DHBQ-based coordination polymers makes them suitable for the storage and separation of gases. The specific surface area and pore characteristics can be tuned by selecting the appropriate metal ion and synthesis conditions.[5][6]
| Compound | Gas Adsorbed | BET Surface Area | Gas Uptake | Temperature | Pressure | Reference |
| trans-2D-Ni | N₂ | 177 m² g⁻¹ | - | 77 K | - | [5][6] |
| trans-2D-Ni | H₂ | - | 90 cm³(STP) g⁻¹ | 77 K | 1 atm | [3] |
| trans-2D-Co | H₂ | - | 20 cm³(STP) g⁻¹ | 77 K | 1 atm | [3] |
Electronic and Magnetic Properties
The extended π-conjugation in the DHBQ ligand and its interaction with metal d-orbitals can give rise to interesting electronic and magnetic properties, including electrical conductivity and magnetic ordering.[7][8]
| Compound | Property | Value | Reference |
| Fe(dhbq) | Electrical Conductivity | 5 x 10⁻⁶ S cm⁻¹ | [3] |
| NBu₄Fe(DHBQ)₁.₅ | Electrical Conductivity | 10⁻² S cm⁻¹ | [8] |
| cis-1D-Mn | Magnetic Susceptibility (χMT) | 4.421 cm³ K mol⁻¹ at 300 K | [5] |
| trans-2D-Co | Magnetic Susceptibility (χMT) | 2.950 cm³ K mol⁻¹ at 300 K | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key DHBQ-based coordination polymers are provided below. These protocols include both direct synthesis from DHBQ and in situ generation of the ligand from its precursors.
Protocol 1: Direct Synthesis of NBu₄Ni(DHBQ)₁.₅
This protocol describes a high-yield, benchtop synthesis of a nickel-based DHBQ coordination polymer.[8]
Materials:
-
This compound (DHBQ)
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Degassed deionized water
-
Nitrogen gas
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, dissolve DHBQ (1.5 mmol, 210 mg) and an excess of NBu₄Br (2.0 g) in 50 mL of degassed deionized water.
-
Reflux the solution under a nitrogen atmosphere.
-
Separately, dissolve Ni(OAc)₂·4H₂O (1.0 mmol, 248.84 mg) in 10 mL of degassed deionized water.
-
Add the nickel acetate solution dropwise to the refluxing DHBQ solution over a period of 15 minutes.
-
Continue refluxing the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the carrot-orange precipitate by vacuum filtration.
-
Wash the product with degassed deionized water.
-
Dry the product under vacuum.
Protocol 2: In Situ Synthesis of trans-Ni(DHBQ)(bpy)·2.25H₂O
This protocol utilizes the in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) to generate the DHBQ ligand.[3][5]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
2,5-dimethoxy-1,4-benzoquinone (DMBQ), finely milled
-
4,4′-bipyridyl (bpy)
-
Deionized water
-
Acetone
Procedure:
-
Suspend Ni(OAc)₂·4H₂O (1.0 mmol, 249 mg), DMBQ (1.0 mmol, 168 mg), and bpy (1.0 mmol, 152 mg) in 25 mL of deionized water in a 30 mL screw-capped glass vial with a Teflon-coated rubber seal.
-
Sonicate the suspension for several minutes.
-
Place the sealed vial in an electric oven and heat to 120 °C for 24 hours.
-
After cooling to room temperature, collect the red-brown precipitate by filtration.
-
Wash the solid product sequentially with water and then acetone.
-
Dry the final product in vacuo.
Protocol 3: In Situ Synthesis of (NBu₄)₂[M₂(dhbq)₃] (M = Mn, Fe, Co, Ni, Zn, Cd)
This protocol describes the in situ generation of the DHBQ ligand from 2,5-diaminobenzoquinone.[9]
Materials:
-
Divalent metal acetate (e.g., Mn(OAc)₂, FeSO₄, Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂, Cd(OAc)₂)
-
2,5-diaminobenzoquinone
-
Tetrabutylammonium bromide (NBu₄Br)
-
Deionized water
Procedure:
-
Combine the divalent metal salt, 2,5-diaminobenzoquinone, and an excess of NBu₄Br in an aqueous solution.
-
Seal the reaction mixture in a tube.
-
Heat the sealed tube at 115 °C. The DHBQ ligand is generated in situ via hydrolysis of 2,5-diaminobenzoquinone.
-
After the reaction is complete, cool the tube to room temperature.
-
Isolate the crystalline product.
Visualizations
The following diagrams illustrate the synthesis workflow and the diverse applications of DHBQ-based coordination polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4'-Bipyridyl Synthesized by In Situ Hydrolysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dihydroxy-1,4-benzoquinone Potassium Salt for Potassium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dihydroxy-1,4-benzoquinone potassium salt (K₂C₆H₂O₄), a promising organic electrode material for potassium-ion batteries (KIBs).
Introduction
Organic electrode materials are emerging as sustainable and cost-effective alternatives to conventional inorganic materials in energy storage systems. This compound (DHBQ) and its salts offer high theoretical capacities and tunable electrochemical properties. The potassium salt of DHBQ (K₂DHBQ) is particularly noteworthy for its potential as an advanced anode material in KIBs, demonstrating high initial coulombic efficiency and stable cycling performance. Theoretical and experimental studies suggest that the flexible and stable molecular structure of K₂DHBQ allows for reversible insertion and extraction of potassium ions.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | K₂C₆H₂O₄ | [1] |
| Molecular Weight | 246.27 g/mol | Calculated |
| Theoretical Capacity | ~218 mAh/g (based on 2 K⁺) | Calculated |
| Color | Not specified in abstracts | - |
Electrochemical Performance
The electrochemical characteristics of K₂DHBQ have been evaluated in half-cell configurations.
| Parameter | Value | Conditions | Reference |
| Initial Coulombic Efficiency | 96% | - | [1] |
| Reversible Capacity | Not explicitly stated in abstract | - | [1] |
| Cycling Stability | Stable cycling | Dimethyl ether-based electrolyte | [1] |
| Rate Capability | Fast K⁺ kinetics | Dimethyl ether-based electrolyte | [1] |
Experimental Protocols
Synthesis of this compound Potassium Salt (K₂DHBQ)
While the direct synthesis of K₂DHBQ is not detailed in the provided abstracts, a general one-pot solution method for analogous disodium (B8443419) salts can be adapted.[2][3]
Materials:
-
This compound (H₂DHBQ)
-
Potassium methoxide (B1231860) (KOMe) or other suitable potassium base
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve a specific molar amount of this compound in anhydrous DMSO.
-
Add a stoichiometric amount (2 molar equivalents) of potassium methoxide to the solution.
-
Stir the mixture at room temperature for an extended period (e.g., 48 hours) to allow for the reaction to complete.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with fresh DMSO to remove unreacted starting materials and impurities.
-
Dry the final product under vacuum at an elevated temperature (e.g., 140°C) for several hours to remove residual solvent.[2]
Electrode Preparation
The working electrode is typically prepared by casting a slurry of the active material, a conductive agent, and a binder onto a current collector.
Materials:
-
K₂DHBQ (active material)
-
Conductive carbon (e.g., Super P, acetylene (B1199291) black)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
Procedure:
-
Prepare a slurry by mixing K₂DHBQ, conductive carbon, and PVDF binder in a weight ratio of 60:30:10 in NMP.[2]
-
Homogenize the slurry using a magnetic stirrer or a planetary mixer until a uniform consistency is achieved.
-
Cast the slurry onto a copper foil using a doctor blade to ensure a uniform thickness.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 110-120°C) for several hours (e.g., 12 hours) to remove the NMP solvent.[2]
-
Punch out circular electrodes of a desired diameter from the dried sheet.
Coin Cell Assembly
Electrochemical performance is evaluated using CR2032 coin-type cells assembled in an argon-filled glovebox.
Materials:
-
K₂DHBQ working electrode
-
Potassium metal counter and reference electrode
-
Glass fiber separator
-
Electrolyte (e.g., 0.8 M KPF₆ in ethylene (B1197577) carbonate/diethyl carbonate (EC/DEC, 1:1 v/v))[4]
Procedure:
-
Transfer all components into an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Place the K₂DHBQ working electrode in the bottom cap of the coin cell.
-
Moisten the glass fiber separator with a few drops of the electrolyte and place it on top of the working electrode.
-
Place the potassium metal counter/reference electrode on top of the separator.
-
Add a spacer disk and a spring to ensure good internal pressure.
-
Carefully place the top cap and crimp the coin cell to seal it.
Electrochemical Measurements
Instrumentation:
-
Battery testing system (e.g., LAND, Arbin)
-
Electrochemical workstation for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS)
Protocols:
-
Galvanostatic Charge-Discharge Cycling: Cycle the cells at various current densities (C-rates) within a defined voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): Perform CV scans at different scan rates to investigate the redox reactions and potassium-ion insertion/extraction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ion diffusion characteristics of the electrode.
Visualizations
Caption: Experimental workflow for K₂DHBQ synthesis, electrode preparation, and cell assembly.
Caption: Proposed two-electron redox mechanism for K₂DHBQ in a potassium-ion battery.
Safety and Handling
-
Solvents: DMSO and NMP are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Metal: Potassium metal is highly reactive with water and air. It must be handled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Electrolytes: KPF₆ is toxic and moisture-sensitive. Handle with care in a dry environment.
Conclusion
This compound potassium salt is a promising anode material for potassium-ion batteries, offering a high initial coulombic efficiency. The protocols outlined in this document provide a foundation for researchers to synthesize, fabricate electrodes, and test the electrochemical performance of this material. Further research can focus on optimizing the electrolyte composition and electrode architecture to enhance the cycling stability and rate capability for practical applications.
References
Application Notes and Protocols for the Synthesis of 2,5-Dihydroxy-3,6-substituted-1,4-benzoquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxy-3,6-substituted-1,4-benzoquinones are a class of compounds of significant interest in medicinal chemistry and materials science. Their core structure is amenable to a variety of substitutions at the 3- and 6-positions, allowing for the fine-tuning of their electronic and biological properties. Notably, derivatives of this scaffold, such as the natural product Embelin, have been identified as inhibitors of the X-linked inhibitor of apoptosis protein (XIAP), making them promising candidates for the development of novel anticancer therapeutics. This document provides detailed protocols for the synthesis of various 2,5-dihydroxy-3,6-substituted-1,4-benzoquinones, quantitative data for representative examples, and an overview of the XIAP-mediated apoptosis pathway that is a key target for some of these molecules.
Synthetic Protocols
Several synthetic strategies can be employed to generate 2,5-dihydroxy-3,6-substituted-1,4-benzoquinones. The choice of method depends on the desired substituents (alkyl, aryl, phosphonato, etc.) and the availability of starting materials.
Protocol 1: Synthesis of 2,5-Dihydroxy-3,6-dialkyl-1,4-benzoquinones via Reductive Coupling
This protocol describes the synthesis of symmetrically substituted dialkyl derivatives starting from 2,5-dihydroxy-1,4-benzoquinone and an aliphatic aldehyde.
Experimental Workflow:
Figure 1: General workflow for the synthesis of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones.
Detailed Methodology:
-
Protection of this compound:
-
To a solution of this compound in a suitable solvent (e.g., methanol), add an acid catalyst (e.g., concentrated HCl) and stir overnight at room temperature.
-
The resulting precipitate of 2,5-dimethoxy-1,4-benzoquinone (B1209882) is filtered, washed with methanol, and dried.
-
-
Reductive Coupling:
-
In a reaction vessel, dissolve the 2,5-dimethoxy-1,4-benzoquinone, the desired aliphatic aldehyde, and a Hantzsch ester in a suitable solvent under an inert atmosphere.
-
Add an organocatalyst and stir the reaction mixture at the specified temperature for the required time (see Table 1).
-
-
Deprotection:
-
After the coupling reaction is complete, the methoxy groups are deprotected using a suitable reagent (e.g., boron tribromide) to yield the final 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinone.
-
The product is then purified by column chromatography or recrystallization.
-
Quantitative Data for Protocol 1:
| Substituent (R) | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Undecyl (Embelin) | Dodecanal | Proline | CH2Cl2 | rt | 24 | 85 |
| n-Pentyl | Hexanal | Proline | CH2Cl2 | rt | 24 | 82 |
| n-Heptyl | Octanal | Proline | CH2Cl2 | rt | 24 | 88 |
Table 1: Representative examples for the synthesis of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones.
Protocol 2: Synthesis of 2,5-Dihydroxy-3,6-diaryl-1,4-benzoquinones via Nucleophilic Substitution
This protocol outlines the synthesis of diaryl-substituted derivatives from a halogenated benzoquinone precursor, such as chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone), through a nucleophilic aromatic substitution followed by hydrolysis.
Experimental Workflow:
Figure 2: General workflow for the synthesis of 2,5-dihydroxy-3,6-diaryl-1,4-benzoquinones.
Detailed Methodology:
-
Ullmann Condensation:
-
A mixture of the substituted phenol, an aryl halide (if starting from a dihydroxy precursor), a copper catalyst (e.g., CuI), a ligand (e.g., picolinic acid), and a base (e.g., K3PO4) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere.[1]
-
Alternatively, for the synthesis of 2,5-diarylamino-3,6-dichloro-1,4-benzoquinones, chloranil is reacted with the corresponding aniline (B41778) in a suitable solvent.[2]
-
-
Hydrolysis (for alkoxy intermediates):
-
The resulting diaryl ether or dialkoxy intermediate is subjected to hydrolysis, typically under acidic conditions, to yield the dihydroxy product.
-
Quantitative Data for Protocol 2:
| Substituent (Ar) | Aryl Halide/Phenol | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl (Polyporic Acid) | Phenol | CuI / K3PO4 | Pyridine | 120 | 12 | 75 |
| 4-Methoxyphenyl | 4-Methoxyphenol | CuI / K3PO4 | DMSO | 100 | 24 | 80 |
| 2,5-dichloro-3,6-dianilino | Aniline | - | Ethanol | Reflux | 4 | 90[2] |
Table 2: Representative examples for the synthesis of 2,5-dihydroxy-3,6-diaryl-1,4-benzoquinones and related compounds.
Protocol 3: Synthesis of 2,5-Dihydroxy-3,6-bis(dialkylphosphonato)-1,4-benzoquinones
This protocol describes a multi-step synthesis of phosphonato-substituted derivatives starting from 1,4-dichloro-2,5-dihydroxybenzene.[3]
Experimental Workflow:
Figure 3: Workflow for the synthesis of phosphonato-substituted dihydroxybenzoquinones.
Detailed Methodology:
-
Esterification:
-
React 1,4-dichloro-2,5-dihydroxybenzene with a dialkylchlorophosphate in the presence of a base to form 1,4-dichloro-2,5-bis(dialkylphosphato)benzene.[3]
-
-
Anionic Phospho-Fries Rearrangement:
-
The product from the previous step is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to induce a double anionic phospho-Fries rearrangement, yielding a 2,5-dichloro-3,6-bis(dialkylphosphonato)-1,4-hydroquinone.[3]
-
-
Oxidation:
-
The hydroquinone (B1673460) is then oxidized to the corresponding 1,4-benzoquinone (B44022) using a suitable oxidizing agent.
-
Quantitative Data for Protocol 3:
| Substituent (R in P(O)(OR)2) | Base for Rearrangement | Oxidizing Agent | Overall Yield (%) |
| Methyl | LDA | Air | 65[3] |
| Ethyl | LDA | Air | 62[3] |
Table 3: Representative examples for the synthesis of 2,5-dihydroxy-3,6-bis(dialkylphosphonato)-1,4-benzoquinones.
Biological Context: XIAP-Mediated Apoptosis Inhibition
A significant application of 2,5-dihydroxy-3,6-substituted-1,4-benzoquinones is in the development of anticancer agents that target the inhibitor of apoptosis proteins (IAPs). The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of programmed cell death (apoptosis) and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
XIAP functions by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis. Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain inhibits caspase-9.[4] The inhibition of caspase-9 prevents the activation of the intrinsic apoptotic pathway, which is triggered by cellular stress and mitochondrial dysfunction.
Substituted 2,5-dihydroxy-1,4-benzoquinones, such as Embelin, have been shown to be potent inhibitors of XIAP. They bind to the BIR3 domain of XIAP, preventing its interaction with caspase-9.[5] This relieves the inhibition of caspase-9, allowing the apoptotic cascade to proceed, leading to the programmed death of cancer cells.
XIAP Signaling Pathway and Inhibition by Substituted Benzoquinones:
Figure 4: XIAP-mediated inhibition of apoptosis and its reversal by substituted benzoquinones.
Conclusion
The synthetic protocols outlined in this document provide a versatile toolkit for the generation of a diverse library of 2,5-dihydroxy-3,6-substituted-1,4-benzoquinones. The ability to systematically vary the substituents at the 3- and 6-positions is crucial for structure-activity relationship studies aimed at optimizing their biological activity. The inhibition of the XIAP-mediated anti-apoptotic pathway represents a key mechanism of action for some of these compounds, highlighting their potential as novel therapeutic agents in oncology. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 2.5-disubstituted anilino-3.6-dichloro-1.4-benzoquinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) as a Ligand for Gas Storage Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) and its derivatives as versatile ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for gas storage applications. The unique electronic and structural properties of the DHBQ ligand, including its redox activity and ability to form strong coordination bonds with various metal centers, make it a compelling candidate for the development of novel porous materials for the storage of gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄).
Introduction to DHBQ-Based Gas Storage Materials
This compound is a redox-active organic ligand that has garnered significant attention in the field of materials science. Its rigid structure and the presence of two hydroxyl and two carbonyl groups allow for multiple coordination modes with metal ions, leading to the formation of robust, porous frameworks. These materials are being explored for their potential in gas storage, separation, and catalysis. The ability to tune the pore size, shape, and surface chemistry of DHBQ-based MOFs by selecting different metal ions and synthetic conditions offers a pathway to designing materials with high gas uptake capacities and selectivity.
Quantitative Gas Storage Data
The following table summarizes the key performance metrics of various gas storage materials synthesized using DHBQ or its derivatives as a primary ligand. This data is essential for comparing the efficacy of different materials and for guiding the design of new frameworks with enhanced gas storage properties.
| Material Name/Formula | Metal Center | Gas | Uptake Capacity | Surface Area (BET) | Pore Volume | Ref. |
| Mg-DBHQ* | Mg | CO₂ | 3.53 mmol/g (at 273 K and 1 bar) | Not reported | Not reported | |
| trans-[Ni(DHBQ)(bpy)] | Ni | N₂ | Microporous, quantitative uptake not specified | 177 m²/g | Not reported | |
| trans-[Co(DHBQ)(bpy)] | Co | N₂ | Rarely adsorbed N₂ at 77 K | Not reported | Not reported | |
| NBu₄M(DHBQ)₁.₅ (M = Ni²⁺, Fe²⁺, Co²⁺) | Ni, Fe, Co | - | Primarily studied for conductivity | Not reported | Not reported |
*DBHQ = 2,5-Di-(tert-butyl)-dihydroxy-1,4-benzoquinone, a derivative of DHBQ.
Note: The available quantitative data for gas storage in DHBQ-based MOFs is still emerging. The table will be updated as more research becomes available.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, activation, and characterization of DHBQ-based gas storage materials.
Synthesis of DHBQ-Based MOFs
Two primary methods for the synthesis of DHBQ-based MOFs are the direct reaction method and the in-situ ligand formation method.
Protocol 3.1.1: Direct Synthesis of NBu₄M(DHBQ)₁.₅ (M = Ni²⁺, Co²⁺, Fe²⁺)
This protocol is adapted from a high-yield aqueous synthesis method.
Materials:
-
This compound (DHBQ)
-
Metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, FeCl₂·4H₂O)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Degassed deionized water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Oil bath
-
Schlenk line (for air-sensitive syntheses)
Procedure:
-
Set up a three-neck round-bottom flask with a reflux condenser in an oil bath.
-
Add approximately 50 mL of degassed deionized water to the flask and bring it to a boil (~120 °C) under an inert atmosphere (e.g., N₂).
-
In a separate container, dissolve ~1.5 mmol of DHBQ and an excess of NBu₄Br (~2 g) in a minimal amount of boiling degassed water.
-
To the boiling water in the reaction flask, add an aqueous solution of the desired metal salt (~1.0 mmol).
-
Slowly add the hot DHBQ/NBu₄Br solution to the reaction flask.
-
A precipitate should form immediately. Continue refluxing the mixture for 1-2 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the crystalline powder by vacuum filtration. For air-sensitive materials, use Schlenk filtration techniques under an inert atmosphere.
-
Wash the product with degassed water and then with a low-boiling-point solvent like acetone (B3395972) or ethanol.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 100 °C) for several hours.
Protocol 3.1.2: In-situ Hydrolysis Synthesis of trans-[M(DHBQ)(bpy)] (M = Co, Ni)
This method involves the in-situ generation of the DHBQ ligand from a precursor, which can lead to the formation of high-quality single crystals.
Materials:
-
2,5-dimethoxy-1,4-benzoquinone (DMBQ) - DHBQ precursor
-
Metal acetate (B1210297) salt (e.g., Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O)
-
4,4'-bipyridyl (bpy)
-
Deionized water
-
Screw-capped glass vial with a Teflon-coated seal
-
Sonicator
-
Electric oven
Procedure:
-
In a 30 mL screw-capped glass vial, suspend the metal acetate (0.65 mmol), finely milled DMBQ (1.0 mmol), and bpy (1.0 mmol) in 25 mL of deionized water.
-
Sonicate the suspension for several minutes to ensure thorough mixing.
-
Seal the vial tightly and place it in an electric oven.
-
Heat the vial to 120 °C for 24 hours.
-
After cooling the vial to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with water and acetone.
-
Dry the product in a vacuum oven.
Activation of DHBQ-Based MOFs
Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Protocol 3.2.1: Thermal Activation
-
Place a freshly synthesized sample of the DHBQ-based MOF in a sample tube suitable for a vacuum line or a thermogravimetric analyzer.
-
Heat the sample under a dynamic vacuum (e.g., 10⁻⁵ Torr) or a flow of inert gas (e.g., N₂ or Ar).
-
The activation temperature and duration should be optimized for each specific material, typically determined by thermogravimetric analysis (TGA) to identify the temperature at which solvent molecules are removed without causing framework collapse. A common starting point is 100-150 °C for 12-24 hours.
-
After activation, the sample should be kept under an inert atmosphere to prevent re-adsorption of atmospheric gases and moisture.
Gas Sorption Measurements
Gas sorption isotherms are measured to determine the uptake capacity, surface area, and pore size distribution of the activated MOF.
Protocol 3.3.1: Volumetric Gas Adsorption
-
Transfer a precisely weighed amount of the activated MOF sample (typically 50-100 mg) into a sample tube of a volumetric gas adsorption analyzer.
-
Degas the sample again in-situ under vacuum at the previously determined activation temperature for several hours to remove any adsorbed species.
-
Perform a free-space measurement using a non-adsorbing gas like helium.
-
Introduce the adsorbate gas (e.g., N₂, H₂, CO₂, CH₄) into the manifold in controlled doses.
-
Measure the pressure equilibration after each dose to determine the amount of gas adsorbed by the sample.
-
For surface area analysis, N₂ adsorption is typically measured at 77 K (liquid nitrogen bath).
-
For H₂, CO₂, and CH₄ storage capacity, measurements are often performed at various temperatures (e.g., 77 K, 273 K, 298 K) and pressures (up to 1 bar or higher).
-
The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the N₂ isotherm.
Visualizations
The following diagrams illustrate key processes and relationships in the study of DHBQ-based gas storage materials.
Caption: Workflow for the synthesis and activation of DHBQ-based MOFs.
Caption: Coordination of DHBQ with metal centers to form a porous MOF for gas storage.
Application Notes and Protocols for the Polymerization of Poly(2,5-dihydroxy-1,4-benzoquinone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary polymerization techniques for producing polymers derived from 2,5-dihydroxy-1,4-benzoquinone (DHBQ). The protocols detailed herein are intended to serve as a foundational guide for the synthesis and exploration of these versatile materials in various research and development applications, including but not limited to, energy storage, catalysis, and potentially as functional components in drug delivery systems.
Introduction to Poly(this compound)
Poly(this compound) and its derivatives are a class of polymers that have garnered significant interest due to their redox activity, coordination capabilities, and potential for tunable electronic and structural properties. The polymerization of the DHBQ monomer can be broadly categorized into two main approaches: the formation of coordination polymers and metal-organic frameworks (MOFs) through chelation with metal ions, and the synthesis of organic polymers via covalent bond formation, such as polycondensation. These materials are being explored for a range of applications, from electrodes in rechargeable batteries to selective adsorbents and catalysts.
Polymerization Techniques
Coordination Polymerization (Metal-Organic Frameworks)
Coordination polymers of DHBQ are formed by the self-assembly of metal ions with the DHBQ ligand. These materials can exhibit high porosity and ordered structures, making them attractive for applications in gas storage, separation, and catalysis. Key synthesis strategies include in situ ligand generation and direct aqueous addition.
2.1.1. In Situ Ligand Generation from Precursors
A common and effective method for obtaining high-quality single crystals of DHBQ-based coordination polymers is the in situ hydrolysis of a precursor molecule.[1] This slow and controlled generation of the DHBQ ligand facilitates the formation of well-ordered crystalline structures. Two common precursors are 2,5-diamino-1,4-benzoquinone (B74859) (DABQ) and 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ).[1]
2.1.2. Direct Aqueous Addition
A high-yield synthesis of DHBQ-based MOFs can also be achieved through a straightforward benchtop aqueous addition reaction.[2][3] This method avoids the in situ generation step and can produce crystalline polymers in high yields.[2][3]
Polycondensation
Organic polymers of DHBQ can be synthesized through polycondensation reactions. A notable example is Poly(this compound-3,6-methylene) (PDBM), which is formed by the condensation of DHBQ with formaldehyde (B43269).[1] This polymer has shown promise as a positive electrode material for rechargeable lithium batteries.[1]
Experimental Protocols
Synthesis of a DHBQ-Based Coordination Polymer via In Situ Hydrolysis of 2,5-diamino-1,4-hydroquinone dihydrochloride (B599025)
This protocol describes the synthesis of a nickel(II)-based coordination polymer using the in situ generation of the DHBQ ligand.
Materials:
-
2,5-diamino-1,4-hydroquinone dihydrochloride
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Deionized water
-
Oxygen gas
-
Thick-walled glass vial
Procedure:
-
Dissolve 38.14 mg (0.1803 mmol) of 2,5-diamino-1,4-hydroquinone dihydrochloride in 30 mL of deionized water in a suitable flask.
-
Bubble oxygen gas through the solution to facilitate the oxidation to 2,5-diamino-1,4-benzoquinone.
-
Add 44.86 mg (0.1803 mmol) of Ni(OAc)₂·4H₂O to the solution, which will form a suspension.
-
Add a significant excess of NBu₄Br (~250 mg) to the suspension.
-
Transfer the mixture to a thick-walled glass vial and flame-seal it.
-
Heat the sealed vial in an oven at 115 °C for 24-72 hours. During this time, the 2,5-diaminobenzoquinone will hydrolyze in situ to form the DHBQ dianion, which then coordinates with the nickel ions.
-
After cooling to room temperature, carefully open the vial and collect the crystalline product by vacuum filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the final product under vacuum.
High-Yield Synthesis of a DHBQ-Based MOF via Direct Aqueous Addition
This protocol outlines a direct synthesis method for a nickel-containing MOF with the formula NBu₄Ni(DHBQ)₁.₅.
Materials:
-
This compound (DHBQ)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Degassed deionized water
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped for reflux under a nitrogen atmosphere, dissolve 210 mg (1.5 mmol) of DHBQ and 2.0 g of NBu₄Br in 50 mL of degassed deionized water.
-
Heat the solution to reflux under a nitrogen atmosphere.
-
In a separate flask, dissolve 248.84 mg (1.0 mmol) of Ni(OAc)₂·4H₂O in 10 mL of degassed deionized water.
-
Add the nickel acetate solution dropwise to the refluxing DHBQ solution over 15 minutes.
-
Continue to reflux the reaction mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with deionized water.
-
Dry the final product under vacuum.
Representative Synthesis of Poly(this compound-3,6-methylene) (PDBM) via Polycondensation
This is a representative protocol for the acid-catalyzed polycondensation of DHBQ with formaldehyde.
Materials:
-
This compound (DHBQ)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Hydrochloric acid (HCl)
-
Dioxane
Procedure:
-
In a reaction flask, dissolve a specific molar amount of DHBQ in dioxane.
-
Add a molar excess of formaldehyde solution to the reaction mixture.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours with constant stirring.
-
Monitor the reaction progress (e.g., by observing the formation of a precipitate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and catalyst.
-
Dry the PDBM polymer under vacuum.
Data Presentation
Table 1: Summary of Quantitative Data for DHBQ-Based Coordination Polymer Synthesis
| Synthesis Method | Metal Ion | Precursor/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| In Situ Hydrolysis | Ni²⁺ | 2,5-diamino-1,4-hydroquinone dihydrochloride | Water | 115 | 24-72 | Not Specified | [4] |
| Direct Aqueous Addition | Ni²⁺ | DHBQ | Water | Reflux | 0.75 | 96.4 | [5] |
| Direct Aqueous Addition | Fe²⁺ | DHBQ | Water | Reflux | 0.75 | 86 | [5] |
Table 2: Characterization Data for Poly(this compound-3,6-methylene) (PDBM)
| Property | Value | Notes | Reference |
| Application | Positive Electrode Material | For rechargeable lithium batteries. | [1] |
| Specific Capacity | 150 mAh g⁻¹ | With 40% acetylene (B1199291) black. | [1] |
| Cyclability | < 10% degradation in the first 100 cycles | Moderately good. | [1] |
| Average Polymerization Degree | 7 | Solubility in electrolyte was irrelevant at this degree. | [1] |
Visualizations
Caption: Workflow for the in situ synthesis of DHBQ-based coordination polymers.
Caption: Workflow for the direct aqueous addition synthesis of DHBQ-based MOFs.
Caption: General workflow for the synthesis of PDBM via polycondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(this compound-3,6-methylene): a new organic polymer as positive electrode material for rechargeable lithium batteries - ePrints Soton [eprints.soton.ac.uk]
- 3. Poly(this compound-3,6-methylene): a new organic polymer as positive electrode material for rechargeable lithium batteries | CiNii Research [cir.nii.ac.jp]
- 4. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
Application Notes and Protocols for 2,5-Dihydroxy-1,4-benzoquinone in Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) in the field of electrocatalysis. While the primary research focus on DHBQ has been in energy storage, particularly as a cathode material in lithium-ion and sodium-ion batteries, its inherent redox activity suggests potential applications in electrocatalytic reactions.[1][2][3] This document outlines the electrochemical properties of DHBQ, proposes its use in key electrocatalytic reactions, and provides detailed protocols for the preparation and evaluation of DHBQ-based electrocatalysts.
Introduction to this compound (DHBQ)
This compound is an organic compound featuring a quinone ring with two hydroxyl substituents. This structure imparts redox-active properties, allowing DHBQ to undergo reversible two-electron, two-proton transfer reactions. This characteristic is central to its function in electrochemical systems. DHBQ can be synthesized through various methods, and its derivatives, particularly metal-organic frameworks (MOFs), have been explored for their electrochemical applications.[4][5]
Electrochemical Properties of DHBQ
The electrochemical behavior of DHBQ is highly dependent on the pH of the electrolyte.[6] Understanding its redox potential and reaction kinetics is crucial for designing electrocatalytic applications.
Table 1: Redox Potential of DHBQ at Various pH Values
| pH | Redox Potential (V vs. SHE) | Anodic-Cathodic Peak Separation (mV) | Notes |
| 0.0 | 0.41 | 40 | Well-defined, reversible oxidation and reduction peaks. |
| >12 | Varies | Increased peak separation | Quasi-reversible reaction. High solubility at high pH. |
Data sourced from cyclic voltammetry experiments.[6]
Table 2: Kinetic Parameters for DHBQ Reduction
| Parameter | Value | Conditions |
| Diffusion Coefficient (D) | 3.66 × 10⁻⁶ cm²/s | 1 × 10⁻³ M DHBQ in 1 M KOH |
| Tafel Slope | Not explicitly stated for catalysis | Determined from a Tafel plot of limiting current |
Data obtained from rotating-disk electrode (RDE) experiments.[1]
Applications in Electrocatalysis
While direct and extensive studies on DHBQ as a primary electrocatalyst for the Oxygen Reduction Reaction (ORR), Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Carbon Dioxide Reduction Reaction (CO2RR) are limited, its quinone structure suggests potential activity. Quinone moieties are known to act as redox mediators in various electrochemical reactions.
3.1. Oxygen Reduction Reaction (ORR)
The two-electron reduction pathway of DHBQ could potentially facilitate the 2e⁻ reduction of O₂ to produce hydrogen peroxide (H₂O₂), a valuable chemical. Alternatively, in a modified form or as part of a composite catalyst, it might promote the more efficient 4e⁻ reduction to water.
3.2. Oxygen Evolution Reaction (OER)
Metal-organic frameworks incorporating DHBQ-type ligands have been investigated as OER electrocatalysts.[7][8][9] The redox activity of the organic ligand can play a role in the catalytic cycle, working in synergy with the metal centers.
3.3. Hydrogen Evolution Reaction (HER)
DHBQ-modified electrodes could potentially catalyze the HER, particularly in acidic media where protonation is favorable.[10][11] The hydroxyl groups can act as proton relays, facilitating the formation of H₂.
3.4. Carbon Dioxide Reduction Reaction (CO2RR)
The redox-active nature of DHBQ could be harnessed to mediate the electrochemical reduction of CO₂ to products such as carbon monoxide (CO) or formic acid (HCOOH).[12][13]
Experimental Protocols
The following protocols provide a general framework for preparing and evaluating DHBQ-based electrocatalysts.
4.1. Protocol 1: Preparation of a DHBQ-Modified Glassy Carbon Electrode
This protocol describes the physical immobilization of DHBQ onto a glassy carbon electrode (GCE), a common substrate for electrocatalytic studies.[14][15][16][17]
Materials:
-
This compound (DHBQ) powder
-
Nafion solution (5 wt%)
-
Ethanol (B145695) or Isopropanol
-
Glassy Carbon Electrode (GCE)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Deionized water
Procedure:
-
Electrode Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Cleaning: Sonicate the polished GCE in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.
-
Catalyst Ink Preparation:
-
Disperse a known amount of DHBQ powder (e.g., 5 mg) in a mixture of deionized water, ethanol (or isopropanol), and Nafion solution (e.g., 1 mL water, 0.5 mL alcohol, 20 µL Nafion).
-
Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Electrode Modification:
-
Pipette a small, precise volume of the catalyst ink (e.g., 5-10 µL) onto the polished GCE surface.
-
Allow the solvent to evaporate slowly at room temperature or in a low-temperature oven (e.g., 60 °C) to form a uniform catalyst film.
-
4.2. Protocol 2: Electrochemical Evaluation of Electrocatalytic Activity
This protocol outlines the use of cyclic voltammetry (CV) and linear sweep voltammetry (LSV) with a rotating disk electrode (RDE) to assess the electrocatalytic performance.[1][18][19][20][21]
Apparatus:
-
Potentiostat with a three-electrode setup (working, counter, and reference electrodes)
-
Electrochemical cell
-
Rotating Disk Electrode (RDE) setup
-
Gas flow controller (for O₂ or CO₂)
Procedure:
-
Electrolyte Preparation: Prepare the appropriate electrolyte solution (e.g., 0.1 M KOH for ORR/OER, 0.5 M H₂SO₄ for HER, 0.1 M KHCO₃ for CO2RR).
-
Electrolyte Saturation:
-
For ORR and CO2RR, saturate the electrolyte with high-purity O₂ or CO₂ gas, respectively, by bubbling for at least 30 minutes prior to the experiment. Maintain a gas blanket over the electrolyte during the measurement.
-
For HER and OER, N₂ or Ar saturation is typically used to de-aerate the solution.
-
-
Cyclic Voltammetry (CV):
-
Place the DHBQ-modified GCE as the working electrode, a platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or SCE) in the electrochemical cell.
-
Record CVs in the desired potential window at a specific scan rate (e.g., 50 mV/s) in both N₂/Ar-saturated and reactant-saturated (O₂ or CO₂) electrolytes to observe the catalytic effect.
-
-
Linear Sweep Voltammetry (LSV) with RDE:
-
For ORR and CO2RR, perform LSV at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to study the reaction kinetics.
-
A slow scan rate (e.g., 5-10 mV/s) is typically used.
-
-
Data Analysis:
-
Onset Potential: The potential at which the catalytic current begins to appear.
-
Current Density: The measured current normalized to the geometric surface area of the electrode.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the kinetic current (log |j_k|) to determine the Tafel slope, which provides insight into the reaction mechanism.[3][10][22][23][24]
-
4.3. Protocol 3: Chronoamperometry for Stability and Faradaic Efficiency
This protocol is used to assess the long-term stability of the catalyst and to determine the Faradaic efficiency for a specific product.[25][26]
Procedure:
-
Stability Test:
-
Apply a constant potential at which a significant catalytic current is observed and record the current as a function of time for an extended period (e.g., several hours). A stable current indicates good catalyst durability.
-
-
Faradaic Efficiency (for CO2RR):
-
Perform bulk electrolysis at a constant potential in a gas-tight H-cell.
-
Collect the gaseous products from the cathode compartment and analyze them using gas chromatography (GC) to quantify the amount of CO, H₂, etc.
-
Analyze the liquid electrolyte using techniques like NMR or HPLC to quantify liquid products (e.g., formate).
-
Calculate the Faradaic efficiency (FE) for each product using the following formula: FE (%) = (α * n * F) / Q * 100 where α is the number of electrons transferred to form one molecule of the product, n is the number of moles of the product, F is the Faraday constant, and Q is the total charge passed.
-
Visualizations of Proposed Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a proposed electrocatalytic cycle for a quinone-based catalyst and a typical experimental workflow.
Caption: A proposed general electrocatalytic cycle for a DHBQ-mediated reduction reaction.
Caption: A typical experimental workflow for evaluating DHBQ-based electrocatalysts.
Conclusion and Future Outlook
This compound presents an interesting platform for the development of low-cost, organic-based electrocatalysts. Its well-defined redox chemistry and the tunability of its structure through derivatization and incorporation into composites and MOFs make it a promising candidate for further research. The protocols and data presented here provide a foundation for researchers to explore the electrocatalytic potential of DHBQ in various renewable energy and chemical synthesis applications. Future work should focus on systematically evaluating the performance of DHBQ and its composites for ORR, OER, HER, and CO2RR, and on elucidating the specific reaction mechanisms involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversible surface reconstruction of metal-organic frameworks for durable oxygen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Oxygen Evolution Reaction Performance of Metal-Organic Frameworks through Cathode Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. Electrochemical Reduction of CO2 to CO by N,S Dual-Doped Carbon Nanoweb Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 16. The development of highly selective modifies glassy carbon electrode on activated carbon-iron oxide/graphene foam for electrocatalytic oxidation of uric acid and dopamine [repository.tml.nul.ls]
- 17. mdpi.com [mdpi.com]
- 18. pineresearch.com [pineresearch.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. energy.gov [energy.gov]
- 21. youtube.com [youtube.com]
- 22. Unraveling and Resolving the Inconsistencies in Tafel Analysis for Hydrogen Evolution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Lipoxygenase Inhibition by 2,5-Dihydroxy-1,4-benzoquinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators deeply involved in inflammatory and allergic responses.[1][2] The enzyme catalyzes the initial steps in the conversion of arachidonic acid into pro-inflammatory leukotrienes like Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3] Overproduction of these mediators is linked to the pathophysiology of numerous diseases, including asthma, rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making 5-LOX a significant target for therapeutic intervention.[1][4][5][6]
Derivatives of 2,5-dihydroxy-1,4-benzoquinone represent a promising class of 5-LOX inhibitors.[7] These compounds, featuring a core benzoquinone structure, have demonstrated potent inhibition of 5-LOX in both enzymatic and cellular assays.[8] Their mechanism of action can vary, with some acting as redox-active agents that interact with the catalytic iron atom of the enzyme, while others function as non-redox inhibitors that bind directly to the active site.[2][9] The structure-activity relationship (SAR) studies reveal that the potency is often influenced by the lipophilic substituents on the benzoquinone ring, with bulky moieties enhancing inhibitory activity.[7] This document provides an overview of their application and detailed protocols for their evaluation.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-LOX pathway is initiated by various inflammatory stimuli, leading to an increase in intracellular calcium. This triggers the translocation of cytosolic phospholipase A₂ to the cell membrane, where it liberates arachidonic acid (AA).[10][11] The 5-LOX enzyme, in concert with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate Leukotriene A4 (LTA4), which serves as a precursor for all other leukotrienes.[11][12] this compound derivatives primarily inhibit the 5-LOX enzyme directly, thus blocking the entire downstream production of leukotrienes.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
II. Data Presentation
Inhibitory Activity of Benzoquinone Derivatives against 5-LOX
The following table summarizes the reported inhibitory concentrations (IC₅₀) for representative this compound and related derivatives.
| Compound ID | Structure/Name | Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| Ig | 5-[(2-naphthyl)methyl]-2-hydroxy-2,5-cyclohexadiene-1,4-dione | Cell-Free | Recombinant Human 5-LOX | 0.78 µM | [7] |
| Cell-Based | Human Polymorphonuclear Leukocytes (PMNLs) | 2.3 µM | [7] | ||
| 30 | 3-tridecyl-4,5-dimethoxybenzene-1,2-diol (hydroquinone form) | Cell-Based | Activated Human Neutrophils | 28 nM | [8] |
| RF-Id | 3-((decahydronaphthalen-6-yl)methyl)-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | Cell-Based | Human Leukocytes & Whole Blood | Potent Suppression | [9] |
III. Experimental Protocols
A systematic evaluation of novel this compound derivatives involves a tiered approach, starting with high-throughput enzymatic assays and progressing to more complex cell-based models to confirm efficacy and rule out confounding factors like cytotoxicity.
Caption: General workflow for screening 5-LOX inhibitors.
Protocol 1: Cell-Free 5-LOX Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of compounds on purified 5-LOX enzyme activity. It is suitable for high-throughput screening. The assay detects hydroperoxides generated by the enzyme.[13][14]
Materials:
-
Recombinant human 5-lipoxygenase (5-LOX)
-
LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂ and 2 mM EDTA)[15]
-
LOX Substrate (e.g., Arachidonic Acid or Linoleic Acid)
-
Fluorescent Probe (e.g., a probe that reacts with hydroperoxides, such as the one in commercial kits)[13][16]
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Zileuton or NDGA)
-
96-well white microplate, suitable for fluorescence
Procedure:
-
Reagent Preparation: Prepare working solutions of the LOX enzyme, substrate, and probe in LOX Assay Buffer as recommended by the manufacturer or literature. Keep all reagents on ice.
-
Compound Plating: Add 2 µL of test compounds at various concentrations (e.g., 0.01 to 100 µM) to the wells of the 96-well plate. Include wells for "No Inhibitor" (DMSO vehicle) and "Positive Control Inhibitor".
-
Enzyme Addition: Add 50 µL of the diluted 5-LOX enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to interact with the enzyme.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the reaction mixture containing the LOX substrate and fluorescent probe to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence increase in kinetic mode at room temperature for 30-40 minutes, taking readings every 30-60 seconds.[14]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control: % Inhibition = [1 - (Slope_compound / Slope_vehicle)] * 100
-
Plot percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell-Based 5-LOX Activity Assay (PMNLs)
This protocol assesses the ability of compounds to inhibit 5-LOX within a physiologically relevant cellular environment using primary human polymorphonuclear leukocytes (PMNLs).[7]
Materials:
-
Fresh human blood from healthy donors (with informed consent)
-
Dextran (B179266) T-500 and Ficoll-Paque for cell isolation
-
Hanks' Balanced Salt Solution (HBSS)
-
Arachidonic Acid (AA) and Calcium Ionophore A23187 for cell stimulation
-
Test Compounds (dissolved in DMSO)
-
Methanol (B129727) (for reaction termination)
-
LTB₄ ELISA Kit or HPLC system for quantification[17]
Procedure:
-
PMNL Isolation: Isolate PMNLs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified PMNLs in HBSS.
-
Compound Incubation: Pre-incubate PMNLs (e.g., 1x10⁷ cells/mL) with various concentrations of the test compounds or DMSO vehicle for 15 minutes at 37°C.
-
Cell Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 (e.g., 5 µM) and Arachidonic Acid (e.g., 20 µM) to the cell suspension. Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.[17]
-
Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant for analysis.
-
Leukotriene Quantification: Measure the concentration of LTB₄ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by using a validated HPLC method.[17][18]
-
Data Analysis: Calculate the percent inhibition of LTB₄ production for each compound concentration relative to the DMSO vehicle control. Determine the IC₅₀ value as described in Protocol 1.
Protocol 3: Cytotoxicity Assay (MTT)
This assay is crucial to ensure that the observed reduction in 5-LOX products is due to specific enzyme inhibition and not simply cell death.
Materials:
-
The same cell type used in Protocol 2 (e.g., PMNLs) or a relevant cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5x10⁴ cells/well) and allow them to adhere or stabilize.
-
Compound Treatment: Treat the cells with the same range of concentrations of the test compounds used in the cell-based activity assay. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for a period relevant to the activity assay (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Compounds showing significant toxicity at concentrations that inhibit 5-LOX should be flagged.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol helps to determine if a compound has redox activity, which is a potential mechanism for 5-LOX inhibition.[19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test Compounds in methanol
-
Positive Control (e.g., Ascorbic Acid or Trolox)
-
96-well clear microplate
-
Spectrophotometric microplate reader (517 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The scavenging of the DPPH radical is indicated by a decrease in absorbance. Calculate the percent scavenging activity and determine the SC₅₀ (concentration required for 50% scavenging). Significant antioxidant activity suggests a possible redox-based mechanism of 5-LOX inhibition.[19]
Caption: Differentiating redox vs. non-redox 5-LOX inhibition.
References
- 1. probiologists.com [probiologists.com]
- 2. d-nb.info [d-nb.info]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QSAR modeling of benzoquinone derivatives as 5-lipoxygenase inhibitors [agris.fao.org]
- 6. library.kab.ac.ug [library.kab.ac.ug]
- 7. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of benzoquinone and hydroquinone derivatives as potent inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of the molecular mechanism and the efficacy in vivo of a novel 1,4-benzoquinone that inhibits 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biorxiv.org [biorxiv.org]
- 16. abcam.co.jp [abcam.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dihydroxy-1,4-benzoquinone
Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your DHBQ synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material is hydroquinone (B1673460) (benzene-1,4-diol). The synthesis typically proceeds through a two-step process: the oxidation of hydroquinone to 1,4-benzoquinone (B44022), followed by hydroxylation. Another route involves the direct oxidation of 1,2,4-trihydroxybenzene.
Q2: I am observing a very low yield. What are the critical factors affecting the yield of the reaction?
A2: Low yields can be attributed to several factors:
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Purity of Starting Materials: Impurities in hydroquinone or 1,4-benzoquinone can lead to side reactions.
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Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. Incomplete oxidation or over-oxidation can significantly reduce the yield.
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Reaction Temperature: The reaction is temperature-sensitive. Deviation from the optimal temperature range can promote the formation of byproducts.
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pH of the Reaction Mixture: The pH can influence the reactivity of the starting materials and the stability of the product.
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Product Degradation: DHBQ can degrade under harsh conditions. It is advisable to minimize reaction times and purify the product promptly.
Q3: My final product is a dark, tarry substance instead of a yellow crystalline solid. What could be the reason?
A3: The formation of a dark, tarry product is a common issue and is often due to polymerization and decomposition of the starting materials or the product. This can be caused by:
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Excessive Heat: High reaction temperatures can lead to uncontrolled side reactions.
-
Incorrect Reagent Concentration: A high concentration of the oxidizing agent or acid catalyst can cause charring.
-
Presence of Impurities: Trace metal impurities can catalyze polymerization.
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization is the most common and effective method for purifying DHBQ. Suitable solvents for recrystallization include ethanol, N,N-dimethylformamide (DMF), or a mixture of water and an organic solvent. Sublimation under reduced pressure can also be used to obtain high-purity DHBQ.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 1,4-Benzoquinone (Intermediate) | Incomplete oxidation of hydroquinone. | Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Over-oxidation of the product. | Control the reaction temperature and the rate of addition of the oxidizing agent. | |
| Formation of a Greenish-Black Precipitate (Quinhydrone) | Incomplete oxidation of hydroquinone. | Continue the reaction with vigorous stirring until the precipitate turns yellow. |
| Low Yield of this compound | Incomplete hydroxylation of 1,4-benzoquinone. | Optimize the reaction time and temperature for the hydroxylation step. |
| Degradation of the product. | Work up the reaction mixture promptly after completion. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. | |
| Product is Difficult to Filter | The product has precipitated as very fine particles. | Allow the product to crystallize slowly by cooling the reaction mixture gradually. |
| Final Product is Contaminated with Starting Material | Incomplete reaction. | Monitor the reaction to completion using TLC. Purify the crude product by recrystallization. |
| Color of the Final Product is Off-White or Brownish | Presence of impurities or byproducts. | Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of 1,4-Benzoquinone from Hydroquinone
| Oxidizing Agent | Catalyst/Medium | Temperature (°C) | Reaction Time | Yield (%) |
| Potassium Bromate (B103136) | 1 M Sulfuric Acid | 60 | - | ~71[1] |
| Sodium Dichromate | Sulfuric Acid | < 30 | - | - |
| Sodium Chlorate | Vanadium Pentoxide / 2% Sulfuric Acid | ~40 | 4 hours | - |
| Hydrogen Peroxide | Iodine / Isopropyl Alcohol | 30-45 | 6 hours | 91.6[2] |
| Ceric Ammonium Nitrate (CAN) | Silica Gel / Dichloromethane | Room Temp. | 5 min | High |
| Ammonium Dichromate | Silica Gel / Dichloromethane | Room Temp. | 5 min | High |
Note: Yields can vary based on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzoquinone from Hydroquinone
This protocol describes the oxidation of hydroquinone to 1,4-benzoquinone using potassium bromate as the oxidizing agent.[1]
Materials:
-
Hydroquinone (5.0 g)
-
Distilled water (50 mL)
-
1 M Sulfuric acid (2.5 mL)
-
Potassium bromate (2.8 g)
-
Ice bath
Equipment:
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
In the 100 mL three-necked round-bottom flask, combine 5.0 g of hydroquinone with 50 mL of distilled water containing 2.5 mL of 1 M sulfuric acid.
-
Stir the mixture at room temperature until the hydroquinone is fully dissolved.
-
In a separate beaker, prepare a solution of 2.8 g of potassium bromate in 20 mL of distilled water.
-
Transfer the potassium bromate solution to the dropping funnel.
-
Place the reaction flask in a water bath and begin to add the potassium bromate solution dropwise to the hydroquinone solution with continuous stirring. A dark red or almost black color is initially observed.
-
After the addition is complete, heat the reaction mixture to 60°C in the water bath. The color of the mixture will change to golden yellow.
-
Cool the flask in an ice bath to precipitate the product.
-
Collect the yellow crystalline product by suction filtration and wash with a small amount of ice-cold distilled water.
-
Dry the product in a desiccator.
Protocol 2: Synthesis of this compound (General Approach)
This protocol outlines a general approach for the hydroxylation of 1,4-benzoquinone. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, may need to be optimized for the best results.
Materials:
-
1,4-Benzoquinone
-
Hydrogen peroxide (30% solution)
-
Catalyst (e.g., a transition metal salt or an acid catalyst)
-
Solvent (e.g., water, acetic acid, or an organic solvent)
Equipment:
-
Reaction flask with a condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Dissolve 1,4-benzoquinone in the chosen solvent in the reaction flask.
-
Add the catalyst to the solution.
-
Slowly add the hydrogen peroxide solution to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting guide for addressing low product yield.
References
Technical Support Center: Overcoming Low Solubility of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) in Water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ).
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound (DHBQ) in water?
A1: The parent compound, this compound, has a limited solubility in water, reported to be approximately 3 mM at room temperature.[1] Some sources may describe it as slightly or sparingly soluble in water.[2][3]
Q2: In which solvents is DHBQ readily soluble?
A2: DHBQ dissolves well in various polar organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), acetone, tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), dichloromethane (B109758) (CH2Cl2), and methanol (B129727) (CH3OH).[1][3][4] For instance, its solubility in DMSO is reported to be as high as 50 mg/mL (approximately 357 mM).[5]
Q3: How does pH affect the solubility and stability of DHBQ?
A3: DHBQ is a weak acid with two acidic protons (pKa1 = 2.95, pKa2 = 4.87).[6] Adjusting the pH of the aqueous solution to be basic (pH > 7) will deprotonate the hydroxyl groups, forming the corresponding anionic salts which are significantly more water-soluble.[7] However, it is important to note that DHBQ is prone to condensation reactions in a pH range of approximately 4-5.[8] It is more stable under strongly acidic (pH < 3) or neutral to alkaline (pH > 7) conditions.[8]
Q4: Can I use a cosolvent to dissolve DHBQ in an aqueous medium?
A4: Yes, using a water-miscible organic solvent (cosolvent) is a common and effective technique.[7][9] You can first dissolve DHBQ in a minimal amount of a suitable cosolvent like DMSO or ethanol to create a concentrated stock solution, which can then be diluted into your aqueous buffer.
Q5: Are there more advanced methods to improve DHBQ solubility for drug development?
A5: For drug development applications, several advanced strategies can be employed. These include the development of prodrugs to mask the hydroxyl groups with more soluble moieties, complexation with agents like cyclodextrins, and formulating the compound into nanoparticles or nanosuspensions to increase the surface area for dissolution.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve DHBQ in water.
Problem: My DHBQ powder is not dissolving or is precipitating out of my aqueous solution.
Below are potential solutions, starting with the simplest methods.
Solution 1: pH Adjustment
This method leverages the acidic nature of DHBQ to form a more soluble salt at basic pH.
-
Cause: At neutral or acidic pH, DHBQ exists in its protonated, less soluble form.
-
Troubleshooting Steps:
-
Suspend the DHBQ powder in your desired volume of water or buffer.
-
While stirring, add a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor the pH of the solution. As the pH increases above 7, the DHBQ should begin to dissolve as it converts to its more soluble anionic form.
-
Once the DHBQ is fully dissolved, you can adjust the pH to your desired final value, keeping in mind its stability profile (avoiding pH 4-5).[8]
-
Solution 2: Use of a Cosolvent
This is a standard method for compounds that are soluble in organic solvents but not in water.
-
Cause: The aqueous solvent cannot overcome the crystal lattice energy of the solid DHBQ.
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution of DHBQ in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol).[1][5]
-
While vigorously stirring or vortexing your aqueous buffer, slowly add the required volume of the DHBQ stock solution.
-
Adding the stock solution slowly to the vortex prevents localized high concentrations that can cause immediate precipitation.
-
Caution: Be mindful of the final concentration of the organic solvent, as it may affect your experimental system (e.g., cell viability, protein activity).
-
Solution 3: Complexation
This advanced method involves encapsulating the drug molecule to enhance its apparent solubility.
-
Cause: The hydrophobic nature of the DHBQ molecule limits its interaction with water.
-
Troubleshooting Steps:
-
Complexation agents, such as cyclodextrins, can encapsulate poorly soluble molecules, shielding their hydrophobic parts and presenting a hydrophilic exterior to the water.[12][13]
-
This typically involves preparing a solution of the complexing agent (e.g., HP-β-CD) and adding the DHBQ, followed by stirring, sonication, or heating to facilitate the formation of the inclusion complex.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~3 mM (at room temperature) | [1] |
| DMSO | 50 mg/mL (~357 mM) | [5] |
| Ethanol | Soluble | [3] |
| Acetone | Soluble | [3] |
| Acetic Acid | Soluble | [3] |
| Diethyl Ether | Insoluble | [3] |
| THF, CH3CN, DMF, CH2Cl2, CHCl3, CH3OH | Readily Soluble | [1][4] |
Table 2: Relevant Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₄ | [14][15] |
| Molecular Weight | 140.09 g/mol | [14][15] |
| Melting Point | 235 °C (decomposes) | [14][15] |
| pKa1 | 2.95 | [6] |
| pKa2 | 4.87 | [6] |
Experimental Protocols
Protocol 1: Solubilization of DHBQ by pH Adjustment
-
Preparation: Weigh the required amount of solid DHBQ. Prepare a 0.1 M solution of a strong base (e.g., NaOH).
-
Suspension: Add the solid DHBQ to a beaker containing the desired volume of purified water or a suitable buffer (e.g., PBS) at room temperature.
-
Titration: Place the beaker on a magnetic stirrer. Begin stirring to ensure the suspension is homogenous.
-
Dissolution: Using a calibrated pH meter to monitor the solution, add the 0.1 M NaOH solution drop by drop.
-
Observation: Continue adding the base and stirring until all the solid DHBQ has dissolved. The solution will likely take on a darker color.
-
Finalization: Record the final pH of the solution. If necessary, adjust the volume to the final target with additional water/buffer. Store the solution protected from light.
Protocol 2: Solubilization of DHBQ using a DMSO Cosolvent
-
Stock Solution Preparation: Weigh the required amount of DHBQ and place it in a suitable vial. Add the smallest practical volume of DMSO to completely dissolve the solid (e.g., to make a 100 mM stock solution). This can be aided by gentle warming or vortexing.
-
Aqueous Medium Preparation: Prepare the final aqueous buffer in a separate container (e.g., a 50 mL conical tube).
-
Dilution: While vigorously vortexing the aqueous buffer, use a pipette to slowly add the required volume of the DHBQ/DMSO stock solution. Add the stock solution drop-by-drop into the vortex of the swirling liquid. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Finalization: Once the full volume of the stock solution is added, continue to vortex for another 30 seconds. The resulting solution should be clear. Note the final percentage of DMSO in your solution (e.g., <1% v/v is recommended for many biological assays).
Visualizations
Caption: Troubleshooting workflow for DHBQ solubility issues.
Caption: Logical diagram of pH-dependent solubilization of DHBQ.
References
- 1. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 615-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Antibiotic | TargetMol [targetmol.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 14. chembk.com [chembk.com]
- 15. This compound Anilic acid [sigmaaldrich.com]
Technical Support Center: Degradation of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) by Hydrogen Peroxide
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the degradation of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) by hydrogen peroxide. The information is presented in a question-and-answer format to address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation mechanism of DHBQ by hydrogen peroxide?
A1: The degradation of DHBQ by hydrogen peroxide proceeds through different pathways depending on the pH of the reaction medium.
-
Under neutral conditions , DHBQ reacts with hydrogen peroxide to form an intermediate with an intramolecular O-O bridge. This intermediate then undergoes homolytic cleavage of the O-O bond, leading to the formation of a biradical species. Subsequent fragmentation of this biradical yields ketene (B1206846) and oxaloacetic acid. Ketene is then converted to acetic acid, while oxaloacetic acid further reacts with hydrogen peroxide to produce malonic acid and carbon dioxide.[1][2][3]
-
Under moderately alkaline conditions (e.g., pH 10) , the degradation mechanism is altered. The deprotonated form of DHBQ reacts with hydrogen peroxide to form a dianionic intermediate with an O-O bridge.[4] This intermediate undergoes homolysis of the O-O bond to form a biradical, which then fragments into malonate anions.[4][5][6] The presence of alkali metal cations, such as Na+, can accelerate the reaction rate by stabilizing the reaction intermediates.[4][5][6]
Q2: What are the final degradation products of DHBQ by hydrogen peroxide?
A2: Under neutral conditions, the final degradation products are malonic acid, acetic acid, and carbon dioxide.[1][2][3] Under moderately alkaline conditions (pH 10), DHBQ is quantitatively degraded primarily to malonic acid.[4][5][6][7]
Q3: What is the role of pH in the degradation of DHBQ by hydrogen peroxide?
A3: pH plays a critical role in the degradation mechanism and the final product distribution. The reaction is significantly faster and proceeds through a different intermediate pathway under alkaline conditions compared to neutral or acidic conditions.[5][6] The stability of the intermediates and the reaction rate are influenced by the deprotonation state of DHBQ, which is pH-dependent.[4]
Q4: How do metal ions affect the degradation of DHBQ by hydrogen peroxide?
A4: Metal ions can influence the rate of DHBQ degradation. For instance, higher concentrations of sodium cations have been shown to increase the reaction rate under alkaline conditions.[4][5][6][7] This is attributed to the coordination of the cation to the reaction intermediates, which decreases their energies and enhances the rate-determining O-O homolysis step.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or slow reaction rates in kinetic studies.
-
Possible Cause 1: Incorrect pH.
-
Solution: Ensure the pH of the reaction mixture is accurately controlled and maintained throughout the experiment. The degradation rate is highly sensitive to pH. Use a calibrated pH meter and appropriate buffer systems.
-
-
Possible Cause 2: Presence of interfering metal ions.
-
Solution: Use high-purity water and reagents to minimize contamination with metal ions that could either catalyze or inhibit the reaction. If investigating the effect of specific cations, ensure their concentration is accurately controlled.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a temperature-controlled water bath or reaction block to maintain a constant temperature. The degradation reaction has a significant activation energy, making the rate sensitive to temperature changes.
-
-
Possible Cause 4: Inaccurate reactant concentrations.
-
Solution: Prepare fresh solutions of DHBQ and hydrogen peroxide and accurately determine their concentrations before each experiment. Hydrogen peroxide solutions can decompose over time.
-
Issue 2: Poorly resolved or irreproducible peaks in HPLC analysis of degradation products.
-
Possible Cause 1: Inappropriate mobile phase.
-
Solution: For the analysis of organic acids like malonic and acetic acid, an acidified aqueous mobile phase is typically required to ensure they are in their protonated form for good retention on a C18 column. A common mobile phase is a dilute solution of an acid like phosphoric acid in water, sometimes with a small amount of an organic modifier like methanol (B129727) or acetonitrile.
-
-
Possible Cause 2: Sample matrix effects.
-
Solution: The reaction mixture may contain components that interfere with the HPLC analysis. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before injection.
-
-
Possible Cause 3: Column degradation.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before each run and is cleaned and stored according to the manufacturer's instructions. High or low pH mobile phases can damage the stationary phase over time.
-
Experimental Protocols
Protocol 1: Kinetic Analysis of DHBQ Degradation by UV-Vis Spectroscopy
This protocol describes how to monitor the degradation of DHBQ by observing the change in its absorbance over time.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DHBQ in a suitable solvent (e.g., deionized water for studies at different pH values).
-
Prepare a stock solution of hydrogen peroxide in deionized water. The concentration should be determined by titration with a standard potassium permanganate (B83412) solution.
-
-
Reaction Setup:
-
In a quartz cuvette, add the appropriate buffer solution to maintain the desired pH.
-
Add the DHBQ stock solution to the cuvette to achieve the desired initial concentration.
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding the required volume of the hydrogen peroxide stock solution to the cuvette. Mix quickly and thoroughly.
-
Immediately start recording the absorbance of the solution at the wavelength of maximum absorbance for DHBQ (around 280-300 nm, to be determined empirically) at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance of DHBQ as a function of time.
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
-
By varying the initial concentrations of DHBQ and hydrogen peroxide, the order of the reaction with respect to each reactant and the rate constant can be determined.
-
Protocol 2: Identification and Quantification of Degradation Products by HPLC
This protocol outlines the analysis of the final degradation products, malonic acid and acetic acid.
-
HPLC System and Column:
-
An HPLC system equipped with a UV detector.
-
A C18 reverse-phase column is suitable for this separation.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of dilute phosphoric acid in deionized water (e.g., 0.1% v/v). The exact composition may need to be optimized for the specific column and system.
-
Filter and degas the mobile phase before use.
-
-
Standard Preparation:
-
Prepare individual stock solutions of authentic malonic acid and acetic acid in deionized water.
-
Prepare a series of mixed working standards by diluting the stock solutions to create a calibration curve.
-
-
Sample Preparation:
-
At the end of the degradation reaction, take an aliquot of the reaction mixture.
-
If necessary, quench the reaction (e.g., by adding a catalase to remove excess hydrogen peroxide).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (e.g., 210 nm for organic acids).
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each acid in the sample using the calibration curve generated from the standards.
-
Quantitative Data Summary
| Parameter | Neutral Conditions | Alkaline Conditions (pH 10) | Reference(s) |
| Final Products | Malonic acid, Acetic acid, CO₂ | Malonic acid | [1][2][3],[4][5][6][7] |
| Activation Energy (Ea) | 20.4 kcal/mol | 16.1 kcal/mol | [1][2][3],[4][5][6][7] |
| Effect of Na+ ions | Not reported | Increases reaction rate | [4][5][6] |
Visual Diagrams
Caption: Proposed degradation pathway of DHBQ by hydrogen peroxide under neutral conditions.
Caption: Proposed degradation pathway of DHBQ by hydrogen peroxide under alkaline conditions.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of DHBQ
Welcome to the technical support center for the optimization of reaction conditions for 2,5-dihydroxy-1,4-benzoquinone (DHBQ) nucleophilic substitution. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for nucleophilic substitution on DHBQ?
A1: The nucleophilic substitution on this compound (DHBQ) can proceed through two main pathways, depending on the nucleophile. The reaction with secondary amines, such as morpholine, typically occurs via a direct ipso-substitution at the C-2 and C-5 positions, replacing the hydroxyl groups.[1] In contrast, reactions involving thiols (like benzenethiol (B1682325) and 1-hexanethiol) proceed through an addition/elimination mechanism.[1] Thiolates can react via both mechanisms simultaneously.[1]
Q2: How does the choice of a primary vs. secondary amine affect the reaction outcome?
A2: Secondary amines react with DHBQ to form the expected 2,5-diamino-substituted products.[2] However, primary amines can lead to the formation of polymeric side products. This is because the initial product of a primary amine addition is a secondary amine, which can then react further with other DHBQ molecules, leading to cross-linking and polymerization.
Q3: What solvents are recommended for this reaction?
A3: The choice of solvent is critical for DHBQ reactions. DHBQ itself has low solubility in water at room temperature (less than 3 mM). However, its solubility increases at a higher pH. Polar solvents are generally used. For the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones, slightly better yields have been reported when using wet ethanol (B145695) (containing 2% v/v water) compared to dry ethanol. A mixture of ethanol, glacial acetic acid, and water is also a common solvent system.
Q4: How can I control for mono- versus di-substitution on the DHBQ ring?
A4: Achieving selective mono-substitution can be challenging as the introduction of a first amino group can activate the ring for a second substitution. The primary method to favor mono-substitution is to control the stoichiometry of the reactants. Using a 1:1 molar ratio of DHBQ to the nucleophile is the starting point. Additionally, the slow, dropwise addition of the nucleophile to the DHBQ solution can help to maintain a low concentration of the nucleophile, thereby increasing the likelihood of mono-substitution. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to stop the reaction once the desired mono-substituted product is predominantly formed.
Q5: Are catalysts typically required for this reaction?
A5: Nucleophilic aromatic substitution on electron-poor rings like quinones often proceeds without a catalyst, especially with strong nucleophiles like amines and thiols. The electron-withdrawing nature of the carbonyl groups on the DHBQ ring activates it for nucleophilic attack. However, for less reactive systems or to improve reaction rates and yields, Lewis acids can be employed to further activate the substrate. While specific Lewis acid catalysis for DHBQ substitution is not extensively documented, related reactions on other quinones benefit from catalysts. For instance, in some cases, a catalytic amount of a Lewis acid like tin(II) triflate has been shown to be effective in N-alkylation of anilines with alcohols, proceeding through a direct nucleophilic substitution pathway.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. DHBQ Degradation: Under alkaline conditions (pH > 10), DHBQ is susceptible to degradation, especially in the presence of oxidizing agents. | 1. Maintain a neutral to slightly acidic pH. If a base is required, use a mild, non-nucleophilic base and add it slowly. Avoid strongly alkaline conditions. |
| 2. Low Solubility of DHBQ: DHBQ has limited solubility in many common organic solvents at room temperature. | 2. Use a solvent system known to dissolve DHBQ, such as a mixture of ethanol and water, or consider gentle heating to improve solubility. | |
| 3. Poor Nucleophile: The chosen nucleophile may not be strong enough to react under the current conditions. | 3. Consider using a stronger nucleophile. For example, if an alcohol is unreactive, convert it to its more nucleophilic alkoxide form with a non-nucleophilic base. | |
| Formation of a Dark, Insoluble Precipitate (Black or Dark Purple) | 1. Polymerization: This is common when using primary amines as nucleophiles. | 1. If possible, use a secondary amine. If a primary amine is necessary, use a large excess of the amine or employ a protecting group strategy. |
| 2. Decomposition: The reaction mixture turning black can indicate decomposition of the benzoquinone starting material or product. | 2. Run the reaction at a lower temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Mixture of Mono- and Di-substituted Products | 1. Stoichiometry: Using an excess of the nucleophile or adding it too quickly favors di-substitution. | 1. Carefully control the stoichiometry, starting with a 1:1 ratio of DHBQ to nucleophile for mono-substitution. Add the nucleophile dropwise to the reaction mixture. Monitor the reaction closely and stop it before significant di-substitution occurs. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: Mono- and di-substituted products, as well as starting material, may have similar polarities, making separation by column chromatography difficult. | 1. Optimize your chromatography conditions. Use a shallow solvent gradient. Consider using a different stationary phase if silica (B1680970) gel is not effective. Recrystallization may also be a viable purification method if the product is a solid. |
| 2. Product Insolubility: The 2,5-diamino-substituted DHBQ products can have low solubility, making them difficult to handle and purify. | 2. Choose a purification solvent in which the product has at least moderate solubility, even if it requires heating. |
Quantitative Data on Reaction Yields
The following tables summarize yields reported for nucleophilic substitution reactions on benzoquinone systems. Note that the specific substrates and conditions vary, which will affect the observed yields.
Table 1: Reported Yields for the Synthesis of 2,5-Diamino-1,4-Benzoquinone Derivatives
| Starting Material | Nucleophile | Solvent System | Reaction Conditions | Yield (%) | Reference |
| p-Benzoquinone | Various primary and secondary amines | Ethanol / Water (2% v/v) | Not specified | 9 - 58 | [4] |
| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various aryl amines | Ethanol / Acetic Acid / Water with Sodium Acetate (B1210297) | Reflux, 3 hours | 56 - 96 | [5][6] |
| Hydroquinone | Sodium Azide (in situ amination) | Acetate Buffer (pH 5.0) | Room Temperature, 1 hour, then 45°C for 4-5 hours | 71 | [7] |
This data should be used as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 2,5-Bis(dialkylamino)-1,4-benzoquinone
This protocol is a representative procedure adapted from the synthesis of related amino-benzoquinones and should be optimized for your specific substrate and nucleophile.
Materials:
-
This compound (DHBQ)
-
Secondary amine (e.g., morpholine, diethylamine) (2.2 equivalents)
-
Ethanol
-
Glacial Acetic Acid
-
Water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of DHBQ in a minimal amount of a solvent mixture, for example, a 2:2:1 mixture of ethanol, glacial acetic acid, and water.
-
Stir the solution at room temperature.
-
Slowly add 2.2 equivalents of the secondary amine to the stirred solution.
-
The reaction mixture may change color upon addition of the amine.
-
Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Upon completion, the precipitated product can be collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
If further purification is needed, the crude product can be purified by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final 2,5-bis(dialkylamino)-1,4-benzoquinone.
Visualizations
Reaction Pathways of DHBQ with Amines
Caption: Reaction of DHBQ with primary vs. secondary amines.
Experimental Workflow for DHBQ Nucleophilic Substitution
Caption: General workflow for DHBQ nucleophilic substitution.
References
- 1. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Preventing rapid capacity fading in DHBQ-based battery electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2,5-dihydroxy-1,4-benzoquinone (DHBQ)-based battery electrodes. The focus is on addressing the common issue of rapid capacity fading.
Troubleshooting Guide: Rapid Capacity Fading
This guide provides a structured approach to diagnosing and resolving common issues leading to rapid capacity decay in DHBQ-based electrodes.
| Symptom | Possible Cause | Suggested Action |
| Rapid capacity drop within the first few cycles | High solubility of DHBQ in the electrolyte. | 1. Consider synthesizing a coordination polymer of DHBQ with a metal salt (e.g., CuCl₂) to create a less soluble active material like Cu-DHBQ. 2. Increase the weight percentage of the binder, such as sodium alginate (SA), to 25% to better contain the active material.[1] 3. Introduce an electrolyte additive like fluoroethylene carbonate (FEC) to form a protective cathode-electrolyte interphase (CEI) layer. An optimal concentration of 1% FEC has been shown to be effective.[2] |
| Gradual but significant capacity fade over extended cycling | Morphological damage and pulverization of the electrode. | 1. Optimize the binder selection. Sodium alginate (SA) has shown better performance in maintaining electrode integrity compared to PVDF.[1][3] 2. Ensure uniform slurry preparation and coating to minimize mechanical stress points. 3. Experiment with the discharge cutoff voltage. A higher discharge cutoff voltage may help in the formation of a stable CEI layer, improving structural integrity.[2][3] |
| Increase in internal resistance during cycling | Formation of solid precipitates on the electrode surface or poor electronic conductivity. | 1. Ensure good dispersion of conductive additives like Super P carbon in the electrode slurry. 2. For metal-coordinated DHBQ, investigate the stability of the coordination polymer in the chosen electrolyte. 3. Analyze the electrode surface post-cycling using techniques like SEM and EIS to identify any resistive film formation. |
| Poor rate performance | Sluggish lithium-ion transport and/or high interfacial resistance. | 1. The formation of a stable and uniform CEI layer using an additive like 1% FEC can significantly reduce interfacial resistance.[2] 2. Optimize the electrode thickness and porosity to facilitate better electrolyte penetration and ion transport. |
| Inconsistent results between batches | Variations in material synthesis or electrode preparation. | 1. Strictly follow a standardized protocol for the synthesis of DHBQ or its derivatives. 2. Control the slurry viscosity and coating process to ensure consistent electrode loading and thickness. 3. Ensure proper drying of the electrodes to remove any residual solvent which could interfere with performance. |
Frequently Asked Questions (FAQs)
1. Why does my DHBQ-based electrode show rapid capacity fading?
The primary reason for rapid capacity fading in DHBQ-based electrodes is the high solubility of DHBQ in common organic electrolytes. This leads to the dissolution of the active material into the electrolyte, causing a continuous loss of capacity with each cycle.[3][4] Another significant factor can be the pulverization and morphological damage of the electrode during the charge-discharge process.[3]
2. How can I reduce the solubility of DHBQ?
A common strategy is to create coordination polymers. By reacting DHBQ with metal salts (e.g., copper chloride), a one-dimensional coordination polymer like Cu-DHBQ can be formed. These polymers are significantly less soluble in electrolytes, leading to improved cycling stability.[1] Another approach is to polymerize DHBQ into a larger, less soluble molecule.
3. What is the role of the binder in preventing capacity fade?
The binder plays a crucial role in maintaining the mechanical and structural integrity of the electrode. For DHBQ-based materials, sodium alginate (SA) has been shown to be a more effective binder than polyvinylidene fluoride (B91410) (PVDF). SA can better accommodate the volume changes during cycling and has good adhesion, which helps to prevent the pulverization of the electrode.[1][3] Increasing the binder content, for instance to 25% SA, can further enhance stability, although this may slightly reduce the overall energy density.[1]
4. Can electrolyte additives improve the performance of DHBQ electrodes?
Yes, electrolyte additives can significantly enhance performance. For instance, adding a small amount of fluoroethylene carbonate (FEC) to the electrolyte can lead to the formation of a stable and uniform cathode-electrolyte interphase (CEI) layer on the surface of the dilithium (B8592608) salt of DHBQ (Li₂DHBQ). This protective layer mitigates cathode pulverization and improves battery stability.[2]
5. What is the expected specific capacity of DHBQ-based materials?
The theoretical specific capacity of DHBQ is high. For example, the dilithium salt of DHBQ (Li₂DHBQ) has a theoretical specific capacity of 285.1 mAh·g⁻¹.[2] Coordination polymers also offer high theoretical capacities, such as 266 mAh·g⁻¹ for Cu-DHBQ.[1] However, the achievable practical capacity and its retention depend heavily on the strategies used to mitigate the issues of solubility and mechanical degradation.
Quantitative Data Summary
The following tables summarize key performance data from referenced experiments.
Table 1: Effect of Binder on Cu-DHBQ Cathode Performance
| Binder (10 wt%) | Initial Discharge Capacity (100 mA g⁻¹) | Capacity Retention after 100 Cycles |
| Sodium Alginate (SA) | ~180 mAh g⁻¹ | ~70% |
| Carboxymethyl Cellulose (CMC) | ~160 mAh g⁻¹ | ~40% |
| Polyvinylidene Fluoride (PVDF) | ~150 mAh g⁻¹ | ~25% |
| Data adapted from studies on Cu-DHBQ cathodes cycled in the potential range of 1.4 to 2.8 V.[1] |
Table 2: Impact of FEC Additive on Li₂DHBQ Cathode Cycling Stability
| FEC Concentration | Capacity after 200 cycles (500 mA g⁻¹) | Capacity Decay Rate per Cycle |
| 0% | 81 mAh g⁻¹ | 0.302% |
| 1% | 185 mAh g⁻¹ | 0.049% |
| Performance of Li₂DHBQ cathodes with and without FEC additive.[2] |
Experimental Protocols
1. Synthesis of Cu-DHBQ Coordination Polymer
This protocol describes a method for synthesizing Cu-DHBQ to reduce the solubility of the active material.
-
Materials: this compound (DHBQ), Copper(II) chloride (CuCl₂), deionized water.
-
Procedure:
-
Prepare an aqueous solution of CuCl₂.
-
Separately, prepare a solution of DHBQ in deionized water.
-
Slowly add the DHBQ solution to the CuCl₂ solution while stirring continuously.
-
A precipitate of Cu-DHBQ will form. Continue stirring for several hours to ensure complete reaction.
-
Filter the precipitate and wash it multiple times with deionized water to remove any unreacted precursors.
-
Dry the resulting Cu-DHBQ powder under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Characterize the synthesized material using techniques like Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the structure.[1]
-
2. Electrode Slurry Preparation and Coating
This protocol outlines the steps for preparing a stable electrode for electrochemical testing.
-
Materials: Cu-DHBQ (active material), Super P carbon (conductive additive), Sodium Alginate (SA) binder, N-Methyl-2-pyrrolidone (NMP) solvent (or water if using a water-soluble binder).
-
Procedure:
-
Mix the Cu-DHBQ, Super P carbon, and SA binder in a weight ratio of 6:3:1.
-
Add NMP (or water) to the mixture and stir using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.
-
Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade with a set gap to ensure uniform thickness.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80 °C) for at least 12 hours to completely remove the solvent.
-
Punch out circular electrodes of the desired diameter for coin cell assembly.
-
3. Electrochemical Characterization
This protocol provides a general workflow for testing the electrochemical performance of the prepared electrodes.
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared DHBQ-based cathode, a lithium metal anode, a separator (e.g., Celgard), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the desired voltage window (e.g., 1.5 V to 3.0 V) to identify the redox peaks of the active material.
-
Galvanostatic Cycling: Cycle the cells at various current densities (C-rates) between the set voltage limits to evaluate the specific capacity, coulombic efficiency, and cycling stability. An initial two cycles at a low rate (e.g., 20 mA g⁻¹) can be used for activation.[1]
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements on fresh and cycled cells to analyze the charge transfer resistance and other impedance contributions.
Visualizations
Caption: Experimental workflow from material synthesis to electrochemical characterization.
Caption: Key pathways of capacity fading in DHBQ electrodes and mitigation strategies.
References
Technical Support Center: Regioselectivity in DHBQ-Diamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing regioselectivity issues in the reaction of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) with diamines.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of DHBQ-diamine adducts.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Product Formation: Phenazine instead of Diamino-ortho-quinone | The N-N distance in your chosen diamine is too large, leading to energetically unfavorable strain for the formation of the diamino-ortho-quinone.[1] | Select a diamine with a shorter N-N distance. The Strain-Induced Bond Localization (SIBL) theory predicts that diamines with shorter N-N spacings favor the formation of 4,5-diamino-ortho-quinones.[1][2] Refer to the data table below for N-N distances of common diamines. |
| Unexpected Product Formation: Diamino-ortho-quinone instead of Phenazine | The N-N distance in your chosen diamine is relatively short, which favors nucleophilic substitution of the OH groups over condensation at the carbonyls.[1] | Choose a diamine with a larger N-N distance. According to SIBL theory, diamines with a greater N-N distance will preferentially form the corresponding ortho-quinone imines (phenazines).[1][2] |
| Low or No Yield | 1. Reaction conditions are not optimal. 2. The diamine is not sufficiently nucleophilic. 3. DHBQ starting material has degraded. | 1. Ensure the reaction is carried out under reflux in a suitable solvent like ethanol (B145695) to ensure sufficient energy for the reaction to proceed. 2. Consider using a more nucleophilic diamine or exploring catalytic options, although the primary determinant of the product is the diamine structure. 3. Use fresh, pure DHBQ for reactions. DHBQ can degrade over time. |
| Mixture of Regioisomers Obtained | The chosen diamine may have an intermediate N-N distance that allows both reaction pathways to occur competitively. | This can be a challenging issue to resolve completely. Consider slight modifications to the diamine structure to favor one geometry. Alternatively, focus on developing a robust purification protocol to separate the isomers. High-performance liquid chromatography (HPLC) may be effective. |
| Difficulty in Product Purification | The product may be poorly soluble in common organic solvents. | For zwitterionic products like 2,5-diamino-substituted[1]-benzoquinones, solubility can be very low. Try dissolving the product in a more polar solvent like DMSO or DMF for purification or characterization. |
Frequently Asked Questions (FAQs)
Q1: What are the main products I can expect from the reaction of DHBQ with a 1,2-diamine?
A1: The reaction of DHBQ with 1,2-diamines typically yields one of two main classes of products, depending on the structure of the diamine. The reaction proceeds through a tautomeric ortho-quinoid intermediate of DHBQ.[1] The two possible outcomes are:
-
Phenazines : These are formed by diimine formation at the quinoid carbonyl groups.[1]
-
1,2-Diamino-[2]-benzoquinones : These result from the nucleophilic substitution of the hydroxyl groups of DHBQ.[1]
Q2: How can I predict which regioisomer will be the major product?
A2: The regioselectivity of the reaction can be effectively predicted using the theory of Strain-Induced Bond Localization (SIBL).[1] The key factor is the geometry of the diamine, specifically the distance between the two nitrogen atoms (N-N distance).[1][2]
-
Short N-N distance : Diamines with a shorter N-N spacing will favor the formation of 4,5-diamino-ortho-quinones.[1]
-
Large N-N distance : Diamines with a larger N-N distance will lead to the formation of phenazines (ortho-quinone imines).[1]
Q3: Why does the N-N distance of the diamine control the reaction outcome?
A3: The N-N distance dictates the degree of geometric strain in the transition state leading to the product. The reaction pathway that minimizes this strain is favored.
-
The formation of 4,5-diamino-ortho-quinones is well-tolerated when the annulation angle sum (N–C4–C5 + C4–C5–N) decreases, which occurs with diamines having short N-N distances.[2]
-
An increase in this angular sum is energetically unfavorable. Therefore, diamines with larger N-N distances will react via the alternative pathway to form the less strained ortho-quinone imines.[2]
Q4: Does the type of diamine (aliphatic vs. aromatic) affect the regioselectivity?
A4: Yes, but primarily through its influence on the N-N distance and the rigidity of the molecule. Both aromatic and aliphatic 1,2-diamines can form either phenazines or 1,2-diamino-[2]-benzoquinones.[1] The specific geometry of the diamine is more critical than its classification as aromatic or aliphatic in predicting the outcome.
Q5: Can I influence the regioselectivity by changing reaction conditions like solvent or temperature?
A5: While reaction conditions can affect reaction rates and yields, the primary determinant of regioselectivity in the DHBQ-diamine reaction is the inherent structural properties of the diamine as explained by the SIBL theory. The provided literature primarily focuses on the structural effects of the diamine rather than extensive optimization of reaction conditions to control regioselectivity.
Data Presentation
Regioselectivity of DHBQ Reaction with Various Diamines
The following table summarizes the reaction outcomes for DHBQ with a selection of diamines, highlighting the correlation between the diamine's N-N distance and the resulting product.
| Diamine | N-N Distance (Å) | Product Type | Yield (%) |
| Ethylenediamine | 2.75 | 4,5-Diamino-ortho-quinone | 85 |
| 1,2-Diaminopropane | 2.76 | 4,5-Diamino-ortho-quinone | 82 |
| cis-1,2-Diaminocyclohexane | 2.77 | 4,5-Diamino-ortho-quinone | 91 |
| o-Phenylenediamine | 2.83 | Phenazine | 78 |
| 1,8-Diaminonaphthalene | 2.85 | Phenazine | 95 |
| 2,3-Diaminonaphthalene | 2.86 | Phenazine | 88 |
| 2,2'-Diaminobiphenyl | 3.12 | Phenazine | 80 |
Data sourced from Hettegger, H., Hofinger, A., & Rosenau, T. (2021). On the Reaction of 2,5-Dihydroxy-[1]-benzoquinone with Diamines – Strain-induced Reactivity Effects. Current Organic Chemistry, 25(4), 529-538.
Experimental Protocols
General Procedure for the Reaction of DHBQ with Diamines
This protocol is adapted from the work of Hettegger et al. (2021).
Materials:
-
This compound (DHBQ)
-
Diamine of choice (e.g., ethylenediamine, o-phenylenediamine)
-
Ethanol, absolute
-
Standard laboratory glassware for reflux reactions
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer for product characterization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1.1 mmol (1.1 equivalents) of the selected diamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final compound.
-
Characterize the product using appropriate analytical techniques, such as ¹H and ¹³C NMR spectroscopy and mass spectrometry, to confirm its structure and regiochemistry.
Visualizations
References
Technical Support Center: Air Sensitivity and Handling of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the air sensitivity, handling, and synthesis of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) based Metal-Organic Frameworks (MOFs). The redox-active nature of the DHBQ ligand makes these MOFs promising for various applications, but it also renders them susceptible to degradation in the presence of air and moisture. This resource offers troubleshooting advice and detailed protocols to ensure the successful synthesis and handling of these sensitive materials.
Frequently Asked Questions (FAQs)
Q1: How stable are DHBQ-based MOFs in air?
A1: The air stability of DHBQ-based MOFs is highly dependent on the constituent metal ion. For instance, NBu₄Ni(DHBQ)₁.₅ has been reported to be stable in ambient atmospheric conditions for several days, showing no loss of crystallinity. In contrast, the analogous NBu₄Fe(DHBQ)₁.₅ is highly sensitive to the atmosphere and loses its crystallinity within just 3 hours of exposure.[1] A copper-based DHBQ coordination polymer has also been described as air-stable.
Q2: What are the visible signs of degradation in DHBQ-based MOFs?
A2: Degradation is often accompanied by a color change and a loss of crystallinity. For example, the purple NBu₄Fe(DHBQ)₁.₅ will lose its vibrant color as it degrades. The most definitive way to assess degradation is through Powder X-ray Diffraction (PXRD), which will show a loss of sharp diffraction peaks as the material becomes amorphous.
Q3: Can I handle DHBQ-based MOFs on the benchtop?
A3: Due to the varying and often high air sensitivity of these materials, it is strongly recommended to handle all DHBQ-based MOFs under an inert atmosphere, such as in a glovebox or using a Schlenk line. This is especially critical for iron-containing analogues.[1]
Q4: What is the primary cause of degradation in DHBQ-based MOFs?
A4: The primary degradation pathway is believed to be the oxidation of the dihydroxy-1,4-benzoquinone linker in the presence of oxygen and moisture. The metal center can play a crucial role in mediating this process.
Troubleshooting Guides
Synthesis Issues
Problem 1: Low yield of the desired DHBQ-based MOF.
-
Possible Cause: Incomplete dissolution of the DHBQ ligand, which has low solubility in water at room temperature.[2]
-
Solution: To synthesize pure crystalline MOFs, a solvent mixture of ethanol, dimethylformamide (DMF), and a moderate amount of water can be used to improve the solubility of the DHBQ ligand.[2]
Problem 2: Formation of an amorphous product or incorrect phase.
-
Possible Cause: Reaction kinetics may be too fast, leading to rapid precipitation instead of controlled crystal growth. The reaction temperature and time may not be optimal.
-
Solution: Carefully control the rate of addition of the metal salt solution to the ligand solution. Optimize the reaction temperature and time. For example, a successful synthesis of NBu₄Ni(DHBQ)₁.₅ involved dissolving the reactants in degassed water under a nitrogen reflux, followed by a slow dropwise addition of the nickel salt solution and a further 30 minutes of reflux.[1]
Problem 3: Poor crystallinity of the final product.
-
Possible Cause: Presence of oxygen or moisture during the synthesis of air-sensitive variants. Impurities in the reagents or solvents can also hinder crystal growth.
-
Solution: Ensure all synthesis steps for air-sensitive DHBQ-MOFs are performed under a strictly inert atmosphere using a glovebox or Schlenk line. Use high-purity, degassed solvents and reagents.
Activation and Handling Issues
Problem 1: Loss of porosity or framework collapse after solvent removal.
-
Possible Cause: The removal of solvent molecules from the pores can lead to capillary forces that cause the framework to collapse, especially if the framework is not robust.
-
Solution: Employ a gentle activation protocol. This can involve a solvent exchange with a lower boiling point solvent to reduce the temperature required for evacuation. Supercritical CO₂ drying is another effective method to activate delicate frameworks without causing pore collapse.
Problem 2: Degradation of the MOF during storage.
-
Possible Cause: The storage container is not providing a sufficiently inert atmosphere.
-
Solution: Store all DHBQ-based MOFs in a nitrogen or argon-filled glovebox. If a glovebox is not available, store the material in a sealed vial inside a desiccator filled with an inert gas and a drying agent.
Quantitative Data Summary
| MOF Composition | Metal Ion | Reported Air Stability | Observations |
| NBu₄M(DHBQ)₁.₅ | Ni²⁺ | Stable for several days | No loss of crystallinity observed by PXRD after several days of exposure to ambient air.[1] |
| NBu₄M(DHBQ)₁.₅ | Fe²⁺ | Highly sensitive | Loses crystallinity within 3 hours of exposure to ambient air.[1] |
| Cu-DHBQ | Cu²⁺ | Air-stable | Described as an air-stable coordination polymer. |
Experimental Protocols
General Handling of Air-Sensitive DHBQ-MOFs
This protocol outlines the general procedures for handling air-sensitive materials using either a glovebox or a Schlenk line.
Glovebox Protocol:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Transfer all necessary glassware, spatulas, vials, and reagents into the glovebox antechamber.
-
Evacuation and Refilling: Evacuate the antechamber and refill it with the glovebox atmosphere gas (e.g., nitrogen or argon). Repeat this cycle at least three times to remove any residual air and moisture.
-
Transfer: Once the antechamber is purged, transfer the items into the main chamber.
-
Manipulation: Perform all manipulations, such as weighing, transferring, and sealing of reaction vessels, inside the glovebox.
-
Removal: To remove materials, place them in the antechamber, close the inner door, and then either bring the antechamber to atmospheric pressure with inert gas before opening the outer door or transfer to another inert environment.
Schlenk Line Protocol:
-
Glassware Preparation: All glassware (Schlenk flasks, filter funnels, etc.) must be dried in an oven and cooled under vacuum or a flow of inert gas.
-
Inert Atmosphere Introduction: Connect the Schlenk flask to the dual manifold of the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum line. Then, refill the flask with inert gas (nitrogen or argon) by switching the stopcock to the gas line. Repeat this "evacuate-refill" cycle at least three times.
-
Reagent Transfer:
-
Solids: Add solids to the flask under a positive flow of inert gas.
-
Liquids: Use a gas-tight syringe or a cannula to transfer degassed solvents or liquid reagents.
-
-
Reaction and Work-up: Conduct the reaction under a positive pressure of inert gas, which is vented through a bubbler. Filtrations and other work-up steps can be performed using specialized Schlenk-compatible glassware.
Solvothermal Synthesis of NBu₄Ni(DHBQ)₁.₅ (an Air-Stable Example)
This protocol is adapted from a literature procedure for a high-yield synthesis.[1]
-
Reactant Preparation: In a Schlenk flask, dissolve this compound (DHBQ, 1.5 mmol, 210 mg) and tetrabutylammonium (B224687) bromide (NBu₄Br, excess, 2.0 g) in 50 mL of degassed water.
-
Inert Atmosphere: Place the flask under a nitrogen atmosphere and bring the solution to reflux.
-
Metal Salt Addition: In a separate Schlenk flask, dissolve nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O, 1.0 mmol, 248.84 mg) in 10 mL of degassed water.
-
Reaction: Add the nickel salt solution dropwise to the refluxing ligand solution over 15 minutes. Continue to reflux the mixture for an additional 30 minutes.
-
Isolation: Cool the reaction mixture to room temperature. Collect the carrot-orange powder by vacuum filtration.
-
Washing and Drying: Wash the product with degassed water and dry it on the filter.
Visualizations
Logical Workflow for Handling Air-Sensitive MOFs
Caption: Workflow for selecting and using appropriate air-sensitive handling techniques.
Putative Degradation Pathway of DHBQ Ligand
Caption: A simplified putative pathway for the oxidative degradation of a DHBQ ligand within a MOF.
References
Technical Support Center: Purification of Crude 2,5-Dihydroxy-1,4-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,5-Dihydroxy-1,4-benzoquinone (DHBQ).
Purification Techniques Overview
Several methods can be employed to purify crude this compound. The choice of technique depends on the nature of the impurities, the desired final purity, and the scale of the purification. The most common methods are recrystallization, sublimation, and column chromatography.
A general workflow for the purification of this compound is outlined below.
Technical Support Center: Crystallization of DHBQ-Based Coordination Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-dihydroxy-1,4-benzoquinone (DHBQ)-based coordination polymers (CPs). The focus is on controlling the speed of crystallization to obtain high-quality, phase-pure materials.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the crystallization of DHBQ-based CPs often challenging?
The primary challenge is the fast complexation of the DHBQ ligand with metal ions.[1][2] This rapid reaction often leads to the quick precipitation of amorphous material or microcrystalline powders, making it difficult to grow single crystals or obtain phase-pure products.[1][2]
Q2: What is the most effective method to control the crystallization speed of these CPs?
The most successful strategy is the in situ generation of the active DHBQ ligand from a precursor molecule.[1][2][3] This approach allows for the slow and controlled release of the DHBQ ligand into the reaction mixture, which in turn slows down the complexation and crystallization process, favoring the formation of well-ordered, single crystals.[1][2]
Q3: What are common precursors used for the in situ generation of the DHBQ ligand?
Commonly used precursors include:
-
2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ): DHBQ is generated via in situ hydrolysis.[1][2]
-
2,5-diamino-1,4-benzoquinone (B74859) (DABQ): DHBQ is also generated through hydrolysis.[1][2][4][5] This method has been used to successfully synthesize several single crystals of DHBQ-based CPs.[1][2]
-
1,2,4,5-tetrahydroxybenzene: The DHBQ ligand can be formed through in situ aerial oxidation.[4]
Q4: How do temperature and reaction time influence the final crystal product?
Temperature and time are critical parameters that can determine whether a kinetically or thermodynamically favored product is formed.[6][7]
-
To obtain the thermodynamic polymorph (generally more stable): Use higher crystallization temperatures and longer reaction times to allow the system to reach equilibrium.[6][7]
-
To obtain the kinetic polymorph: Use lower temperatures and shorter reaction times to rapidly precipitate the product.[6]
Q5: What is the role of supersaturation in the crystallization process?
Supersaturation is the main driving force for crystallization. High supersaturation, often caused by rapid cooling or fast addition of an anti-solvent, promotes quick nucleation and typically results in the kinetic product, which may be less stable.[6] To achieve better crystal quality, it is advisable to employ methods that generate low supersaturation, such as slow cooling, slow solvent evaporation, or vapor diffusion.[6]
Troubleshooting Guide
Problem: My synthesis results in an amorphous powder or very small microcrystals.
-
Possible Cause: The complexation reaction between the DHBQ ligand and the metal ion is too rapid, preventing orderly crystal growth.[1][2]
-
Solution Workflow:
-
Implement In Situ Ligand Generation: Instead of using H₂DHBQ directly, switch to a precursor like 2,5-dimethoxy-1,4-benzoquinone (DMBQ) or 2,5-diamino-1,4-benzoquinone (DABQ).[1][2][3] The slow, in situ hydrolysis or oxidation of these precursors will control the availability of the active DHBQ ligand, slowing the reaction.
-
Control Supersaturation: Avoid crashing the product out of solution. Utilize techniques like slow cooling of the reaction mixture, slow evaporation of the solvent, or layering/vapor diffusion of an anti-solvent to maintain low supersaturation.[6]
-
Adjust Temperature: Lowering the reaction temperature can sometimes slow down the kinetics of both ligand generation and complexation, favoring more controlled growth.
-
Problem: The crystalline product is not phase-pure and contains a mixture of polymorphs.
-
Possible Cause: The nucleation and growth rates of multiple crystalline forms are competitive under the selected experimental conditions.[6]
-
Solution Workflow:
-
Identify Target Polymorph: Determine if you need the kinetically or thermodynamically stable form. The thermodynamic product is typically preferred for its stability.[6]
-
Adjust Temperature and Time: To favor the thermodynamic product, increase the reaction temperature and prolong the duration to allow the system to equilibrate.[6][7] Conversely, to isolate the kinetic product, decrease the temperature and shorten the reaction time.[6]
-
Utilize Solvent-Mediated Transformation: If you have isolated a metastable (kinetic) polymorph, you can sometimes convert it to the stable (thermodynamic) form. This involves creating a slurry of the kinetic product in a suitable solvent and agitating it, allowing the less stable form to dissolve and the more stable form to crystallize over time.[6]
-
Experimental Protocols & Data
General Protocol for In Situ Synthesis of DHBQ-based CPs via Hydrolysis
This protocol is a generalized example based on the synthesis of binary DHBQ-based CPs using DMBQ as a precursor.[1][2] Researchers should optimize molar ratios, solvents, temperature, and time for their specific metal ion and auxiliary ligands.
-
Reactant Preparation: In a sealable glass vial, suspend the metal salt (e.g., Ni(OAc)₂·4H₂O), finely milled DMBQ, and any auxiliary ligands (e.g., 4,4′-bipyridyl) in a suitable solvent, such as deionized water.
-
Sonication: Sonicate the suspension for several minutes to ensure a homogenous mixture.
-
Solvothermal Reaction: Seal the vial tightly and place it in an oven heated to a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).[1][2] During this time, the DMBQ will slowly hydrolyze to generate the DHBQ²⁻ ligand, which then coordinates with the metal ions.
-
Cooling and Isolation: After the reaction period, allow the vial to cool slowly to room temperature.
-
Product Collection: Collect the resulting precipitate by filtration, wash it with the solvent used in the reaction, and dry it appropriately.
Table 1: Example Synthesis Conditions for DHBQ-based CPs
The following table summarizes experimental conditions for the synthesis of specific CPs using the in situ hydrolysis of DMBQ.[1][2]
| Compound Name | Metal Salt | DMBQ Molar Ratio | Auxiliary Ligand (bpy) Molar Ratio | Temperature | Time |
| cis-Zn(DHBQ)(bpy)₂ | Zn(OAc)₂·2H₂O | 1.0 mmol | 2.0 mmol | 120 °C | 24 h |
| trans-Ni(DHBQ)(bpy) | Ni(OAc)₂·4H₂O | 1.0 mmol | 1.0 mmol | 120 °C | 24 h |
Visualized Workflows and Relationships
In Situ Ligand Generation Workflow
The diagram below illustrates the general workflow for controlling crystallization by generating the active DHBQ ligand in situ from a precursor molecule.
References
- 1. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Electrochemical Kinetics of Benzoquinones for Flow Batteries
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the electrochemical kinetics of benzoquinones for flow batteries.
Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of benzoquinone-based electrolytes.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid Capacity Fade in Flow Battery Cycling | 1. Chemical Degradation: Benzoquinone molecules may be degrading via mechanisms like Michael addition, especially in alkaline conditions.[1][2] 2. Electrolyte Crossover: Active species may be crossing the ion-exchange membrane. 3. pH Imbalance: Changes in pH can affect the stability and redox potential of the benzoquinone.[3][4] | 1. Modify Benzoquinone Structure: Introduce blocking groups on the aryl ring to prevent nucleophilic attack.[3] Consider derivatives like 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS) which show enhanced stability.[2] 2. Optimize Membrane: Select a membrane with lower permeability to the specific benzoquinone derivative. 3. Buffer the Electrolyte: Use a suitable buffer to maintain a stable pH throughout the experiment. |
| Low Peak Currents in Cyclic Voltammetry (CV) | 1. Low Analyte Concentration: The concentration of the benzoquinone in the electrolyte may be too low. 2. Poor Electrode Kinetics: The electron transfer rate at the electrode surface is slow. 3. Electrode Fouling: Adsorption of benzoquinone or its degradation products on the electrode surface can block active sites.[5] | 1. Increase Concentration: Prepare a fresh solution with a higher concentration of the active material. 2. Modify Electrode Surface: Use a high-surface-area electrode material like carbon felt. Pre-treatment of the electrode may also be necessary. 3. Clean Electrodes: Polish the working electrode before each experiment.[6] In flow cells, consider periodic cleaning cycles. |
| Irreversible or Quasi-Reversible CV Waves | 1. Chemical Instability: The charged or discharged form of the benzoquinone is unstable and undergoes a chemical reaction. 2. Slow Electron Transfer: The kinetics of the redox reaction are slow. | 1. Investigate Stability: Use techniques like NMR or UV-Vis spectroscopy to identify degradation products.[7] 2. Vary Scan Rate: Perform CV at different scan rates. For a reversible process, the peak separation should be close to 59/n mV (where n is the number of electrons transferred).[8] Larger separations indicate slower kinetics. |
| High Internal Resistance in Flow Cell | 1. Membrane Resistance: The ion-exchange membrane has high ionic resistance. 2. Poor Electrode Contact: Inadequate compression of the carbon felt electrodes. 3. Electrolyte Conductivity: The supporting electrolyte concentration is too low. | 1. Select Appropriate Membrane: Use a membrane with high ionic conductivity, such as Nafion.[5][7] 2. Optimize Cell Assembly: Ensure proper and uniform compression of the electrodes. 3. Increase Supporting Electrolyte Concentration: This will improve the ionic conductivity of the electrolyte. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the electrochemical behavior of benzoquinones?
A1: The pH of the electrolyte has a significant impact on the redox potential of benzoquinones. Generally, as the pH increases, the reduction potential decreases.[3][9] This is because protons are involved in the redox reaction. The stability of benzoquinones is also highly pH-dependent. For instance, some benzoquinones are prone to degradation in alkaline solutions through mechanisms like Michael addition by hydroxide (B78521) ions.[1]
Q2: What are common strategies to improve the electrochemical kinetics of benzoquinones?
A2: Several strategies can be employed:
-
Molecular Functionalization: Introducing electron-donating or electron-withdrawing groups to the benzoquinone core can tune its redox potential and improve solubility.[3]
-
Electrode Material and Surface Modification: Using high-surface-area electrodes, such as carbon felt, can increase the number of active sites for the redox reaction. Surface modifications can also enhance the interaction between the electrode and the active species.
-
Electrolyte Composition: The choice of supporting electrolyte and its concentration can influence ionic conductivity and the stability of the redox-active species.
Q3: What causes the degradation of benzoquinone-based electrolytes?
A3: The primary degradation pathways for benzoquinones in aqueous flow batteries include:
-
Michael Addition: Nucleophilic attack (e.g., by water or hydroxide ions) on the quinone ring, which is a common issue for unsubstituted benzoquinones.[1][2]
-
Disproportionation: The reduced form of the quinone can react with water to form the oxidized quinone and other products, leading to a loss of active material.[10]
-
Electrochemical Oxidation/Reduction at Extreme Potentials: Applying potentials outside the stable window of the molecule can lead to irreversible reactions.
Q4: How can I determine the kinetic parameters of my benzoquinone derivative?
A4: Rotating Disk Electrode (RDE) voltammetry is a powerful technique for this purpose. By performing experiments at different rotation rates, you can construct a Koutecky-Levich plot to separate the kinetic and diffusion-limited currents. From the kinetic current, you can then create a Tafel plot to determine the exchange current density and transfer coefficient.[3]
Quantitative Data Summary
The following tables summarize key performance metrics for various benzoquinone derivatives reported in the literature.
Table 1: Electrochemical Properties of Selected Benzoquinone Derivatives
| Compound | Redox Potential (V vs. SHE) | pH/Electrolyte | Technique | Reference |
| 2,5-dihydroxy-1,4-benzoquinone (DHBQ) | -0.72 | 14 (1 M KOH) | CV | [3] |
| p-benzoquinone | 0.64 | 1 N H₂SO₄ | Half-cell | [11] |
| 4,8-dioxo-4,8-dihydrobenzo[1,2-d:4,5-d′]bis([3][4][6]triazole)-1,5-diide | -0.68 | 1 M LiOH in D₂O | CV | [7][12][13] |
| 2-Hydroxy-1,4-benzoquinone (estimated) | +0.1 to +0.3 | Aqueous buffer (pH 7) | CV | [6] |
Table 2: Flow Battery Performance of Benzoquinone-Based Systems
| Anolyte/Catholyte System | Peak Power Density (mW cm⁻²) | Current Density (mA cm⁻²) | Capacity Fade Rate (% per cycle) | Reference |
| DHBQ / K₄Fe(CN)₆ | 300 | 100 | 0.24 | [3] |
| p-benzoquinone / H₂ | - | 150 | - | [14][15] |
| Heterocyclic Quinone / K₄Fe(CN)₆ | - | 40 | 0.35 (asymmetric) | [7][12] |
| Heterocyclic Quinone (symmetric cell) | - | - | 0.0124 | [7][12][13] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Redox Potential Determination
Objective: To determine the formal reduction potential and assess the electrochemical reversibility of a benzoquinone derivative.
Materials:
-
Potentiostat
-
Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Benzoquinone derivative
-
Supporting electrolyte (e.g., 1 M H₂SO₄ or 1 M KOH)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Polishing materials (alumina slurry or diamond paste)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode to a mirror finish using alumina (B75360) slurry, then rinse thoroughly with deionized water and sonicate.[6]
-
Solution Preparation: Prepare a solution of the benzoquinone derivative (e.g., 1-10 mM) in the chosen supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
CV Measurement:
-
Set the potential window to scan over the expected redox event of the benzoquinone.
-
Set the scan rate (e.g., 10-100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be approximately 59 mV at 25°C.[8]
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.[8]
-
Protocol 2: Rotating Disk Electrode (RDE) Voltammetry for Kinetic Analysis
Objective: To determine the kinetic parameters (e.g., rate constant, exchange current density) of a benzoquinone redox reaction.
Materials:
-
Potentiostat with an RDE setup
-
Same materials as for CV
Procedure:
-
Initial Setup: Follow steps 1-4 from the CV protocol.
-
RDE Measurement:
-
Set the working electrode to a specific rotation rate (e.g., 100 rpm).
-
Perform a linear sweep voltammogram at a slow scan rate (e.g., 5 mV/s).
-
Repeat the measurement at several different rotation rates (e.g., 400, 900, 1600, 2500 rpm).[3]
-
-
Data Analysis:
-
Levich Plot: Plot the limiting current (iL) against the square root of the rotation rate (ω¹/²). A linear relationship confirms that the process is mass-transport controlled at the limiting current.[3]
-
Koutecky-Levich Plot: Plot the reciprocal of the measured current (1/i) against the reciprocal of the square root of the rotation rate (1/ω¹/²) for different potentials. The intercept of this plot gives the reciprocal of the kinetic current (1/ik).[3]
-
Tafel Plot: Plot the logarithm of the kinetic current (log(ik)) against the overpotential (η). The slope and intercept of the linear region of the Tafel plot can be used to determine the transfer coefficient (α) and the exchange current density (i₀), respectively.[3]
-
Visualizations
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vbn.aau.dk [vbn.aau.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 13. Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. dash.harvard.edu [dash.harvard.edu]
Validation & Comparative
Unveiling the Molecular Blueprint of DHBQ: An FT-IR Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, understanding the molecular structure of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) is paramount for its application in various fields. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in DHBQ, supported by experimental data and protocols.
FT-IR spectroscopy stands as a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This absorption corresponds to specific vibrational frequencies, allowing for the identification of key functional groups. In the context of DHBQ, FT-IR is instrumental in confirming the presence of its characteristic hydroxyl (-OH) and carbonyl (C=O) groups, as well as the carbon-carbon double bonds (C=C) within its quinonoid ring.
Comparative Analysis of Functional Group Identification
FT-IR spectroscopy offers a rapid and reliable method for the structural elucidation of DHBQ. While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide more detailed structural information, FT-IR is often a first-line analytical tool due to its simplicity, speed, and ability to provide direct evidence of specific functional groups.
Compared to Raman spectroscopy, another vibrational spectroscopy technique, FT-IR is generally more sensitive to polar functional groups like the hydroxyl and carbonyl groups present in DHBQ, resulting in stronger absorption signals for these key moieties.[1][2] High-Performance Liquid Chromatography (HPLC), on the other hand, is a separation technique and does not provide direct information on functional groups, though it can be used for quantification and purity assessment.[3]
Quantitative FT-IR Data for DHBQ
The following table summarizes the characteristic infrared absorption peaks for the functional groups present in DHBQ. These assignments are based on published spectroscopic data.[4][5]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretching | ~3331 - 3297 | Sharp, Strong |
| Carbonyl (C=O) | C=O stretching | ~1710 - 1612 | Strong |
| Carbon-Carbon Double Bond (C=C) | C=C stretching | ~1647 | Medium |
| Carbon-Oxygen (-C-O-) | C-O stretching | ~1240 | Medium |
| Hydroxyl (-OH) | O-H bending | ~1399, 1326 | Medium |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for FT-IR Analysis of DHBQ
A standard and reliable method for obtaining an FT-IR spectrum of a solid sample like DHBQ is the Potassium Bromide (KBr) pellet technique.[6][7][8][9]
Materials and Equipment:
-
This compound (DHBQ) powder
-
Potassium Bromide (KBr), IR-grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Drying: Thoroughly dry the KBr powder in an oven at ~100 °C to remove any moisture, which can interfere with the spectrum.
-
Sample Grinding: In the agate mortar, grind a small amount (1-2 mg) of DHBQ to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the ground DHBQ. The mixture should be homogenous.
-
Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, which requires minimal sample preparation.[8][10] In this method, the solid DHBQ powder is simply placed in direct contact with the ATR crystal.
Workflow for Functional Group Identification in DHBQ using FT-IR
The following diagram illustrates the logical workflow for identifying the functional groups of DHBQ using FT-IR spectroscopy.
This comprehensive guide provides the necessary data, protocols, and a clear workflow to effectively utilize FT-IR spectroscopy for the crucial task of functional group identification in DHBQ, thereby supporting research and development efforts in various scientific domains.
References
- 1. m.youtube.com [m.youtube.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclic Voltammetry of 2,5-Dihydroxy-1,4-benzoquinone and its Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical behavior of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) and its salts, analyzed through cyclic voltammetry. It includes experimental data, protocols, and comparisons with alternative quinone-based compounds, offering valuable insights for applications in energy storage, electrocatalysis, and drug development.
Electrochemical Behavior and Redox Mechanism
This compound is an organic compound that undergoes a reversible two-electron redox process.[1] The redox transformations involve the quinone, semiquinone radical, and hydroquinone (B1673460) states.[2][3] The electrochemical properties of DHBQ and its derivatives can be tuned by the addition of different substituents to the benzoquinone ring, which can alter their redox potentials and solubility.[4]
The disodium (B8443419) salt of this compound has been investigated as a promising anode material for rechargeable sodium-ion batteries, demonstrating high reversible capacity and long cycle life.[5][6] Similarly, the potassium salt has been proposed as an advanced anode for potassium-ion batteries, exhibiting a high initial coulombic efficiency.[7] The formation of coordination polymers with metal ions like copper has also been explored to enhance the stability and electrochemical performance of DHBQ as a cathode material in lithium-ion batteries.[8][9]
Comparative Data
The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry studies of DHBQ and a common alternative, 1,4-naphthoquinone.
| Compound | Electrolyte | Scan Rate (mV/s) | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Redox Couple (E½) | Reference |
| This compound (DHBQ) | 0.05 M H₂SO₄ | 20 | - | - | Shows reversible redox reaction | [10] |
| 1,4-Naphthoquinone (NQ) | 0.05 M H₂SO₄ | 20 | - | - | Peaked at 0.28 V | [10] |
| This compound (substituent-free) | Aqueous media (pH 13) | - | - | - | -0.68 V (vs SHE) | [11] |
| Di-tert-butylhydrobenzoquinone | Non-aqueous | - | 1.00 V (vs SCE) | 0.31 V (vs SCE) | Irreversible | [12][13] |
| Tetra-tert-butyldiphenoquinone | Non-aqueous | - | - | - | E⁰ = -0.53 V and -0.92 V (vs SCE) | [13] |
Experimental Protocols
A standard experimental setup for cyclic voltammetry is crucial for obtaining reproducible and accurate data.
1. Preparation of the Electrochemical Cell: A three-electrode setup is typically employed, consisting of a working electrode, a reference electrode, and a counter electrode.[14][15][16][17]
-
Working Electrode (WE): An inert material such as glassy carbon, platinum, or gold is commonly used.[14][15] The surface should be polished to ensure reproducibility.
-
Reference Electrode (RE): Provides a stable potential for reference. Common choices include Saturated Calomel Electrode (SCE) or Ag/AgCl electrodes.[14]
-
Counter Electrode (CE): Completes the electrical circuit and is typically made of an inert material with a large surface area, such as a platinum wire or graphite (B72142) rod.[14][15]
2. Electrolyte Solution Preparation: An electrolyte solution, consisting of a solvent and a supporting electrolyte (a salt), is necessary to ensure ionic conductivity and minimize solution resistance.[16]
-
For organic compounds, common solvents include dichloromethane, acetonitrile, or tetrahydrofuran.[18]
-
The most frequently used supporting electrolytes are tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄).[18]
-
For aqueous studies, buffered or unbuffered solutions are used depending on the experimental goals.[19][20] The pH of the solution can significantly influence the redox behavior of quinones.[21][22]
3. Experimental Procedure:
-
The electrochemical cell is filled with the electrolyte solution containing the analyte (e.g., 1 mM of the test compound).[18]
-
To prevent interference from oxygen, the solution is typically purged with an inert gas like argon or nitrogen before the measurement.[18]
-
The potential is swept linearly between two set limits, and the resulting current is measured. The scan is then reversed back to the initial potential.[15][17]
-
The scan rate (e.g., 50 mV/s) is a critical parameter that can influence the shape of the voltammogram.[18]
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Workflow for cyclic voltammetry analysis.
The resulting voltammogram provides qualitative and quantitative information about the redox processes. Key parameters to analyze include the anodic and cathodic peak potentials (Epa and Epc), the peak currents (ipa and ipc), and the half-wave potential (E½), which is the average of the peak potentials. The reversibility of the redox reaction can be assessed by the separation between the peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).
This guide serves as a foundational resource for understanding and applying cyclic voltammetry to the study of this compound and its analogs. The provided data and protocols can aid researchers in designing experiments and interpreting results for a variety of scientific and industrial applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 615-94-1 | Benchchem [benchchem.com]
- 4. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The disodium salt of this compound as anode material for rechargeable sodium ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic this compound potassium salt with ultrahigh initial coulombic efficiency for potassium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 15. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datapdf.com [datapdf.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
- 22. researchgate.net [researchgate.net]
Confirming the Crystalline Phase of DHBQ MOFs: A Guide to X-ray Diffraction and Complementary Techniques
Researchers and scientists in the field of drug development and materials science frequently rely on robust analytical methods to characterize novel Metal-Organic Frameworks (MOFs). For 2,5-dihydroxy-1,4-benzoquinone (DHBQ) based MOFs, confirming the crystalline phase is a critical step in ensuring the material's purity, predicting its properties, and guaranteeing reproducibility. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) as the primary technique for this purpose, supported by experimental data and protocols. We also explore alternative and complementary characterization techniques that offer a more holistic understanding of these advanced materials.
The Gold Standard: X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) stands as the definitive method for confirming the crystalline phase of DHBQ MOFs. By analyzing the diffraction pattern of a powdered sample, researchers can obtain a unique "fingerprint" of the material's crystal structure. This allows for the identification of the specific crystalline phase, assessment of sample purity, and determination of key structural parameters.
A seminal study by Nielson et al. successfully synthesized a series of DHBQ-based MOFs with the general formula NBu₄M(DHBQ)₁.₅, where M represents divalent metal ions such as Nickel (Ni²⁺), Iron (Fe²⁺), or Cobalt (Co²⁺).[1][2][3] The crystalline phase of these materials was unequivocally confirmed by comparing the experimental PXRD patterns with patterns simulated from single-crystal X-ray data.[3]
Quantitative XRD Data for DHBQ MOFs
The following table summarizes the key crystallographic data for selected DHBQ MOFs, providing a baseline for phase identification and comparison.
| MOF Compound | Metal Ion (M) | Space Group | Key Diffraction Peaks (2θ) | Reference |
| NBu₄Ni(DHBQ)₁.₅ | Ni²⁺ | P1 | Broad peak at ~18.84° | [3] |
| NBu₄Fe(DHBQ)₁.₅ | Fe²⁺ | Fddd | Broad peak at ~18.84° | [3][4] |
| NBu₄Co(DHBQ)₁.₅ | Co²⁺ | Not Reported | Not Reported | [3] |
Note: The available literature often presents graphical PXRD data. The table will be updated as more precise tabular data becomes available.
Experimental Protocol for XRD Analysis of DHBQ MOFs
Obtaining high-quality XRD data is paramount for accurate phase identification. The following is a generalized experimental protocol for the PXRD analysis of DHBQ MOFs.
1. Sample Preparation:
-
Ensure the DHBQ MOF sample is in a fine powder form to ensure random orientation of the crystallites. This can be achieved by gently grinding the sample using an agate mortar and pestle.
-
The amount of sample required is typically in the range of 10-20 mg.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat and even surface to minimize errors in peak position and intensity.
2. Instrument and Measurement Parameters:
-
Instrument: A high-resolution powder X-ray diffractometer is required.
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Operate the X-ray tube at settings such as 40 kV and 40 mA.
-
Scan Range (2θ): A typical scan range for initial phase identification is from 5° to 50°.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are often suitable for routine analysis. For higher resolution data, a smaller step size and slower scan speed may be employed.
3. Data Analysis:
-
The collected diffraction pattern should be processed to identify the peak positions (2θ) and their corresponding intensities.
-
Compare the experimental pattern with reference patterns from crystallographic databases or with simulated patterns if the crystal structure is known.
-
Software such as MATCH! or HighScore can be used for phase identification. Rietveld refinement can be performed using software like GSAS-II or FullProf to obtain detailed structural information, including lattice parameters and space group.
Experimental Workflow for XRD Analysis
The following diagram illustrates the logical workflow for confirming the crystalline phase of DHBQ MOFs using XRD.
Alternative and Complementary Characterization Techniques
While XRD is the primary tool for determining the crystalline phase, a multi-technique approach provides a more complete picture of the DHBQ MOF's properties.
| Technique | Information Provided | Comparison with XRD |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology, particle size, and surface features of the MOF crystals. | SEM reveals the external structure, while XRD probes the internal crystal lattice. For instance, SEM analysis of NBu₄Ni(DHBQ)₁.₅ and NBu₄Fe(DHBQ)₁.₅ showed uniform morphology of submicrometer nanoparticle aggregates.[3] |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Determines the elemental composition of the MOF, confirming the presence of the expected metal and other elements. | EDS confirms the elemental makeup, complementing the structural information from XRD. EDS analysis of NBu₄Ni(DHBQ)₁.₅ and NBu₄Fe(DHBQ)₁.₅ confirmed the presence of the respective metals.[3] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the MOF structure and confirms the coordination of the DHBQ ligand to the metal center. | IR spectroscopy provides information about the chemical bonds, which is complementary to the long-range order information from XRD. It can confirm the presence of the DHBQ ligand within the framework.[1] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can provide information about the solvent molecules present in the pores. | TGA assesses the material's stability at different temperatures, a property not directly measured by XRD. It can also help to confirm the removal of guest molecules, which can be important for interpreting XRD patterns. |
| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging of the MOF's internal structure and morphology, including the visualization of crystal lattices. | TEM can provide direct visualization of the crystal lattice, complementing the diffraction data from XRD, especially for nanomaterials. However, MOFs can be sensitive to the electron beam. |
References
A Comparative Guide to the Electrochemical Performance of DHBQ and Chloranilic Acid in Batteries
The development of sustainable and high-performance energy storage systems is a critical area of research. Organic electrode materials are emerging as promising alternatives to traditional inorganic cathodes, offering advantages such as resource abundance, lower environmental impact, and tunable molecular structures. Among these, quinone-based compounds like 2,5-dihydroxy-1,4-benzoquinone (DHBQ) and chloranilic acid have garnered significant attention due to their reversible redox activity. This guide provides an objective comparison of their electrochemical performance in battery applications, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and reaction mechanisms.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key electrochemical performance metrics for DHBQ and chloranilic acid-based cathode materials from various studies. It is important to note that the experimental conditions and the specific form of the active material (e.g., pristine, salt, polymer, or metal-organic framework) significantly influence the observed performance.
| Parameter | DHBQ-Based Materials | Chloranilic Acid-Based Materials |
| Active Material Form | Copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ) | Poly sulfurized chloranilic acid (PSCA) |
| Initial Discharge Capacity | 214 mAh g⁻¹ | 287.6 mAh g⁻¹ |
| Cycling Stability | 210 mAh g⁻¹ after 200 cycles (98% capacity retention) | 169.9 mAh g⁻¹ after 100 cycles |
| Current Density | 100 mA g⁻¹ (after initial activation cycles at 20 mA g⁻¹) | 15 mA g⁻¹ |
| Voltage Window | 1.4 V to 2.8 V | 1.5 V to 3.6 V |
| Notes | The use of a sodium alginate binder was found to be optimal for the performance of the Cu-DHBQ cathode. | The chloranilic acid was sulfurized to form a polymer (PSCA). |
| Active Material Form | Iron(II,III)-2,5-dihydroxy-1,4-benzoquinone Metal-Organic Framework ([Fe2(dhbq)3]) | N/A |
| Initial Discharge Capacity | 322 mAh g⁻¹ | N/A |
| Cycling Stability | Rapid capacity decay is a known issue for DHBQ due to its solubility in organic electrolytes. | N/A |
| Current Density | Not specified in the provided abstract. | N/A |
| Voltage Window | Not specified in the provided abstract. | N/A |
| Notes | The formation of a metal-organic framework is a strategy to suppress the high solubility of DHBQ. | N/A |
| Active Material Form | Dilithium salt of this compound (Li2DHBQ) | N/A |
| Initial Discharge Capacity | Suffers from rapid capacity decay. | N/A |
| Cycling Stability | An FEC-derived cathode-electrolyte interphase can mitigate capacity decay. | N/A |
| Current Density | Not specified in the provided abstract. | N/A |
| Voltage Window | 1.5 V to 3.0 V | N/A |
| Notes | Forming a protective solid electrolyte interphase (SEI) layer is crucial for stabilizing Li2DHBQ. | N/A |
Experimental Protocols
The evaluation of DHBQ and chloranilic acid as cathode materials in batteries typically involves the following key experimental procedures.
Cathode Slurry Preparation
-
Mixing: The active material (DHBQ or chloranilic acid derivative), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 70:20:10).
-
Solvent Addition: A solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Homogenization: The slurry is thoroughly mixed using a planetary mixer or a magnetic stirrer to ensure uniform distribution of all components.
Electrode Fabrication
-
Coating: The prepared slurry is uniformly cast onto a current collector, typically aluminum foil, using a doctor blade.
-
Drying: The coated foil is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Pressing and Cutting: The dried electrode sheet is then pressed to ensure good contact between the active material and the current collector. Finally, circular electrodes of a specific diameter are punched out for coin cell assembly.
Coin Cell Assembly
-
Environment: All cell assembly is performed in an argon-filled glovebox to prevent contamination from moisture and oxygen.
-
Components: A standard 2032-type coin cell is assembled using the prepared cathode, a lithium metal anode, a separator (e.g., a microporous polypropylene (B1209903) membrane), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Crimping: The assembled components are sealed by crimping the coin cell case.
Electrochemical Measurements
-
Cyclic Voltammetry (CV): CV is performed to investigate the redox behavior and electrochemical reversibility of the material. The cell is scanned within a specific voltage window at a set scan rate (e.g., 0.1 mV s⁻¹).
-
Galvanostatic Charge-Discharge Cycling: The battery performance is evaluated by cycling the cell at a constant current (galvanostatic) within a defined voltage range. The specific capacity, coulombic efficiency, and cycling stability are determined from these measurements.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and ion diffusion kinetics within the cell.
Mandatory Visualization
Experimental Workflow for Cathode Material Evaluation
A Comparative Guide to 2,5-Dihydroxy-1,4-benzoquinone and Hydroquinone for Energy Storage Applications
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for efficient and sustainable energy storage solutions has spurred research into organic redox-active materials. Among these, quinones have emerged as promising candidates due to their reversible redox chemistry, tunable properties, and natural abundance. This guide provides an objective comparison of two such quinones, 2,5-dihydroxy-1,4-benzoquinone (DHBQ) and hydroquinone (B1673460) (HQ), for their potential use as energy storage materials, with a focus on their application in aqueous battery systems.
Performance Comparison
This compound (DHBQ) Performance Data
DHBQ has been investigated as a promising material for high-performance aqueous organic redox flow batteries (AORFBs), particularly in alkaline electrolytes where it exhibits high solubility.
| Performance Metric | Value | Experimental Conditions | Reference |
| Redox Potential | ~ -0.7 V vs. SHE | 1 M KOH electrolyte | [1] |
| Theoretical Capacity | 266 mAh/g | Based on a two-electron redox process | [2] |
| Reversible Capacity | ~265 mAh/g | Disodium (B8443419) salt as anode in a sodium-ion battery | [3] |
| Cell Potential | 1.21 V | Paired with potassium ferrocyanide catholyte in an AORFB | [1][4] |
| Peak Power Density | 300 mW/cm² | AORFB with DHBQ negolyte and potassium ferrocyanide posolyte | [1][4] |
| Cycling Stability | 99.76% capacity retention per cycle over 150 cycles | AORFB at 100 mA/cm² | [1][4] |
Hydroquinone (HQ) / Benzoquinone (BQ) Performance Data
The hydroquinone/benzoquinone redox couple is a classic system that has been extensively studied. It is often considered a benchmark for organic redox materials.
| Performance Metric | Value | Experimental Conditions | Reference |
| Redox Potential | ~ +0.7 V vs. SHE | pH 0 | [5] |
| Current Density (Half-Cell) | > 500 mA/cm² | Single-electrode tests | [6] |
| Current Density (Full Cell) | up to 150 mA/cm² | Full flow cell with a hydrogen electrode | [6] |
| Key Advantage | High reversibility, low toxicity, low cost | General observation | [6] |
| Key Limitation | Limited by the solubility of quinone | General observation | [6] |
Experimental Protocols
To facilitate further research and direct comparison, a generalized experimental protocol for the electrochemical characterization of these quinones using cyclic voltammetry is provided below.
Protocol: Cyclic Voltammetry of Aqueous Quinone Solutions
Objective: To determine the redox potential and electrochemical reversibility of DHBQ and HQ.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire or graphite (B72142) rod counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
DHBQ and HQ powders
-
Supporting electrolyte solution (e.g., 1 M KCl or a pH-buffered solution)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any polishing residue.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 1 M KCl in deionized water).
-
Prepare the analyte solution by dissolving a known concentration of DHBQ or HQ (e.g., 1-10 mM) in the supporting electrolyte solution. The pH of the solution should be measured and recorded, or a buffer should be used to maintain a constant pH.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the analyte solution to the cell.
-
Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential from an initial value where no reaction occurs to a final potential past the redox peaks, and then back to the initial potential. A typical scan rate is 100 mV/s.
-
Record several cycles to ensure the measurement is stable.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
The redox potential (E½) can be estimated as (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the electrochemical reversibility. For a reversible two-electron process, ΔEp is theoretically 29.5 mV.
-
The ratio of peak currents (ipa/ipc) should be close to 1 for a reversible process.
-
Signaling Pathways and Experimental Workflows
The fundamental process governing the function of both DHBQ and HQ in energy storage is the reversible two-electron, two-proton redox reaction. This process can be visualized as a simple workflow.
Caption: Redox cycle of quinones in aqueous media.
This diagram illustrates the two-step electron transfer process, which is coupled with proton transfer in aqueous solutions. During charging of a battery, the quinone is reduced to hydroquinone, and during discharge, the reverse process occurs.
Logical Relationships in Aqueous Organic Redox Flow Battery (AORFB) Systems
The successful operation of an AORFB relies on the interplay of several key components and processes. The following diagram outlines these logical relationships.
Caption: Workflow of an Aqueous Organic Redox Flow Battery.
This diagram shows the two separate electrolyte loops for the anolyte (containing the organic redox molecule) and the catholyte. The electrolytes are pumped to the electrochemical cell where the redox reactions occur at the electrodes. An ion-selective membrane separates the two half-cells, allowing for ion transport to maintain charge neutrality, while the electrons travel through the external circuit to either store or deliver energy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The disodium salt of this compound as anode material for rechargeable sodium ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validating Experimental Findings on DHBQ Degradation with DFT Calculations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data with Density Functional Theory (DFT) calculations in the study of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) degradation. Detailed experimental protocols and computational methodologies are presented to support the validation of reaction mechanisms.
The degradation of this compound (DHBQ), a key chromophore formed during the aging of cellulosic materials, has been a subject of significant interest, particularly in the context of pulp bleaching.[1][2][3] Understanding its degradation mechanism is crucial for optimizing industrial processes. This guide delves into the synergistic use of experimental kinetics and theoretical DFT calculations to elucidate the degradation pathways of DHBQ, primarily focusing on its reaction with hydrogen peroxide under varying pH conditions.
Comparative Analysis of Experimental and Computational Data
The degradation of DHBQ by hydrogen peroxide has been investigated under both neutral and alkaline conditions, revealing different reaction kinetics and product distributions. DFT calculations have proven to be a valuable tool in explaining these experimental observations.
Under Neutral Conditions:
Experimental studies of DHBQ degradation with 3.0% hydrogen peroxide under neutral conditions have identified the primary products as malonic acid, acetic acid, and carbon dioxide.[1][2][4] Kinetic analysis of this reaction determined an experimental activation energy (Ea) of 20.4 kcal/mol.[1][2][4][5]
DFT calculations, employing the B3LYP functional, have corroborated these findings by proposing a plausible reaction mechanism.[1][2][4] The theoretical model suggests the formation of an intermediate with an intramolecular O-O bridge, which then undergoes homolytic cleavage.[1][2] The calculated activation energy for the rate-determining step in this proposed pathway is 23.3 kcal/mol, which is in good agreement with the experimental value.[1][2]
Under Alkaline Conditions:
When the degradation is carried out under moderately alkaline conditions (pH 10), relevant to pulp bleaching, the reaction proceeds differently.[4][5][6] Experimentally, DHBQ is observed to degrade quantitatively into malonic acid, with a lower activation energy of 16.1 kcal/mol.[4][5][6]
DFT computations for the alkaline pathway indicate the formation of a dianionic intermediate.[4][5][7] The subsequent homolysis of the O-O bond in this intermediate is calculated to have an activation energy of 17.8 kcal/mol, which again shows strong agreement with the experimental data.[5][6] This alignment between experimental and theoretical values provides strong support for the proposed mechanisms.
| Condition | Experimental Ea (kcal/mol) | Calculated Ea (kcal/mol) | Experimental Products | Primary Calculated Products |
| Neutral (H₂O₂) | 20.4[1][2][4] | 23.3[1][2] | Malonic acid, Acetic acid, CO₂[1][2][4] | Ketene and Oxaloacetic acid |
| Alkaline (H₂O₂, pH 10) | 16.1[4][5][6] | 17.8[5][6] | Malonic acid[4][5][6] | Malonate anions |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation of these findings.
Experimental Protocol (Kinetic Studies):
The kinetic studies of DHBQ degradation were typically performed in a controlled temperature environment. A solution of DHBQ is treated with hydrogen peroxide (e.g., 3.0%) at a specific pH (neutral or adjusted to 10 with NaOH).[4][5][6] The concentration of DHBQ is monitored over time using techniques such as UV-Vis spectroscopy to determine the reaction rate. The Arrhenius equation is then used to calculate the activation energy from the rate constants measured at different temperatures. Product analysis is commonly carried out using chromatographic techniques like HPLC to identify and quantify the degradation products.[1][2]
Computational Protocol (DFT Calculations):
The theoretical calculations were performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional was a common choice for these studies.[1][2] Geometries of reactants, intermediates, transition states, and products were optimized. Frequency calculations were performed to confirm the nature of the stationary points (minima or transition states) and to obtain thermodynamic data. The activation energy was calculated as the difference in energy between the transition state and the reactants.
Visualizing the Degradation Pathways and Workflow
To better illustrate the relationships between the experimental and computational findings, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of this compound by hydrogen peroxide: a combined kinetic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of this compound by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 2,5-Dihydroxy-1,4-benzoquinone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of metal complexes involving 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) and its structural analogs. It is designed to assist researchers in understanding the properties of these coordination compounds and in selecting appropriate analytical techniques for their characterization. The information is presented with a focus on experimental data and detailed methodologies.
Introduction to this compound (DHBQ) and its Analogs as Ligands
This compound (DHBQ) is a redox-active organic ligand that readily forms coordination complexes with a wide range of metal ions.[1] The presence of two hydroxyl and two carbonyl groups allows for bidentate chelation, leading to the formation of diverse structural motifs, including one-dimensional chains and two-dimensional networks.[1] These complexes are of significant interest due to their potential applications in areas such as materials science, catalysis, and drug development, owing to their intriguing magnetic and electronic properties.[1][2]
For comparative analysis, this guide also considers metal complexes of two common DHBQ analogs:
-
Chloranilic acid (3,6-dichloro-2,5-dihydroxy-1,4-benzoquinone): The electron-withdrawing chlorine substituents influence the electronic properties and coordination behavior of the ligand.[3][4][5]
-
Rhodizonic acid (5,6-dihydroxycyclohex-5-ene-1,2,3,4-trione): This cyclic oxocarbon acid also acts as a chelating ligand, forming colorful complexes with various metal ions.[6][7]
Synthesis of DHBQ Metal Complexes
The synthesis of DHBQ metal complexes can be achieved through various methods, with the choice of solvent and reaction conditions influencing the final product's crystallinity and morphology.
A common synthetic approach involves the direct reaction of a metal salt with the DHBQ ligand in a suitable solvent. In some cases, an in situ hydrolysis method is employed, where a precursor like 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) is hydrolyzed to generate the DHBQ ligand in the reaction mixture. This can be advantageous for obtaining high-quality single crystals.[1][8]
Comparative Characterization Data
The following tables summarize key quantitative data from the characterization of DHBQ and chloranilic acid metal complexes.
Infrared (IR) Spectroscopy Data
FT-IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. The key vibrational bands of interest are the C=O and C-O stretching frequencies, which typically shift upon complexation.
| Complex | Key IR Absorption Bands (cm⁻¹) | Reference |
| DHBQ Ligand | ~3300 (O-H), ~1610 (C=O), ~1210 (C-O) | [9] |
| [Cu(DHBQ)(H₂O)]n | Shift in C=O and C-O bands | [9] |
| [Ag₂(DHBQ)] | Shift in C=O and C-O bands | [9] |
| [Y(DHBQ)₁.₅(H₂O)₂]n | Shift in C=O and C-O bands | [9] |
| [UO₂(DHBQ)(H₂O)₂]n | Shift in C=O and C-O bands | [9] |
| Chloranilic Acid Ligand | - | |
| cis-[Mo₂O₅(CA)₂]²⁻ | Not specified | [3][4] |
| [WO₂(CA)₂]²⁻ | Not specified | [3][4] |
| trans-[UO₂(CA)₂]²⁻ | Not specified | [3][4] |
Note: Specific band positions for the complexes were not always provided in the search results, but a shift upon coordination is consistently reported.
UV-Visible Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the complexes. The absorption maxima can be indicative of ligand-to-metal charge transfer (LMCT) bands.
| Complex | UV-Vis Absorption Maxima (nm) | Reference |
| DHBQ Ligand | Not specified | [10] |
| cis-[Mo₂O₅(DHBQ)₂]²⁻ | Not specified | [3][4] |
| [W₂O₅(DHBQ)₂]²⁻ | Not specified | [3][4] |
| trans-[UO₂(DHBQ)]H₂O | Not specified | [3][4] |
| Chloranilic Acid Complexes | A broad band around 17000 - 19000 cm⁻¹ (charge transfer) | [11] |
Thermal Analysis (TGA/DTA) Data
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and the loss of coordinated or lattice water molecules.
| Complex | Decomposition Steps and Weight Loss (%) | Reference |
| [Cu(DHBQ)(H₂O)]n | Endothermic peak at 243°C (dehydration), Exothermic peak at 427°C (decomposition). Weight loss of 5.29% (calc. 5.00%) for dehydration. | [9] |
| [Ag₂(DHBQ)] | Exothermic peak at 427°C (decomposition). | [9] |
| [Y(DHBQ)₁.₅(H₂O)₂]n | Endothermic peak at 314°C (dehydration), Exothermic peak at 647°C (decomposition). Weight loss of 4.9% (calc. 4.54%) for dehydration. | [9] |
| [UO₂(DHBQ)(H₂O)₂]n | Endothermic peak at 355°C (dehydration), Exothermic peak at 673°C (decomposition). Weight loss of 3.01% (calc. 3.51%) for dehydration. | [9] |
| Cu-DHBQ | Stable up to ~300°C in N₂ atmosphere. | [12] |
X-ray Crystallography Data
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
| cis-[Mn(DHBQ)(bpy)₂] | Not specified | Not specified | 1D zigzag chain. Mn-N1: 2.2487(13) Å, Mn-O1: 2.1670(11) Å, Mn-O2: 2.1990(15) Å. | [1] |
| trans-[Co(DHBQ)(bpy)] | Not specified | Not specified | 2D rectangular net. | [1] |
| Cu-DHBQ | Monoclinic | C2/m (hypothesized) | 1-D coordination polymer. | [12] |
| Cu(II)-Chloranilate-Phenanthroline | - | - | Square-pyramidal or octahedral coordination. Polymeric coordination ribbon in one structure. | [13][14] |
Experimental Protocols
General Synthesis of DHBQ Metal Complexes[9]
-
Prepare aqueous solutions of the respective metal salt (e.g., CuCl₂, AgNO₃, YCl₃, UO₂(NO₃)₂) and the sodium salt of this compound.
-
Mix the solutions, typically with the metal ion in large excess.
-
The precipitated complex is separated by filtration.
-
Wash the precipitate with water to remove excess metal ions.
-
Dry the final product under vacuum over anhydrous calcium chloride.
In Situ Synthesis of DHBQ Metal-Organic Frameworks[8]
-
Suspend the metal acetate (B1210297) (e.g., Zn(OAc)₂·2H₂O), finely milled 2,5-dimethoxy-1,4-benzoquinone (DMBQ), and a co-ligand (e.g., 4,4'-bipyridyl) in deionized water in a screw-capped glass vial.
-
Sonicate the suspension for several minutes.
-
Heat the vial in an electric oven at 120°C for 24 hours.
-
After cooling, collect the precipitate by filtration.
-
Wash the solid with water, then with acetone, and dry in vacuo.
FT-IR Spectroscopy[1]
-
Instrument: JASCO FT/IR 4200 Fourier transform infrared spectrometer.
-
Method: Attenuated Total Reflection (ATR).
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
UV-Visible Spectroscopy[1]
-
Instrument: Shimadzu UV-3100.
-
Method: Diffuse reflection for solid-state samples.
Thermogravimetric Analysis (TGA)[12]
-
Atmosphere: N₂.
-
Details: The specific heating rate and temperature range can be varied depending on the complex's stability.
Powder X-ray Diffraction (PXRD)[8]
-
Instrument: Rigaku SmartLab diffractometer.
-
Sample Preparation: Capillary-encapsulated samples.
-
Measurement: Room temperature with a step of 0.02°.
Visualizations
References
- 1. Syntheses, Structures, and Properties of Coordination Polymers with this compound and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chloranilic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodizonic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienceandnature.org [scienceandnature.org]
- 10. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel type of coordination mode of chloranilic acid leading to the formation of polymeric coordination ribbon in the series of mixed-ligand copper(ii) complexes with 1,10-phenanthroline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. A novel type of coordination mode of chloranilic acid leading to the formation of polymeric coordination ribbon in the series of mixed-ligand copper(ii) complexes with 1,10-phenanthroline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry-Based Analysis of DHBQ Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) adducts. DHBQ is a reactive metabolite that can form covalent adducts with nucleophilic sites on DNA and proteins, potentially leading to toxicity and adverse drug reactions. Understanding the formation and characteristics of these adducts is crucial for drug development and toxicological risk assessment. This document outlines the predominant mass spectrometry techniques employed for this purpose, offering a comparative analysis of their performance based on available experimental data for quinone-derived adducts.
Introduction to DHBQ Adduct Formation
DHBQ is an electrophilic compound that can react with biological nucleophiles, primarily the thiol group of cysteine residues in proteins and the exocyclic amino groups of purine (B94841) bases in DNA.[1] The formation of these adducts can disrupt the normal function of these macromolecules, leading to cellular damage and toxicity. The analysis of DHBQ adducts is therefore a critical aspect of mechanistic toxicology and drug safety evaluation. Mass spectrometry has emerged as the gold standard for the sensitive and specific detection and characterization of such adducts.[2][3]
Mass Spectrometry Techniques for Adduct Analysis
The two primary mass spectrometry platforms utilized for the analysis of DHBQ and other quinone adducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. It is the most widely used method for both qualitative and quantitative analysis of DNA and protein adducts.[2][3] LC-MS/MS offers high sensitivity and specificity, allowing for the identification and quantification of adducts in complex biological matrices.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a powerful technique for the analysis of biomolecules, including adducted peptides and oligonucleotides. It involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to soft ionization of the analyte. While traditionally considered more qualitative, advances in the technique have enabled quantitative applications.[4]
Comparative Analysis of Mass Spectrometry Methods
The choice of mass spectrometry technique depends on the specific research question, the nature of the adduct (DNA or protein), and the required level of sensitivity and quantification. The following tables provide a comparative overview of these methods based on data from studies on benzoquinone and other quinone adducts.
Table 1: Performance Comparison of LC-MS/MS and MALDI-TOF MS for Quinone Adduct Analysis
| Parameter | LC-MS/MS | MALDI-TOF MS | References |
| Sensitivity | High (low fmol to amol range) | Moderate to High (fmol to low pmol range) | [4] |
| Quantification | Excellent (stable isotope dilution) | Semi-quantitative to Quantitative | [5] |
| Throughput | Moderate | High | [6] |
| Sample Complexity | Tolerant to complex matrices | Requires cleaner samples | [4] |
| Structural Info. | Extensive (MS/MS fragmentation) | Good (MS and MS/MS) | [4][7] |
| Typical Analytes | Small molecule adducts, peptides, nucleosides | Peptides, oligonucleotides, intact proteins | [6] |
Table 2: Quantitative Data for Benzoquinone-DNA Adducts by Mass Spectrometry
| Adduct | Method | Matrix | Limit of Detection (LOD) | Reference |
| BQ-dCMP | MALDI-TOF MS | Not Specified | Trace amounts detected | [5][8] |
| BQ-dAMP | MALDI-TOF MS | Not Specified | Trace amounts detected | [5][8] |
| BQ-dGMP | MALDI-TOF MS | Not Specified | Trace amounts detected | [5][8] |
| PAH-DNA adducts | MALDI-TOF MS | 2,5-dihydroxybenzoic acid (DHB) | <100 fmol | [4] |
Note: Data specific to DHBQ adducts is limited. The table presents data for the closely related p-benzoquinone (BQ) and other polycyclic aromatic hydrocarbon (PAH) adducts to provide a comparative context.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable analysis of DHBQ adducts. Below are generalized protocols for the analysis of protein and DNA adducts using LC-MS/MS and MALDI-TOF MS.
Protocol 1: LC-MS/MS Analysis of DHBQ-Protein Adducts
-
Protein Isolation and Digestion:
-
Isolate the target protein from the biological matrix.
-
Reduce disulfide bonds using dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.[9]
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.[9]
-
-
LC Separation:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.
-
Employ a gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile (B52724) with 0.1% formic acid (mobile phase B).
-
-
MS/MS Analysis:
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
Perform a full scan (MS1) to detect all peptide ions.
-
Select precursor ions corresponding to potential DHBQ-adducted peptides for fragmentation (MS2) using collision-induced dissociation (CID).
-
Analyze the fragmentation pattern to confirm the peptide sequence and the site of adduction.
-
Protocol 2: MALDI-TOF MS Analysis of DHBQ-DNA Adducts
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from the biological sample.
-
Enzymatically digest the DNA to individual deoxynucleosides or deoxynucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[4]
-
-
Sample Preparation for MALDI:
-
Purify the digest to remove salts and other contaminants that can interfere with MALDI analysis, often using solid-phase extraction.[4]
-
Mix the purified sample with a suitable MALDI matrix, such as 2,5-dihydroxybenzoic acid (DHB).[4]
-
Spot the mixture onto the MALDI target plate and allow it to crystallize.
-
-
MALDI-TOF MS Analysis:
-
Irradiate the sample spot with a laser to desorb and ionize the analytes.
-
Measure the time-of-flight of the ions to determine their mass-to-charge ratio.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of the putative DHBQ-DNA adduct.
-
Visualizing the Workflow and Pathways
Diagrams are essential for understanding the complex workflows and biological pathways involved in DHBQ adduct analysis.
Conclusion
The analysis of DHBQ adducts by mass spectrometry is a critical tool for assessing the toxicological profile of compounds that can form this reactive metabolite. Both LC-MS/MS and MALDI-TOF MS offer powerful capabilities for the detection and characterization of these adducts. LC-MS/MS is generally the preferred method for quantitative studies due to its high sensitivity and the ease of incorporating internal standards. MALDI-TOF MS, on the other hand, provides a higher throughput option, particularly for screening applications. The choice of methodology should be guided by the specific analytical needs of the study. Further research is warranted to generate more quantitative data specifically for DHBQ adducts to enable a more direct and detailed comparison of these powerful analytical techniques.
References
- 1. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Genotoxicity of quinone: An insight on DNA adducts and its LC-MS-based detection | Semantic Scholar [semanticscholar.org]
- 4. Method for the rapid detection and molecular characterization of DNA alkylating agents by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nontargeted analysis of DNA adducts by mass-tag MS: reaction of p-benzoquinone with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MALDI MS and MS/MS--an efficient tool in proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of benzoquinone-peptide adducts by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nontargeted Analysis of DNA Adducts by Mass-Tag MS: Reaction of p-Benzoquinone with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Isomers of 2,5-Dihydroxy-1,4-benzoquinone
A comprehensive guide for researchers and drug development professionals on the structural, spectroscopic, and biological nuances of 2,3-, 2,5-, and 2,6-dihydroxy-1,4-benzoquinone.
Dihydroxy-1,4-benzoquinones, a class of organic compounds characterized by a benzoquinone core with two hydroxyl groups, have garnered significant attention in the scientific community for their diverse chemical reactivity and biological activities. Among the seven possible isomers, the 2,5-dihydroxy-1,4-benzoquinone (DHBQ) is the most extensively studied. However, its siblings, the 2,3- and 2,6-dihydroxy-1,4-benzoquinones, also possess unique structural and functional attributes that warrant a thorough comparative analysis. This guide provides a detailed examination of these three key isomers, offering a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
At a Glance: A Comparative Overview
| Property | 2,3-Dihydroxy-1,4-benzoquinone | This compound | 2,6-Dihydroxy-1,4-benzoquinone |
| IUPAC Name | 2,3-dihydroxycyclohexa-2,5-diene-1,4-dione | 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | 2,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₆H₄O₄ | C₆H₄O₄ | C₆H₄O₄ |
| Molecular Weight | 140.09 g/mol | 140.09 g/mol | 140.09 g/mol |
| Appearance | - | Yellow to orange powder[1] | - |
| Symmetry | Asymmetric | Symmetric | Asymmetric |
Delving into the Structures: Synthesis and Spectroscopic Characterization
The arrangement of the hydroxyl groups on the benzoquinone ring profoundly influences the molecule's symmetry, electronic properties, and reactivity.
This compound (DHBQ): The Archetype
This symmetrical isomer is the most well-documented. Its synthesis often involves the oxidation of hydroquinone (B1673460) to 1,4-benzoquinone (B44022), followed by hydroxylation. A common laboratory-scale synthesis involves the reaction of 1,4-benzoquinone with hydrogen peroxide in the presence of a catalyst.
2,3-Dihydroxy-1,4-benzoquinone: The Vicinal Diol
The synthesis of this isomer is more challenging due to the adjacent hydroxyl groups. One reported method involves the oxidation of 1,2,3-trihydroxybenzene (pyrogallol).
2,6-Dihydroxy-1,4-benzoquinone: The Asymmetric Counterpart
Similar to the 2,3-isomer, the synthesis of 2,6-dihydroxy-1,4-benzoquinone is less common. It can be prepared through the oxidation of 1,2,4-trihydroxybenzene.
Spectroscopic Fingerprints
The distinct substitution patterns of these isomers give rise to unique spectroscopic signatures, which are crucial for their identification and characterization.
| Spectroscopic Data | 2,3-Dihydroxy-1,4-benzoquinone | This compound | 2,6-Dihydroxy-1,4-benzoquinone |
| ¹H NMR (ppm) | Expected complex pattern due to asymmetry | ~5.8 ppm (s, 2H)[2] | Expected complex pattern due to asymmetry |
| ¹³C NMR (ppm) | Expected 6 distinct signals | ~170 (C=O), ~151 (C-OH), ~110 (C-H)[3] | Expected 6 distinct signals |
| IR (cm⁻¹) | - | ~3300 (O-H), ~1650 (C=O)[4] | - |
Note: Detailed and directly comparable spectroscopic data for the 2,3- and 2,6-isomers are scarce in the literature. The provided information for these isomers is based on theoretical expectations and data from similarly structured compounds.
Experimental Protocols
General Synthesis of Dihydroxy-1,4-benzoquinone Isomers by Oxidation of Trihydroxybenzenes
Materials:
-
Appropriate trihydroxybenzene precursor (e.g., pyrogallol (B1678534) for 2,3-isomer, 1,2,4-trihydroxybenzene for 2,6-isomer)
-
Oxidizing agent (e.g., potassium nitrosodisulfonate (Fremy's salt), ferric chloride)
-
Solvent (e.g., water, acetone)
-
Buffer solution (e.g., phosphate (B84403) buffer)
Procedure:
-
Dissolve the trihydroxybenzene precursor in the chosen solvent.
-
Prepare a solution of the oxidizing agent in the same solvent or a compatible one.
-
Slowly add the oxidizing agent solution to the trihydroxybenzene solution while stirring at a controlled temperature (typically room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction if necessary.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Note: The specific reaction conditions (e.g., stoichiometry, temperature, reaction time, and pH) need to be optimized for each isomer to achieve the best yield and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Dissolve approximately 5-10 mg of the purified dihydroxybenzoquinone isomer in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra to obtain chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy
Procedure:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
Biological Activity: A Tale of Three Isomers
The biological activities of dihydroxybenzoquinones are closely linked to their redox properties and their ability to interact with biological macromolecules.
Antioxidant Activity
All three isomers are expected to exhibit antioxidant activity due to the presence of electron-donating hydroxyl groups, which can scavenge free radicals. The antioxidant capacity is influenced by the position of the hydroxyl groups, which affects the stability of the resulting phenoxyl radical. Theoretical studies on dihydroxybenzenes suggest that the para arrangement (as in the hydroquinone precursor to the 2,5- and 2,6-isomers) generally leads to higher antioxidant activity compared to ortho and meta arrangements.
Cytotoxicity
Dihydroxybenzoquinones have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis. The specific cytotoxic potency can vary significantly between isomers. For instance, studies on various p-benzoquinone derivatives have shown that the substitution pattern dramatically influences their cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., HT-29 human colon cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Dihydroxybenzoquinone isomer solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the dihydroxybenzoquinone isomers for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizing the Concepts
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Figure 1. General experimental workflow for the synthesis, characterization, and biological evaluation of dihydroxy-1,4-benzoquinone isomers.
Figure 2. Simplified representation of the antioxidant mechanism of dihydroxybenzoquinones through hydrogen atom donation to a free radical.
Conclusion
While this compound remains the most studied isomer, this guide highlights the importance of a comparative approach to understanding the full potential of the dihydroxy-1,4-benzoquinone family. The subtle shifts in hydroxyl group positioning lead to distinct structural and electronic properties, which in turn influence their synthesis, spectroscopic characteristics, and biological activities. Further research, particularly in obtaining detailed experimental data for the 2,3- and 2,6-isomers, is crucial for a complete structure-activity relationship profile. This will undoubtedly open new avenues for the rational design of novel therapeutics and functional materials based on this versatile chemical scaffold.
References
Optimizing Cu-DHBQ Cathode Performance: A Comparative Guide to Binder Selection
The performance of copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ) as a cathode material in lithium-ion batteries is significantly influenced by the choice of binder. This guide provides a comparative analysis of different binders, focusing on their impact on electrochemical performance, supported by experimental data. The information presented here is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the advancement of organic electrode materials.
Comparative Performance of Binders for Cu-DHBQ Cathodes
The selection of an appropriate binder is crucial for maintaining the integrity of the electrode and ensuring efficient electrochemical reactions. A study comparing Sodium Alginate (SA), Carboxymethyl Cellulose (CMC), and Polyvinylidene Fluoride (PVDF) binders for Cu-DHBQ cathodes revealed significant differences in performance. The cathode composition for these comparisons was maintained at a weight ratio of 6:3:1 for Cu-DHBQ, Super P carbon, and the respective binder.[1][2]
| Binder | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 200 Cycles (%) | Cycling Stability (mAh g⁻¹ after 200 cycles) | Key Observations from Cyclic Voltammetry (CV) |
| Sodium Alginate (SA) | 214 (at 25 wt% SA) | 98% | 210 | Well-defined and reversible redox peaks, indicating good electrochemical activity.[1] |
| Carboxymethyl Cellulose (CMC) | Data not specified | Data not specified | Data not specified | Broader and less defined redox peaks compared to SA, suggesting slower kinetics.[1] |
| Polyvinylidene Fluoride (PVDF) | Data not specified | Data not specified | Data not specified | Poorly defined redox peaks and lower peak currents, indicating inferior electrochemical performance.[1] |
Note: The initial capacity of 214 mAh g⁻¹ and the high capacity retention were achieved with an optimized SA binder content of 25 wt%. The data in the table for SA reflects this optimized composition. The specific capacity values for CMC and PVDF binders at 10 wt% were not explicitly provided in the initial search results, but their inferior performance was evident from the comparative CV curves.
The superior performance of the SA binder is attributed to its strong bonding capability and favorable interactions with the Cu-DHBQ material.[1] Peel tests have demonstrated stronger adhesion for cathodes fabricated with SA compared to PVDF.[1] Furthermore, Electrochemical Impedance Spectroscopy (EIS) data showed that fresh and cycled cells with the SA binder exhibited lower charge transfer resistance compared to those with CMC and PVDF binders, facilitating better electrochemical kinetics.[1]
Experimental Protocols
The following methodologies were employed in the comparative study of different binders for Cu-DHBQ cathodes:
1. Cathode Preparation:
-
The cathode slurry was prepared by mixing the Cu-DHBQ active material, Super P (SP) carbon as the conductive agent, and the respective binder (SA, CMC, or PVDF) in a weight ratio of 6:3:1.[1][2]
-
For the SA and CMC binders, water was used as the solvent to form a homogeneous slurry.
-
For the PVDF binder, N-Methyl-2-pyrrolidone (NMP) was used as the solvent.
-
The resulting slurry was then cast onto a current collector (e.g., aluminum foil) and dried under vacuum to remove the solvent.
2. Coin Cell Assembly:
-
Electrochemical performance was evaluated using 2032-type coin cells.
-
The cells were assembled in an argon-filled glovebox.
-
Lithium metal was used as the counter and reference electrode.
-
A separator (e.g., Celgard 2400) was placed between the cathode and the lithium metal anode.
-
An appropriate electrolyte, such as 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), was used.
3. Electrochemical Measurements:
-
Cyclic Voltammetry (CV): CV tests were performed to investigate the electrochemical reactions and reversibility. The scans were conducted within a potential range of 1.4 V to 2.8 V at a scan rate of 0.05 mV s⁻¹.[1][2]
-
Galvanostatic Cycling: The cycling performance was evaluated by charging and discharging the cells at a constant current. An initial activation process was carried out at a lower current rate (e.g., 20 mA g⁻¹) for the first two cycles, followed by cycling at a higher rate (e.g., 100 mA g⁻¹) for subsequent cycles.[1]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements were conducted on fresh and cycled cells to analyze the impedance characteristics of the electrodes.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the evaluation and optimization of binders for Cu-DHBQ cathodes.
Caption: Workflow for Binder Evaluation in Cu-DHBQ Cathodes.
References
Safety Operating Guide
Safe Disposal of 2,5-Dihydroxy-1,4-benzoquinone: A Comprehensive Guide for Laboratory Professionals
Providing critical, immediate safety and logistical information for the proper handling and disposal of 2,5-Dihydroxy-1,4-benzoquinone, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a chemical compound that requires careful handling and specific disposal procedures due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3][4] Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the associated hazards. The following table summarizes the key safety information:
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][3][4] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1][3][4] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the necessary steps for its collection and disposal as hazardous waste.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, compatible, and properly labeled hazardous waste container.[6]
-
The container must be in good condition and kept tightly closed except when adding waste.[6]
2. Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Include the approximate concentration and quantity of the waste.
3. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is a designated Satellite Accumulation Area (SAA) in compliance with institutional and regulatory guidelines.
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel.
-
For minor spills, and if it is safe to do so, use appropriate PPE and clean up the material.[1]
-
Avoid generating dust.[1] Use a dry cleanup method such as sweeping or vacuuming with an explosion-proof vacuum.[1] Do not use air hoses for cleaning.[1]
-
Place the spilled material into a suitable, labeled container for disposal.[1][5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete a hazardous waste pickup request form as required by your institution, providing a detailed description of the waste.[6]
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[1][3]
First Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if a cough or other symptoms appear.[5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 2,5-Dihydroxy-1,4-benzoquinone
Essential Safety and Handling Guide for 2,5-Dihydroxy-1,4-benzoquinone
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation.[1][2][3][4]
GHS Hazard Statements:
-
H335: May cause respiratory irritation[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] A face shield may also be required where splash hazards exist. | Protects against dust particles and splashes that can cause serious eye irritation.[1][2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., polychloroprene, nitrile rubber, butyl rubber).[3] Wear appropriate protective clothing to prevent skin exposure.[2][4] | Prevents skin irritation and absorption of the harmful substance.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[2] A full-face respirator should be used if exposure limits are exceeded or symptoms occur.[1] | Protects against inhalation of harmful dust.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
-
Store apart from foodstuff containers.[3]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if skin irritation occurs.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Do not allow the chemical to enter drains.[1]
Spill Cleanup:
-
For minor spills, use dry clean-up procedures and avoid generating dust.[3] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][3]
-
For major spills, evacuate the area and ensure adequate ventilation. Prevent the spillage from entering drains or waterways.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Procedural flow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
